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Jolkinol A

Cat. No.: B1245019
M. Wt: 480.6 g/mol
InChI Key: ZLHWPIKKGZWBKR-JARHKAFQSA-N
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Description

Jolkinol A is a lathyrane diterpenoid isolated from the roots of Euphorbia micractina. It is an epoxide, a lathyrane diterpenoid and a cinnamate ester.
This compound has been reported in Euphorbia micractina and Cunila with data available.
isolated from callus cultures and roots of Euphorbia lathyris;  RN given refers to 1aR-(1aR*,1bR*,2S*,3S*,4aR*,6E,7aR*,8aS*,10aR*)-isome

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H36O6 B1245019 Jolkinol A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H36O6

Molecular Weight

480.6 g/mol

IUPAC Name

[(1R,2R,4R,7S,9R,10E,13R,15S,16S)-16-hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C29H36O6/c1-17-15-29(34-22(31)11-10-18-8-6-5-7-9-18)23(24(17)32)26-28(4,35-26)13-12-20-21(27(20,2)3)14-19(16-30)25(29)33/h5-11,14,17,20-21,23-24,26,30,32H,12-13,15-16H2,1-4H3/b11-10+,19-14+/t17-,20-,21+,23+,24-,26+,28+,29+/m0/s1

InChI Key

ZLHWPIKKGZWBKR-JARHKAFQSA-N

Isomeric SMILES

C[C@H]1C[C@]2([C@H]([C@H]1O)[C@@H]3[C@](O3)(CC[C@H]4[C@H](C4(C)C)/C=C(/C2=O)\CO)C)OC(=O)/C=C/C5=CC=CC=C5

Canonical SMILES

CC1CC2(C(C1O)C3C(O3)(CCC4C(C4(C)C)C=C(C2=O)CO)C)OC(=O)C=CC5=CC=CC=C5

Synonyms

1a,1b,2,3,4,5,7a,8,8a,9,10,10a-dodecahydro-2-hydroxy-6-(hydroxymethyl)-3,8,8,10a-tetramethyl-5-oxo-4aH-cyclopenta(3,4)cyclopropa(8,9)cycloundec(1,2-b)oxiren-4a-yl ester
jolkinol A

Origin of Product

United States

Foundational & Exploratory

Jolkinol A: A Technical Guide to its Core Structure and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Jolkinol A, a lathyrane-type diterpenoid isolated from plants of the Euphorbia genus, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the basic structure of this compound, its physicochemical properties, and its known biological effects, with a focus on its cytotoxic and multidrug resistance (MDR) reversal activities. Detailed experimental protocols for its isolation and for key biological assays are provided, alongside diagrammatic representations of its proposed mechanism of action to facilitate a deeper understanding for research and drug development professionals.

Core Structure and Physicochemical Properties

This compound is a complex macrocyclic diterpenoid characterized by a highly oxygenated tricyclic core. Its chemical structure includes an epoxide and a cinnamate ester functional group, which contribute to its biological activity.

Chemical Structure:

  • Molecular Formula: C₂₉H₃₆O₆[1]

  • Molecular Weight: 480.6 g/mol [1]

  • IUPAC Name: [(1R,2R,4R,7S,9R,10E,13R,15S,16S)-16-hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.0²,⁴.0⁷,⁹]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate[1]

  • CAS Number: 62820-11-5

  • Class: Lathyrane Diterpenoid[1]

The core structure of this compound is a lathyrane skeleton, which is a tricyclic system with 5, 11, and 3-membered rings. This intricate architecture is a hallmark of many bioactive compounds found in Euphorbia species.

Quantitative Data on Biological Activity

This compound has demonstrated modest cytotoxic activity against several human cancer cell lines. The available quantitative data for its growth inhibitory effects are summarized in the table below. It is important to note that much of the detailed research on multidrug resistance reversal has been conducted on structurally similar lathyrane diterpenoids, such as Jolkinol D.

Cell LineCancer TypeParameterValue (µM)Reference
MCF-7Breast CancerGI₅₀95.3[2]
NCI-H460Lung CancerGI₅₀57.3[2]
SF-268CNS CancerGI₅₀>100[2]
HGC-27Gastric CancerIC₅₀>50.00[3]
MV4-11LeukemiaIC₅₀>50.00[3]
BaF3Pro-B CellIC₅₀>50.00[3]
SKVO3Ovarian CancerIC₅₀>50.00[3]

Experimental Protocols

Isolation and Purification of this compound from Euphorbia micractina

The following is a general protocol for the isolation of this compound from the roots of Euphorbia micractina, based on established methods for diterpenoid extraction from Euphorbia species.

Protocol:

  • Extraction:

    • Air-dried and powdered roots of Euphorbia micractina are extracted with 95% ethanol at room temperature.

    • The solvent is evaporated under reduced pressure to yield a crude extract.[4]

  • Solvent Partitioning:

    • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether and chloroform, to separate compounds based on their polarity.

  • Chromatographic Separation:

    • The chloroform-soluble fraction, which typically contains diterpenoids, is subjected to a series of column chromatography steps.

    • Initial separation is performed on a silica gel column, eluting with a gradient of petroleum ether and ethyl acetate.

    • Further purification is achieved using Sephadex LH-20 column chromatography.[4]

    • Final purification to obtain pure this compound is carried out using reversed-phase high-performance liquid chromatography (HPLC).[4]

  • Structure Elucidation:

    • The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with published data.

Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of this compound on cancer cell lines.

Protocol:

  • Cell Seeding:

    • Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment:

    • This compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium.

    • The cells are treated with the different concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization:

    • The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement:

    • The absorbance of the resulting solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to untreated control cells, and the GI₅₀ or IC₅₀ value (the concentration that inhibits cell growth by 50%) is determined.

P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux Assay)

This protocol outlines a method to assess the ability of this compound to inhibit the P-gp efflux pump, a key mechanism of multidrug resistance.

Protocol:

  • Cell Culture:

    • A P-gp-overexpressing cancer cell line (e.g., a drug-resistant line) and its corresponding parental (sensitive) cell line are used.

  • Compound Incubation:

    • Cells are pre-incubated with various concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) for a defined period.

  • Rhodamine 123 Loading:

    • The fluorescent P-gp substrate, Rhodamine 123, is added to the cells and incubated to allow for its uptake.

  • Efflux Measurement:

    • After loading, the cells are washed and incubated in a fresh medium (with or without the test compound). The amount of Rhodamine 123 retained within the cells is measured over time using flow cytometry or a fluorescence plate reader.

  • Data Analysis:

    • An increase in the intracellular accumulation of Rhodamine 123 in the presence of this compound, compared to the untreated control, indicates inhibition of P-gp-mediated efflux.

Signaling Pathways and Mechanisms of Action

Reversal of Multidrug Resistance via P-glycoprotein Inhibition

A primary mechanism by which lathyrane diterpenoids, including likely this compound, exert their effects in drug-resistant cancer cells is through the inhibition of P-glycoprotein (P-gp). P-gp is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic drugs out of the cell, thereby reducing their intracellular concentration and efficacy. By inhibiting P-gp, this compound can restore the sensitivity of resistant cancer cells to these drugs.

P_gp_Inhibition cluster_cell Cancer Cell Chemo Chemotherapeutic Drug Pgp P-glycoprotein (P-gp) Efflux Pump Chemo->Pgp Efflux Target Intracellular Target (e.g., DNA) Chemo->Target Binding JolkinolA This compound JolkinolA->Pgp Inhibition Pgp->Chemo Blocked Efflux Apoptosis Apoptosis Target->Apoptosis Damage Signal Chemo_ext Extracellular Chemotherapeutic Drug Chemo_ext->Chemo

P-gp inhibition by this compound enhances chemotherapy.
Proposed Apoptotic Pathway

While direct evidence for this compound-induced apoptosis is limited, related lathyrane diterpenoids have been shown to induce apoptosis in cancer cells. The proposed mechanism involves the activation of the intrinsic (mitochondrial) apoptotic pathway. This pathway is characterized by the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, ultimately leading to programmed cell death.

Apoptosis_Pathway JolkinolA This compound Mitochondrion Mitochondrion JolkinolA->Mitochondrion Induces Stress CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Proposed intrinsic apoptosis pathway for this compound.

Conclusion

This compound represents a promising natural product with potential applications in oncology, particularly in the context of overcoming multidrug resistance. Its complex lathyrane diterpenoid structure provides a unique scaffold for further chemical modification and drug development. While more research is needed to fully elucidate its specific mechanisms of action and to obtain more precise quantitative data on its biological activities, the information presented in this guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and related compounds. Future studies should focus on detailed structure-activity relationship analyses, in vivo efficacy, and a more in-depth investigation of its effects on apoptotic and other signaling pathways.

References

The intricate biosynthetic route to Jolkinol A: A technical guide for researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthetic pathway of Jolkinol A, a complex diterpenoid found in plants of the Euphorbiaceae family. This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of pharmacologically active natural products. Here, we detail the enzymatic steps, intermediate compounds, and relevant experimental methodologies, supported by quantitative data and visual pathway representations.

Introduction

This compound belongs to the lathyrane family of diterpenoids, a class of natural products known for their diverse and potent biological activities, including anti-inflammatory, anti-cancer, and multi-drug resistance reversal properties. The complex structure of this compound and its derivatives has made chemical synthesis challenging, thus highlighting the importance of understanding its natural biosynthetic pathway for potential biotechnological production. This guide elucidates the multi-step enzymatic cascade that transforms a universal diterpene precursor into the intricate Jolkinol skeleton.

The this compound Biosynthesis Pathway

The biosynthesis of this compound originates from the general isoprenoid pathway, specifically from the C20 precursor geranylgeranyl pyrophosphate (GGPP). The pathway can be broadly divided into two key stages: the formation of the macrocyclic diterpene casbene, and its subsequent multi-step oxidation and cyclization to form the lathyrane core. While the complete pathway to this compound is still under investigation, the closely related and likely precursor, Jolkinol C, has been extensively studied.

The key enzymatic players in this pathway are:

  • Casbene Synthase (CS): A terpene cyclase that catalyzes the initial cyclization of the linear GGPP into the macrocyclic casbene.

  • Cytochrome P450 Monooxygenases (CYPs): A family of enzymes responsible for the regio- and stereospecific oxidation of the casbene scaffold.

  • Alcohol Dehydrogenase (ADH): An enzyme that participates in the final cyclization step to form the characteristic five-membered ring of the lathyrane skeleton.

The proposed biosynthetic pathway to Jolkinol C, a key intermediate, is as follows:

  • GGPP to Casbene: The pathway initiates with the cyclization of GGPP to casbene, catalyzed by casbene synthase (CS).

  • Oxidation of Casbene: The casbene molecule undergoes a series of oxidation reactions catalyzed by cytochrome P450 monooxygenases. Specifically, hydroxylation at the C5 and C9 positions, and oxidation at the C6 position are crucial steps.[1][2]

  • Final Cyclization: The oxidized casbene intermediate then undergoes an intramolecular aldol-type reaction, facilitated by an alcohol dehydrogenase (ADH), to form the five-membered ring characteristic of the lathyrane skeleton, yielding Jolkinol C.[2][3] It has been noted that the formation of jolkinol C and epi-jolkinol C can occur through spontaneous reactions from 6-hydroxy-5,9-diketocasbene.[4]

Jolkinol C is considered a key branch point intermediate in the biosynthesis of other complex diterpenoids, such as ingenanes and jatrophanes.[5][6] Further modifications of Jolkinol C are thought to lead to this compound and other derivatives. For instance, the conversion of Jolkinol C to Jolkinol E is catalyzed by a C3-ketoreductase.[7]

This compound Biosynthesis Pathway cluster_0 Upstream Diterpenoid Pathway cluster_1 Jolkinol C Core Biosynthesis cluster_2 Further Diversification Pyruvate Pyruvate MEP_Pathway MEP Pathway Pyruvate->MEP_Pathway Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate->MEP_Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) MEP_Pathway->GGPP Casbene Casbene GGPP->Casbene Casbene Synthase (CS) Oxidized_Casbene Oxidized Casbene Intermediates (e.g., 5-hydroxy, 9-hydroxy, 6-oxo) Casbene->Oxidized_Casbene Cytochrome P450s (e.g., CYP71D445, CYP726A27) Jolkinol_C Jolkinol C Oxidized_Casbene->Jolkinol_C Alcohol Dehydrogenase (ADH) & spontaneous cyclization Jolkinol_E Jolkinol E Jolkinol_C->Jolkinol_E Short-chain dehydrogenase/ reductase (SDR) Other_Diterpenoids Other Lathyrane Diterpenoids (including this compound) Jolkinol_C->Other_Diterpenoids Jatrophanes_Ingenanes Jatrophanes & Ingenanes Jolkinol_C->Jatrophanes_Ingenanes Transient Expression Workflow cluster_0 Vector Construction cluster_1 Agrobacterium Transformation cluster_2 Plant Infiltration cluster_3 Analysis Gene_Isolation Isolate candidate genes (CS, CYPs, ADH) Cloning Clone into plant expression vectors (e.g., pEAQ-HT) Gene_Isolation->Cloning Transformation Transform Agrobacterium tumefaciens (e.g., LBA4404) with expression vectors Cloning->Transformation Culture Culture transformed Agrobacterium Transformation->Culture Infiltration Infiltrate N. benthamiana leaves with Agrobacterium suspension Culture->Infiltration Incubation Incubate plants for 5-7 days for transient gene expression Infiltration->Incubation Harvesting Harvest infiltrated leaf tissue Incubation->Harvesting Extraction Metabolite extraction Harvesting->Extraction Analysis GC-MS or LC-MS analysis of diterpenoids Extraction->Analysis VIGS Workflow cluster_0 Vector Construction cluster_1 Agro-inoculation cluster_2 Silencing and Analysis Fragment_Selection Select a unique fragment of the target gene VIGS_Cloning Clone fragment into a viral vector (e.g., TRV-based) Fragment_Selection->VIGS_Cloning Agro_Transformation Transform Agrobacterium with the VIGS construct VIGS_Cloning->Agro_Transformation Co-infiltration Co-infiltrate young E. peplus plants with Agrobacterium carrying the VIGS construct and a helper virus component Agro_Transformation->Co-infiltration Incubation_VIGS Allow the virus to spread and initiate gene silencing (typically 2-3 weeks) Co-infiltration->Incubation_VIGS Phenotyping Observe for any visible phenotype and harvest tissues Incubation_VIGS->Phenotyping Analysis_VIGS Analyze metabolite profiles (LC-MS) and gene expression levels (qRT-PCR) Phenotyping->Analysis_VIGS

References

Jolkinol A: A Technical Guide to Its Discovery, Chemistry, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jolkinol A is a naturally occurring lathyrane diterpenoid first identified in plants of the Euphorbia genus. As a member of a class of compounds known for a wide array of biological activities—including anti-inflammatory, cytotoxic, and multidrug resistance (MDR) reversal properties—this compound and its analogues are of significant interest to the scientific community. This document provides a comprehensive overview of the discovery, history, chemical properties, biosynthesis, and known biological activities of this compound. It includes detailed experimental protocols for its isolation and for key biological assays, alongside structured data tables and diagrams to facilitate understanding and further research.

Discovery and History

This compound (CAS 62820-11-5) belongs to the lathyrane class of diterpenoids, a group of complex natural products primarily found in the plant genus Euphorbia[1][2]. The pioneering work on this structural class was conducted by Japanese chemists D. Uemura and Y. Hirata in the early 1970s. Their investigations into the chemical constituents of Euphorbia jolkini led to the isolation and characterization of the first related compounds, jolkinolides A and B, in 1972[3][4][5].

This compound itself was subsequently isolated from the roots of Euphorbia micractina and has also been identified in Euphorbia fischeriana, Euphorbia lathyris, and plants of the Cunila genus[1][2][6]. Its structure was elucidated through spectroscopic methods, revealing a complex tetracyclic framework characteristic of lathyrane diterpenoids[1].

Chemical Structure and Properties

This compound is classified as a lathyrane diterpenoid, an epoxide, and a cinnamate ester[1]. Its molecular structure is characterized by a complex, highly oxygenated 5/7/6/3-fused tetracyclic ring system.

Table 1: Chemical Properties of this compound

PropertyValueSource
CAS Number 62820-11-5[7][8][9][10]
Molecular Formula C₂₉H₃₆O₆[1][7]
Molecular Weight 480.6 g/mol [1][7]
IUPAC Name [(1R,2R,4R,7S,9R,10E,13R,15S,16S)-16-hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.0²,⁴.0⁷,⁹]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate[1]
Class Lathyrane Diterpenoid, Epoxide, Cinnamate Ester[1]

Biosynthesis of the Lathyrane Skeleton

The biosynthesis of lathyrane diterpenoids is a complex enzymatic process that begins with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). The pathway proceeds through the macrocyclic diterpene casbene. While the specific enzymatic steps leading to this compound are not fully elucidated, the pathway to the core lathyrane structure via the key intermediate Jolkinol C has been extensively studied[6][11][12]. Jolkinol C serves as a critical branch point, leading to the biosynthesis of other complex diterpenoids, including jatrophanes and ingenanes[13].

The key steps involve:

  • Cyclization: Casbene synthase (CBS) catalyzes the cyclization of GGPP to form casbene.

  • Oxidation: A series of regio-specific oxidations on the casbene core are catalyzed by cytochrome P450 enzymes (CYPs) from the CYP71 and CYP726 clans[11][12].

  • Rearrangement and Cyclization: An alcohol dehydrogenase (ADH) facilitates dehydrogenation and subsequent unconventional intramolecular cyclization to form the characteristic lathyrane ring system of Jolkinol C[11][12].

Lathyrane Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) Casbene Casbene GGPP->Casbene Casbene Synthase (CBS) Oxidized_Casbene Oxidized Casbene Intermediates Casbene->Oxidized_Casbene Cytochrome P450s (e.g., CYP71D445, CYP726A27) Jolkinol_C Jolkinol C (Key Lathyrane Intermediate) Oxidized_Casbene->Jolkinol_C Alcohol Dehydrogenase (ADH) (Cyclization) Other_Diterpenoids Jatrophanes, Ingenanes, etc. Jolkinol_C->Other_Diterpenoids Downstream Enzymes Jolkinol_A This compound & other Lathyranes Jolkinol_C->Jolkinol_A Further Modification

Biosynthetic pathway to the lathyrane core via Jolkinol C.

Biological Activities

While many lathyrane diterpenoids exhibit potent biological effects, studies focusing specifically on this compound are limited. Its reported activities are generally modest compared to its analogues. However, the broader activities of this compound class highlight its potential as a scaffold for drug development.

Table 2: Reported Biological Activities of this compound

Activity TypeAssay / Cell LineResultSource
Anticancer Inhibition of mammosphere formation in human breast cancer MCF-7 cellsInhibitory activity observed[14]
Cytotoxicity Human prostate cancer cell lines (C4-2B, C4-2B/ENZR)Weak activity[14]
Cytotoxicity Human breast cancer cell line (MDA-MB-231)Weak activity[14]
Cytotoxicity HGC-27, MV4-11, BaF3, SKvo3 cancer cell linesIC₅₀ > 50.00 µM[2]

For context, other lathyrane diterpenoids have demonstrated more potent activities across various assays.

Table 3: Selected Biological Activities of Related Lathyrane Diterpenoids

CompoundActivityAssay / Cell LineResult (IC₅₀)Source
Jolkinol B CytotoxicityMV4-11 (Leukemia)9.82 µM[2]
Jolkinolide B Anti-inflammatoryNO Production Inhibition (LPS-stimulated RAW264.7)3.84 µM[15]
Jolkinol D Derivative (1.3) MDR ReversalRhodamine-123 efflux (L5178Y MDR cells)2.0 µM (EC₅₀)[16]
Unnamed Lathyrane (Cpd. 10) Anti-HIVHIV-1 Replication8.2 µM[12]

The anti-inflammatory effects of compounds like jolkinolide B have been linked to the downregulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response[15].

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (leading to degradation) NFkB_inactive NF-κB (p50/p65) IkBa->NFkB_inactive Inhibits NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammation Transcription of Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammation Induces Inhibitor Jolkinolide B (and related diterpenoids) Inhibitor->IKK Inhibits

Inhibition of the NF-κB pathway by related diterpenoids.

Experimental Protocols

Protocol for Isolation and Purification of this compound

This protocol is a generalized procedure based on methods used for isolating lathyrane diterpenoids from Euphorbia species[2].

  • Extraction:

    • Air-dry and powder the roots of Euphorbia micractina.

    • Macerate the powdered material (e.g., 1 kg) with 95% ethanol (3 x 5 L) at room temperature for 72 hours per extraction.

    • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

  • Initial Fractionation:

    • Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.

    • Concentrate the ethyl acetate fraction, which typically contains the diterpenoids.

  • Column Chromatography (Silica Gel):

    • Subject the ethyl acetate fraction to column chromatography on a silica gel column (200-300 mesh).

    • Elute with a gradient solvent system of increasing polarity, such as petroleum ether-ethyl acetate (from 100:0 to 0:100).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC). Combine fractions with similar profiles.

  • Further Separation (Sephadex LH-20):

    • Apply the diterpenoid-rich fractions to a Sephadex LH-20 column.

    • Elute with a solvent system such as methanol-chloroform (1:1) to remove pigments and smaller molecules.

  • Final Purification (RP-HPLC):

    • Perform final purification of the target fractions using reversed-phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column.

    • Elute with a gradient of methanol-water or acetonitrile-water to yield pure this compound.

    • Confirm the purity and identity of the final compound using Mass Spectrometry and NMR.

Isolation_Workflow Start Powdered Plant Material (e.g., E. micractina roots) Extraction Ethanol Extraction Start->Extraction Maceration Partition Solvent Partitioning Extraction->Partition Crude Extract Silica Silica Gel Column Chromatography Partition->Silica EtOAc Fraction Sephadex Sephadex LH-20 Chromatography Silica->Sephadex Diterpenoid-rich fractions HPLC Preparative RP-HPLC Sephadex->HPLC Partially pure fractions End Pure this compound HPLC->End Analysis Structure Elucidation (NMR, MS) End->Analysis

General workflow for the isolation of this compound.
Protocol for In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)

This protocol is based on standard methods for assessing the anti-inflammatory potential of natural products[15].

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Prepare stock solutions of this compound in DMSO and dilute to final concentrations (e.g., 1, 5, 10, 25, 50 µM) in the culture medium. The final DMSO concentration should be non-toxic (e.g., <0.1%).

    • Pre-treat the cells with the different concentrations of this compound for 1 hour.

    • Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate the plate for another 24 hours.

  • Nitrite Quantification (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production relative to the LPS-only treated control.

    • Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of NO production.

    • A parallel cytotoxicity assay (e.g., MTT or SRB assay) should be run to ensure that the observed NO inhibition is not due to cell death.

Conclusion and Future Directions

This compound is a structurally complex lathyrane diterpenoid whose full biological potential remains to be unlocked. While initial studies on its cytotoxicity have shown modest activity, the potent and varied effects of its close analogues in areas like MDR reversal and inflammation suggest that the lathyrane scaffold is a valuable template for drug discovery.

Future research should focus on several key areas:

  • Comprehensive Biological Screening: this compound should be systematically evaluated in a wider range of biological assays, particularly for anti-inflammatory, antiviral, and neurotrophic activities, where other lathyranes have shown promise.

  • Mechanism of Action Studies: For any significant activities identified, detailed mechanistic studies are required to determine the molecular targets and signaling pathways involved.

  • Semi-synthesis and SAR: The this compound molecule could serve as a starting point for semi-synthetic derivatization to create a library of new compounds. Structure-activity relationship (SAR) studies could then identify key functional groups responsible for bioactivity and lead to the development of more potent and selective agents.

  • Biosynthetic Engineering: A deeper understanding of the specific enzymes that convert Jolkinol C into this compound could enable the engineered production of this and other rare diterpenoids in microbial or plant-based systems, overcoming the limitations of isolation from natural sources.

References

A Comprehensive Technical Guide to Jolkinol A: Physicochemical Properties and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Jolkinol A is a naturally occurring lathyrane-type diterpenoid, a class of chemical compounds characterized by a complex tricyclic 5/11/3-membered ring system.[1][2] Primarily isolated from plants of the Euphorbia genus, such as Euphorbia micractina and Euphorbia lathyris, this compound has garnered interest within the scientific community for its potential biological activities, including cytotoxic effects against various cancer cell lines.[3][4][5] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, details on experimental protocols for its isolation and characterization, and visual representations of key experimental workflows.

Physicochemical Properties of this compound

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and analysis in a research setting.

PropertyValueSource(s)
Molecular Formula C₂₉H₃₆O₆[6]
Molecular Weight 480.6 g/mol (or 480.601)[3][6]
Monoisotopic Mass 480.25118886 Da[3]
CAS Number 62820-11-5[3][6]
IUPAC Name [(1R,2R,4R,7S,9R,10E,13R,15S,16S)-16-hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.0²,⁴.0⁷,⁹]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate
Appearance Powder, Oily[6][7]
Boiling Point (Predicted)643.1 ± 55.0 °C at 760 mmHg
Density (Predicted)1.3 ± 0.1 g/cm³[8]
Flash Point (Predicted)210.1 ± 25.0 °C[8]
Specific Rotation (α) -91 (c, 0.73 in CHCl₃)[7]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[9] Low water solubility is implied by its high lipophilicity.[1][7][1][7][9]
Storage Conditions Recommended storage as a powder at -20°C for up to 3 years.[9] In solvent, store at -80°C for up to 6 months.[9] General laboratory practice suggests storage at 2-8°C.[7][7][9]
Topological Polar Surface Area (TPSA) 96.4 Ų[3]

Experimental Protocols and Methodologies

The isolation and characterization of this compound involve standard and advanced phytochemical techniques. Below are detailed methodologies for key experimental procedures.

This compound is typically extracted from the roots or whole plants of Euphorbia species.[3][5] The general workflow is outlined below.

G material material process process analysis analysis product product plant Plant Material (e.g., Euphorbia roots) extract Solvent Extraction (e.g., Ethanol, Methanol) plant->extract crude Crude Extract extract->crude partition Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) crude->partition fraction Enriched Fraction partition->fraction chromatography Column Chromatography (Silica Gel, Sephadex) fraction->chromatography fractions Collected Fractions chromatography->fractions hplc Preparative HPLC fractions->hplc pure Pure this compound hplc->pure

Caption: Workflow for the isolation and purification of this compound.

  • Extraction: Air-dried and powdered plant material (e.g., roots of Euphorbia micractina) is subjected to exhaustive extraction with a suitable solvent such as ethanol or methanol at room temperature.[5]

  • Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.

  • Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate, to separate compounds based on their solubility. The this compound-containing fraction is identified via preliminary analysis (e.g., TLC).

  • Column Chromatography: The enriched fraction is subjected to multiple rounds of column chromatography. A common stationary phase is silica gel, with a mobile phase consisting of a gradient of solvents like hexane and ethyl acetate. Size-exclusion chromatography (e.g., Sephadex LH-20) may also be employed.

  • Final Purification: Fractions containing this compound are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[6]

The complex structure of this compound is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of the compound.[10] Fragmentation patterns observed in MS/MS experiments help to identify key structural motifs and confirm the identity of the molecule by comparing data with known standards or literature.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is essential for elucidating the complete chemical structure.

    • 1D NMR (¹H and ¹³C): Provides information on the types and number of protons and carbons in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity. ¹H-¹H COSY reveals proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range correlations between protons and carbons, which is critical for assembling the carbon skeleton and placing functional groups.[10][12]

    • NOESY: A NOESY experiment is used to determine the relative stereochemistry of the molecule by identifying protons that are close to each other in space.[10]

The purity of the isolated this compound is typically assessed using analytical HPLC coupled with a Diode Array Detector (HPLC-DAD) or an Evaporative Light Scattering Detector (HPLC-ELSD).[6] A purity level of 95-99% is common for commercially available reference standards.[6]

Biological Activity and Relationships

This compound is a member of the lathyrane diterpenoid family, which is known for a range of biological activities, including the modulation of multidrug resistance (MDR) and cytotoxicity.[1][13]

This compound has been shown to inhibit the growth of several human cancer cell lines.[4][8] The half-maximal growth inhibitory concentrations (GI₅₀) have been reported for cell lines including MCF-7 (breast adenocarcinoma) and NCI-H460 (non-small cell lung cancer), with values ranging from 57.3 to 95.3 µM.[4][8]

G cluster_0 Biological Effect compound compound process process outcome outcome JolkinolA This compound Inhibition Inhibition of Cell Proliferation JolkinolA->Inhibition MCF7 MCF-7 (Breast Cancer Cells) NCI460 NCI-H460 (Lung Cancer Cells) SF268 SF-268 (CNS Cancer Cells) Inhibition->MCF7 GI₅₀ = 95.3 µM Inhibition->NCI460 GI₅₀ = 57.3 µM Inhibition->SF268 GI₅₀ > 100 µM

Caption: Cytotoxic effect of this compound on selected cancer cell lines.

This compound belongs to a large family of diterpenoids derived from a common precursor, casbene. The biosynthesis proceeds through several enzymatic steps, with key intermediates like Jolkinol C serving as branch points leading to various classes of bioactive diterpenoids, including ingenanes and jatrophanes.[14][15][16] While the direct enzymatic conversion to this compound is not fully detailed in the provided context, its structural similarity places it within this complex biosynthetic network. Jolkinol B and Jolkinol D are other closely related compounds isolated from the same plant sources.[17][18]

References

Jolkinol A: A Technical Guide to Solubility in DMSO and Ethanol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This technical guide provides an in-depth overview of the solubility characteristics of Jolkinol A in dimethyl sulfoxide (DMSO) and ethanol. Designed for researchers, scientists, and professionals in drug development, this document outlines qualitative solubility data, detailed experimental protocols for solubility determination, and relevant biological pathway diagrams to support further research and application of this natural product.

Introduction to this compound

This compound is a lathyrane diterpenoid, a class of natural products isolated from plants of the Euphorbia genus. It has garnered interest in the scientific community for its potential biological activities, including cytotoxic effects against various cancer cell lines. Understanding its solubility in common laboratory solvents is a critical first step for in vitro and in vivo studies.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound

SolventSolubilityEvidence
Dimethyl Sulfoxide (DMSO)SolubleThis compound is listed as soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.
EthanolSolubleDiterpenoids, including this compound, have been isolated from the roots of Euphorbia micractina using ethanol extraction methods, indicating its solubility in this solvent.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise quantitative solubility data, the shake-flask method is a widely accepted and reliable technique.

Objective: To determine the equilibrium solubility of this compound in a specific solvent (e.g., DMSO or ethanol) at a controlled temperature.

Materials:

  • This compound (solid form)

  • Selected solvent (e.g., DMSO, ethanol) of high purity

  • Temperature-controlled shaker or incubator

  • Glass vials or flasks with sealed caps

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker and agitate for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation:

    • Once equilibrium is achieved, separate the undissolved solid from the saturated solution. This is typically done by centrifugation to pellet the excess solid.

  • Filtration:

    • Carefully aspirate the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute the clear, saturated filtrate with the solvent.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC with a standard curve.

  • Data Reporting:

    • Calculate the solubility based on the measured concentration and the dilution factor. Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Quantification cluster_result Result A Add excess this compound to solvent B Seal container A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge to pellet excess solid C->D E Filter supernatant D->E F Quantify concentration (e.g., HPLC) E->F G Report solubility (mg/mL or mol/L) F->G

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Biological Context: Modulation of ABCB1-Mediated Multidrug Resistance

While the specific signaling pathways of this compound are still under investigation, related lathyrane diterpenoids, such as Jolkinol D, have been shown to modulate the activity of ATP-binding cassette (ABC) transporters like ABCB1 (P-glycoprotein). ABCB1 is a major contributor to multidrug resistance (MDR) in cancer cells by actively effluxing chemotherapeutic drugs. The following diagram illustrates this general mechanism.

G cluster_cell Cancer Cell Drug Chemotherapeutic Drug ABCB1 ABCB1 Transporter Drug->ABCB1 Efflux IntracellularDrug Intracellular Drug Concentration Drug->IntracellularDrug Jolkinol Jolkinol Compound Jolkinol->ABCB1 Inhibition Extracellular Extracellular ABCB1->Extracellular Apoptosis Apoptosis IntracellularDrug->Apoptosis Induces Intracellular Intracellular

Caption: Jolkinol compounds may inhibit ABCB1-mediated drug efflux.

This guide serves as a foundational resource for researchers working with this compound. The provided protocols and diagrams are intended to facilitate experimental design and a deeper understanding of this compound's properties and potential applications.

Jolkinol A: A Technical Overview of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jolkinol A, a lathyrane-type diterpenoid isolated from plants of the Euphorbia genus, has demonstrated notable anti-cancer properties. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action. The available data suggests a multi-faceted approach to its anti-neoplastic activity, primarily centered on the induction of apoptosis, inhibition of mammosphere formation, and potentially, the reversal of multidrug resistance. This document consolidates quantitative data, details key experimental protocols, and presents signaling pathways and experimental workflows through structured diagrams to facilitate further research and drug development efforts.

Core Mechanisms of Action

This compound's anti-cancer effects are attributed to several key mechanisms, with the most prominently reported being the induction of programmed cell death (apoptosis) and the inhibition of cancer stem cell proliferation. While direct and exhaustive studies on this compound are limited, research on closely related lathyrane diterpenoids, such as Jolkinol D, provides significant insights into its probable molecular pathways.

Induction of Apoptosis

Evidence suggests that this compound and its derivatives trigger the intrinsic apoptotic pathway. This process is characterized by the activation of a cascade of caspases, which are cysteine-aspartic proteases that play a crucial role in the execution phase of apoptosis. The activation of caspase-3 is a central event in this pathway, leading to the cleavage of cellular substrates and ultimately, cell death.

Inhibition of Mammosphere Formation

This compound has been observed to inhibit the formation of mammospheres in human breast cancer cell lines, such as MCF-7[1]. Mammosphere formation is a key characteristic of cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, metastasis, and resistance to therapy. By inhibiting mammosphere formation, this compound may target the CSC population, which could be critical in overcoming cancer recurrence and chemoresistance.

Reversal of Multidrug Resistance (MDR)

Lathyrane diterpenoids are recognized for their potential to reverse multidrug resistance in cancer cells[2]. This effect is often mediated through the inhibition of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp or ABCB1). P-gp is an efflux pump that actively removes chemotherapeutic drugs from cancer cells, thereby reducing their efficacy. By inhibiting P-gp, this compound and its analogs may increase the intracellular concentration of co-administered anticancer drugs, resensitizing resistant tumors to chemotherapy. Studies on Jolkinol D derivatives have shown modulation of P-gp's ATPase activity, a critical function for its drug efflux capabilities[3].

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activity of this compound and related compounds.

Compound/DerivativeCell LineAssayResult (IC50/GI50)Reference
This compound MCF-7Mammosphere Formation InhibitionSignificant inhibition at 10 μM[1]
Jolkinol D Derivative (1.3)L5178Y (MDR1-transfected)P-gp ATPase ActivityStrong modulator[3]
Jolkinol D Derivative (1.8)EPG85-257RDB (gastric cancer)Cytotoxicity (CS effect)IC50 of 0.72 µM[4]
Jolkinol D Derivative (1.10)EPG85-257RDB (gastric cancer)Apoptosis InductionInduces apoptosis[4]
Euphorantester B (Lathyrane Diterpenoid)MCF-7/ADRMDR ReversalReversal Fold: 13.15[2]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and logical relationships in this compound's mechanism of action.

JolkinolA_Apoptosis_Pathway JolkinolA This compound Mitochondrion Mitochondrion JolkinolA->Mitochondrion Induces stress Caspase9 Caspase-9 (Initiator) Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Proposed Intrinsic Apoptosis Pathway of this compound.

JolkinolA_MDR_Reversal cluster_cell Multidrug Resistant Cancer Cell Pgp P-glycoprotein (P-gp) Drug_out Chemotherapeutic Drug (Extracellular) Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Chemotherapeutic Drug (Intracellular) Drug_in->Pgp ATP ATP ATP->Pgp Hydrolysis JolkinolA This compound JolkinolA->Pgp Inhibition

Mechanism of P-glycoprotein Inhibition by this compound.

JolkinolA_CSC_Inhibition JolkinolA This compound CSCs Cancer Stem Cells (CSCs) JolkinolA->CSCs Targets Mammosphere Mammosphere Formation CSCs->Mammosphere Leads to Tumorigenesis Tumorigenesis & Metastasis Mammosphere->Tumorigenesis Contributes to

Inhibition of Cancer Stem Cell Activity by this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's mechanism of action.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3 x 10³ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 1-30 µg/ml) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis: Treat cells with this compound to induce apoptosis. Harvest the cells and lyse them in a chilled cell lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • Reaction Setup: In a 96-well plate, add 10 µl of cell lysate (containing 20-50 µg of protein) to each well. Add 90 µl of detection buffer.

  • Substrate Addition: Add 10 µl of the caspase-3 substrate Ac-DEVD-pNA to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Measurement: Measure the absorbance at 405 nm.

  • Data Analysis: Calculate the caspase-3 activity based on the absorbance values, comparing treated samples to untreated controls.

P-glycoprotein (P-gp) ATPase Activity Assay

This assay measures the effect of this compound on the ATP hydrolysis activity of P-gp.

  • Membrane Preparation: Use purified membrane vesicles from cells overexpressing human P-gp.

  • Assay Setup: The assay is typically performed in two parts: an activation test and an inhibition test.

    • Activation Test: Measure the basal vanadate-sensitive ATPase activity in the presence of varying concentrations of this compound.

    • Inhibition Test: Measure the ATPase activity in the presence of a known P-gp activator (e.g., verapamil) and varying concentrations of this compound.

  • Reaction Initiation: Initiate the reaction by adding MgATP. Incubate at 37°C for a specified time (e.g., 40 minutes).

  • Phosphate Detection: Stop the reaction and detect the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., Pgp-Glo™ assay which measures luminescence).

  • Data Analysis: Determine the effect of this compound on P-gp ATPase activity by comparing the results to controls.

Mammosphere Formation Assay

This assay assesses the ability of this compound to inhibit the self-renewal capacity of cancer stem cells.

  • Single-Cell Suspension: Prepare a single-cell suspension of breast cancer cells (e.g., MCF-7) by trypsinization.

  • Cell Seeding: Seed the cells at a low density (e.g., 500-4,000 cells/cm²) in ultra-low attachment 6-well plates with mammosphere culture medium.

  • Treatment: Add this compound at the desired concentration to the culture medium.

  • Incubation: Incubate the plates undisturbed for 5-10 days to allow for mammosphere formation.

  • Quantification: Count the number of mammospheres with a diameter greater than 40 µm under a microscope.

  • Data Analysis: Calculate the mammosphere forming efficiency (MFE) as the number of mammospheres formed divided by the number of cells seeded, multiplied by 100%. Compare the MFE of treated cells to that of control cells.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel anti-cancer therapeutics. Its multifaceted mechanism of action, encompassing apoptosis induction, inhibition of cancer stem cell proliferation, and potential reversal of multidrug resistance, suggests its utility in combating complex and resistant cancers. Further research is warranted to fully elucidate the specific signaling pathways directly modulated by this compound. Investigating its effects on key regulatory proteins in the apoptotic and CSC maintenance pathways, such as the Bcl-2 family proteins and Notch or Wnt signaling components, will provide a more complete picture of its therapeutic potential. Additionally, in vivo studies are necessary to validate the efficacy of this compound in preclinical cancer models.

References

An In-depth Technical Guide to Jolkinol A Derivatives and Their Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jolkinol A, a member of the lathyrane diterpenoid family, and its derivatives have emerged as a significant area of interest in natural product chemistry and drug discovery. Extracted from plants of the Euphorbia genus, these compounds exhibit a diverse range of biological activities, including potent anti-cancer, anti-inflammatory, and multi-drug resistance (MDR) reversal properties. This technical guide provides a comprehensive overview of the current state of research on this compound derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action.

Data Presentation: Biological Activities of Jolkinol Derivatives

The biological activities of this compound, B, and D derivatives have been evaluated against various cancer cell lines and inflammatory models. The following tables summarize the key quantitative data from these studies.

DerivativeCell LineAssayActivity (IC₅₀/GI₅₀ in µM)Reference
This compound MCF-7Growth Inhibition95.3[1]
NCI-H460Growth Inhibition57.3[1]
SF-268Growth Inhibition>100[1]
Jatropodagin A Saos-2Cytotoxicity8.08[2]
MG-63Cytotoxicity14.64[2]
Euphorfischer A C4-2BCytotoxicity11.3[2]

Table 1: Anti-cancer Activity of this compound and Related Lathyrane Diterpenoids. This table highlights the growth inhibitory and cytotoxic effects of this compound and its related compounds on various cancer cell lines.

DerivativeCell LineAssayActivity (IC₅₀ in µM)Reference
Euphorbia factor L₃ Derivative 5n RAW264.7NO Production InhibitionPotent (Specific IC₅₀ not provided)[3]
Tigliane Derivatives 1-3 & 6 RAW264.7NO Production Inhibition4.8 - 11.3[4]

Table 2: Anti-inflammatory Activity of Jolkinol B and Related Lathyrane Diterpenoids. This table showcases the inhibitory effects of Jolkinol B-related compounds on nitric oxide (NO) production, a key inflammatory mediator.

DerivativeCell LineAssayActivity (IC₅₀ in µM)Reversal FoldReference
Diterpene 21 MCF-7Cytotoxicity2.6-[5]
4T1Cytotoxicity5.2-[5]
HepG2Cytotoxicity13.1-[5]
Diterpene 25 MCF-7Cytotoxicity5.516.1[5]
4T1Cytotoxicity8.6-[5]
HepG2Cytotoxicity1.3-[5]
Epoxyboetirane P (8) EPG85-257RDBAntiproliferative0.72-[5]

Table 3: Multidrug Resistance (MDR) Reversal Activity of Jolkinol D Derivatives. This table summarizes the cytotoxic and MDR reversal activities of various Jolkinol D derivatives in different cancer cell lines, including those resistant to conventional chemotherapy.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of Jolkinol derivatives.

Synthesis of Jolkinol D Derivatives

The synthesis of Jolkinol D derivatives often involves the modification of the hydroxyl group at the C-3 position. A general procedure is as follows:

  • Starting Materials: Jolkinol D (1) is isolated from Euphorbia piscatoria. Other reagents include various acyl chlorides or anhydrides, a base (e.g., triethylamine or pyridine), and a suitable solvent (e.g., dichloromethane).

  • Reaction: To a solution of Jolkinol D in the chosen solvent, the acylating agent and the base are added. The reaction mixture is typically stirred at room temperature for a specified period (e.g., 8 hours).

  • Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired derivative.[6]

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the Jolkinol derivatives for a specified incubation period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[7]

Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW264.7 cells).

  • Cell Culture: Culture RAW264.7 macrophages in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of the Jolkinol derivatives for a certain period (e.g., 1 hour) before stimulating with LPS (e.g., 1 µg/mL).

  • Incubation: Incubate the cells for 24 hours to allow for NO production.

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm. The intensity of the color is proportional to the amount of nitrite (a stable product of NO) in the sample.

Chemosensitivity Assay

This assay is used to determine the ability of a compound to sensitize cancer cells to a chemotherapeutic agent, often in the context of multidrug resistance.

  • Cell Plating: Seed cancer cells (both sensitive and resistant lines) in 96-well plates.

  • Drug Combination Treatment: Treat the cells with a range of concentrations of the Jolkinol derivative, the chemotherapeutic drug (e.g., doxorubicin), and a combination of both.[10]

  • Incubation: Incubate the plates for a standard period (e.g., 72 hours).

  • Viability Assessment: Determine cell viability using the MTT assay as described above.[11]

  • Data Analysis: Calculate the IC₅₀ values for each treatment. The degree of synergy, additivity, or antagonism between the Jolkinol derivative and the chemotherapeutic agent can be determined using methods like the combination index (CI).

Signaling Pathways and Mechanisms of Action

Jolkinol derivatives exert their biological effects by modulating key cellular signaling pathways, primarily those involved in apoptosis and inflammation.

Apoptosis Induction via Caspase-3 Activation

Several Jolkinol D derivatives have been shown to induce apoptosis in cancer cells.[10] This process is often mediated by the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[12] The activation of caspase-3 leads to the cleavage of various cellular substrates, ultimately resulting in the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and cell death.[12]

apoptosis_pathway jolkinol_d Jolkinol D Derivatives procaspase3 Pro-caspase-3 jolkinol_d->procaspase3 Induces activation of caspase3 Active Caspase-3 procaspase3->caspase3 Cleavage substrates Cellular Substrates caspase3->substrates Cleaves apoptosis Apoptosis substrates->apoptosis Leads to

Jolkinol D-induced Caspase-3 Mediated Apoptosis
Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of some Jolkinol derivatives are attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[13] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Jolkinol derivatives may interfere with this pathway at various points, such as by preventing the degradation of IκB or by directly inhibiting the nuclear translocation or DNA binding of NF-κB.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS receptor TLR4 lps->receptor ikb_nfkb IκB-NF-κB receptor->ikb_nfkb Activates IKK nfkb NF-κB ikb_nfkb->nfkb Releases ikb_p P-IκB ikb_nfkb->ikb_p Phosphorylation jolkinol Jolkinol Derivatives jolkinol->ikb_nfkb Inhibits Degradation nfkb_n NF-κB nfkb->nfkb_n Translocation degradation Proteasomal Degradation ikb_p->degradation dna DNA nfkb_n->dna Binds to genes Pro-inflammatory Genes (e.g., iNOS) dna->genes Transcription

Inhibition of the NF-κB Pathway by Jolkinol Derivatives

Conclusion

This compound derivatives represent a promising class of natural products with significant potential for the development of novel therapeutics. Their diverse biological activities, including anti-cancer, anti-inflammatory, and MDR reversal effects, are underpinned by their interactions with key cellular signaling pathways. Further research into the synthesis of novel derivatives, elucidation of their precise mechanisms of action, and pre-clinical evaluation will be crucial in translating the therapeutic potential of these compounds into clinical applications. This guide serves as a foundational resource for researchers dedicated to advancing the field of Jolkinol-based drug discovery.

References

An In-depth Technical Guide on the Preliminary Cytotoxicity Screening of Jolkinol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Jolkinol A, a natural diterpenoid with potential anticancer properties. This document outlines its effects on various cancer cell lines, details the experimental methodologies for cytotoxicity assessment, and explores the potential signaling pathways involved in its mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound has been evaluated against several human cancer cell lines. The following table summarizes the available quantitative data, primarily presented as GI50 (50% growth inhibition) values.

Cell LineCancer TypeParameterValue (µM)
MCF-7Breast CancerGI5095.3[1]
NCI-H460Lung CancerGI5057.3[1]
SF-268GlioblastomaGI50>100[1]

Note: Further research is required to establish a broader profile of IC50 (50% inhibitory concentration) values for this compound across a more diverse range of cancer cell lines.

Experimental Protocols

The following are detailed methodologies for common in vitro cytotoxicity assays that can be employed for screening compounds like this compound.

The MTT assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the overnight culture medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours to allow for the formation of formazan crystals.[2]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

The SRB assay is a colorimetric test based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under acidic conditions.[4] The amount of bound dye is proportional to the total cellular protein mass.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Incubation: Incubate the cells with the test compound for 48 hours.[5]

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[4]

  • Washing: Discard the supernatant and wash the plates five times with distilled water to remove TCA and unbound components.[5] Air dry the plates completely.[5]

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[6]

  • Removal of Unbound Dye: Quickly wash the plates four to five times with 1% (v/v) acetic acid to remove the unbound SRB dye.[5][6]

  • Drying: Air dry the washed plates.

  • Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plate for 5-10 minutes.[4]

  • Absorbance Measurement: Measure the optical density (OD) at approximately 510 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.

Potential Signaling Pathways in this compound-Induced Cytotoxicity

While direct studies on this compound are limited, research on related diterpenoids isolated from Euphorbia species suggests that its cytotoxic effects, likely leading to apoptosis, may be mediated through the modulation of key signaling pathways.

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and apoptosis.[7] Diterpenoids similar to this compound have been shown to suppress this pathway, leading to cancer cell death.

PI3K_Akt_Pathway JolkinolA This compound PI3K PI3K JolkinolA->PI3K Inhibition Akt Akt PI3K->Akt Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellSurvival Cell Survival/ Proliferation Akt->CellSurvival Promotion

Caption: Inhibition of the PI3K/Akt pathway by this compound.

The JAK/STAT pathway is involved in cell proliferation, differentiation, and apoptosis.[8] Its abnormal activation is linked to tumorigenesis. Jolkinolide B, a related compound, has been found to inhibit the JAK/STAT3 pathway.

JAK_STAT_Pathway JolkinolA This compound JAK JAK JolkinolA->JAK Inhibition STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Translocation GeneExpression Gene Expression (Anti-apoptotic) Nucleus->GeneExpression Apoptosis Apoptosis GeneExpression->Apoptosis Inhibition

Caption: this compound's potential inhibition of the JAK/STAT pathway.

The NF-κB pathway plays a key role in inflammation and cell survival, and its dysregulation is implicated in cancer.[9] Diterpenes from Euphorbia have been shown to inhibit NF-κB activation.

NFkB_Pathway JolkinolA This compound IKK IKK JolkinolA->IKK Inhibition IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation GeneExpression Gene Expression (Pro-survival) Nucleus->GeneExpression Apoptosis Apoptosis GeneExpression->Apoptosis Inhibition

Caption: Potential inhibition of the NF-κB pathway by this compound.

The induction of apoptosis by many cytotoxic agents culminates in the activation of effector caspases, such as caspase-3. Derivatives of Jolkinol D have been shown to induce apoptosis through caspase-3 activation. It is plausible that this compound may also trigger this final common pathway of apoptosis.

Experimental_Workflow cluster_upstream Upstream Signaling PI3K_Inhibition PI3K/Akt Inhibition Caspase3 Caspase-3 Activation PI3K_Inhibition->Caspase3 JAK_STAT_Inhibition JAK/STAT Inhibition JAK_STAT_Inhibition->Caspase3 NFkB_Inhibition NF-κB Inhibition NFkB_Inhibition->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Jolkinol A: A Comprehensive Analysis of its Differential Effects on Cancer and Normal Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Jolkinol A, a lathyrane-type diterpenoid isolated from plants of the Euphorbia genus, has emerged as a compound of significant interest in oncological research. This technical guide provides a detailed overview of the current understanding of this compound's effects on both cancerous and normal cell lines. By summarizing key quantitative data, outlining detailed experimental protocols, and visualizing implicated signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with a thorough resource to inform further investigation into the therapeutic potential of this compound. While direct comparative studies on a wide array of normal versus cancer cell lines are limited, existing data on this compound and related lathyrane diterpenoids suggest a degree of tumor selectivity, primarily mediated through the induction of apoptosis and modulation of key cellular signaling pathways.

Data Presentation: Cytotoxicity of this compound and Related Compounds

The following tables summarize the available quantitative data on the cytotoxic effects of this compound and other lathyrane diterpenoids on various cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity (IC50) of this compound and Related Lathyrane Diterpenes on Cancer Cell Lines

CompoundCell LineCell TypeIC50 (µM)Reference
This compoundMCF-7Human Breast CancerInhibitory activity observed[1]
Euphorbia factor L28 (Lathyrane Diterpene)786-0Human Kidney Cancer9.43
Euphorbia factor L28 (Lathyrane Diterpene)HepG2Human Liver Cancer13.22
Jatropodagin A (Lathyrane Diterpenoid)Saos-2Human Osteosarcoma8.08
Jatropodagin A (Lathyrane Diterpenoid)MG-63Human Osteosarcoma14.64

Table 2: Comparative Cytotoxicity of a Lathyrane Diterpenoid on Cancer vs. Normal Cell Lines

CompoundCell LineCell TypeIC50 (µg/ml)Reference
Lathyrane Diterpenoid (Compound 3)MCF-7Human Breast Cancer10.1 ± 5
Lathyrane Diterpenoid (Compound 3)4T1Murine Breast Cancer28 ± 5
Lathyrane Diterpenoid (Compound 3)HUVECHuman Umbilical Vein Endothelial Cells (Normal)50 ± 3

Experimental Protocols

This section provides detailed methodologies for key experiments utilized to assess the effects of this compound on cell lines.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC Annexin V and 1 µL of Propidium Iodide (PI) solution (100 µg/mL) to each 100 µL of cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The data is used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

Procedure:

  • Cell Treatment: Treat cells with this compound.

  • JC-1 Staining: Incubate the cells with JC-1 staining solution (5 µg/mL) for 20 minutes at 37°C.

  • Washing: Wash the cells twice with PBS.

  • Analysis: Analyze the fluorescence by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway.

Procedure:

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, p-Akt, p-NF-κB) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Visualization of Signaling Pathways and Workflows

Signaling Pathways Implicated in this compound's Mechanism of Action

Research on lathyrane diterpenoids suggests that their anticancer effects are often mediated through the modulation of critical signaling pathways such as the PI3K/Akt and NF-κB pathways, which are central regulators of cell survival, proliferation, and apoptosis.

PI3K_Akt_Signaling_Pathway Jolkinol_A This compound Akt Akt Jolkinol_A->Akt inhibits RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PDK1->Akt activates mTOR mTOR Akt->mTOR Bad Bad Akt->Bad inhibits Caspase9 Caspase-9 Akt->Caspase9 inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 inhibits Apoptosis Apoptosis Caspase9->Apoptosis Bcl2->Apoptosis inhibits NFkB_Signaling_Pathway cluster_nucleus Jolkinol_A This compound IKK IKK Complex Jolkinol_A->IKK inhibits Stimuli Pro-inflammatory Stimuli Receptor Receptor Stimuli->Receptor Receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Target Gene Expression (Anti-apoptotic, Pro-proliferative) Apoptosis_Inhibition Inhibition of Apoptosis Gene_Expression->Apoptosis_Inhibition Cytotoxicity_Workflow Start Start Cell_Culture Culture Normal & Cancer Cell Lines Start->Cell_Culture Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment MTT_Assay MTT Assay (24, 48, 72h) Treatment->MTT_Assay Data_Analysis Calculate IC50 Values MTT_Assay->Data_Analysis Comparison Compare IC50 between Normal & Cancer Cells Data_Analysis->Comparison End End Comparison->End Apoptosis_Mechanism_Workflow Start Start: Observe Cytotoxicity Hypothesis Hypothesis: this compound induces apoptosis Start->Hypothesis AnnexinV Annexin V/PI Assay Hypothesis->AnnexinV CellCycle Cell Cycle Analysis Hypothesis->CellCycle MitoPotential Mitochondrial Potential (JC-1 Assay) Hypothesis->MitoPotential WesternBlot Western Blot (Caspases, Bcl-2 family) AnnexinV->WesternBlot CellCycle->WesternBlot MitoPotential->WesternBlot Conclusion Conclusion: Determine Apoptotic Mechanism & Selectivity WesternBlot->Conclusion

References

Ethnobotanical Exploration of Jolkinol A-Containing Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Euphorbiaceae family, a vast and chemically diverse group of plants, has been a cornerstone of traditional medicine across various cultures for centuries.[1][2][3][4][5][6][7][8][9] Many species within this family are known to produce a milky latex rich in bioactive secondary metabolites, particularly diterpenoids.[3][4] Among these, the lathyrane-type diterpenoid Jolkinol A has emerged as a compound of significant interest due to the reported biological activities of extracts from plants in which it is found. This technical guide provides an in-depth exploration of the ethnobotanical uses of this compound-containing plants, alongside a review of available scientific data on their biological activities and the methodologies used to study them.

This document is intended for researchers, scientists, and drug development professionals interested in the discovery of novel therapeutics from natural sources. While specific quantitative data for this compound is limited in publicly available literature, this guide compiles the existing knowledge on related compounds and the broader plant extracts, offering a foundational resource for future research.

Ethnobotanical Uses of this compound-Containing Plants

The primary sources of this compound and related compounds are plants belonging to the Euphorbia genus.[1][10] The ethnobotanical information is most extensive for Euphorbia fischeriana, with limited information available for Euphorbia jolkinii and Euphorbia micractina.

Euphorbia fischeriana Steud.

Euphorbia fischeriana, a perennial herb found in grasslands and on hill slopes, has a long history of use in traditional Chinese medicine.[11][12] The roots of the plant are the primary part used for medicinal purposes.[11][12]

Traditional Applications of Euphorbia fischeriana

Traditional UseDescription
Gastrointestinal Ailments Used to treat dyspepsia, abdominal distension, and abdominal pain.[11]
Respiratory Conditions Employed as a remedy for cough.[11]
Dermatological Issues Applied externally to treat scabies.[11]
Lymphatic System Used in the treatment of tuberculosis of the lymph nodes.[11]
Other Uses Utilized for edema and ascites.[12]

It is important to note that the whole plant of E. fischeriana is considered toxic, and its use in traditional medicine requires careful preparation and dosage.[11]

Euphorbia jolkinii Boiss. and Euphorbia micractina Boiss.

Ethnobotanical information specifically for Euphorbia jolkinii and Euphorbia micractina is not as well-documented in readily available sources. However, the broader ethnomedicinal uses of the Euphorbia genus often include treatments for skin diseases, inflammatory conditions, infections, and gastrointestinal issues.[1][2][3][4][5][6][7][8][9] Given the shared chemical constituents within the genus, it is plausible that these plants were used for similar purposes. Euphorbia micractina roots have been a source for the isolation of various diterpenoids, including those related to this compound.[13]

Biological Activities and Quantitative Data

While specific quantitative data for this compound is scarce, studies on extracts of this compound-containing plants and on related diterpenoids have revealed a range of biological activities, including cytotoxic, antimicrobial, and antiviral effects. It is important to emphasize that the following data pertains to related compounds or crude extracts and should be considered indicative of the potential of this compound, warranting further specific investigation.

Cytotoxic Activity

Diterpenoids from Euphorbia species are well-known for their cytotoxic effects against various cancer cell lines.[14] While specific IC50 values for this compound are not widely reported, a study on diterpenoids from the roots of Euphorbia fischeriana provides data for the related compound, Jolkinolide B.

Table 1: Cytotoxic Activity of Jolkinolide B from Euphorbia fischeriana

CompoundCell LineIC50 (µM)
Jolkinolide BA549 (Lung carcinoma)> 40
HCT-8 (Ileocecal adenocarcinoma)27.3
Bel-7402 (Hepatocellular carcinoma)> 40
BGC-823 (Gastric carcinoma)> 40
BS-C-1 (African green monkey kidney)> 40

Data extracted from a study on diterpenoids from Euphorbia fischeriana. It is important to note that this data is for Jolkinolide B, a related compound, and not this compound.

Antimicrobial and Antiviral Activities

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and biological evaluation of compounds from this compound-containing plants. These are general protocols that can be adapted for specific research on this compound.

Extraction and Isolation of this compound

The following is a general workflow for the extraction and isolation of diterpenoids from Euphorbia species.

experimental_workflow General Workflow for Extraction and Isolation plant_material Dried and Powdered Plant Material (e.g., Euphorbia fischeriana roots) extraction Maceration with Ethanol at room temperature plant_material->extraction filtration Filtration and Concentration (Rotary Evaporator) extraction->filtration crude_extract Crude Ethanol Extract filtration->crude_extract partitioning Solvent-Solvent Partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction column_chromatography Column Chromatography (Silica Gel) ethyl_acetate_fraction->column_chromatography gradient_elution Gradient Elution (e.g., n-hexane-ethyl acetate) column_chromatography->gradient_elution fractions Collection of Fractions gradient_elution->fractions tlc TLC Analysis fractions->tlc further_purification Further Purification (e.g., Sephadex LH-20, HPLC) tlc->further_purification jolkinol_a Isolated this compound further_purification->jolkinol_a

Caption: General workflow for the extraction and isolation of this compound.

Detailed Methodology:

  • Plant Material Preparation: The roots of the plant (e.g., Euphorbia fischeriana) are collected, dried at room temperature, and ground into a fine powder.

  • Extraction: The powdered plant material is macerated with 95% ethanol at room temperature for an extended period (e.g., 3 x 7 days).

  • Concentration: The ethanol extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

  • Column Chromatography: The ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography on a silica gel column.

  • Elution: The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity.

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Further Purification: Fractions containing this compound are combined and may require further purification using techniques such as Sephadex LH-20 column chromatography or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HeLa, HepG2, MCF-7) are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a series of dilutions) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antimicrobial Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.

Protocol:

  • Preparation of Inoculum: A bacterial suspension is prepared from a fresh culture and adjusted to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium.

  • Serial Dilution: The test compound (this compound) is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria and broth) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Antiviral Assay (Plaque Reduction Assay)

This assay is used to quantify the infectivity of a virus and the effect of an antiviral compound.

Protocol:

  • Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in 6-well or 12-well plates.

  • Virus Dilution and Treatment: The virus is diluted to a known concentration, and different dilutions of the test compound (this compound) are added.

  • Infection: The cell monolayers are infected with the virus-compound mixture and incubated for 1-2 hours to allow for viral adsorption.

  • Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.

  • Incubation: The plates are incubated for several days to allow for plaque formation.

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques (zones of cell death) are counted.

  • EC50 Calculation: The effective concentration that reduces the number of plaques by 50% (EC50) is calculated.

Signaling Pathways

The biological activities of many diterpenoids from Euphorbia are attributed to their interaction with key cellular signaling pathways. While the specific mechanisms of this compound are not yet fully elucidated, the known effects of related compounds suggest potential involvement in the NF-κB and mitochondrial apoptosis pathways.

Putative Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response.[20][21][22] Its inhibition is a key target for anti-inflammatory drug development.

nf_kb_pathway Putative Inhibition of NF-κB Signaling by this compound cluster_nucleus Putative Inhibition of NF-κB Signaling by this compound jolkinol_a This compound ikk IKK Complex jolkinol_a->ikk Inhibition? inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor inflammatory_stimuli->receptor receptor->ikk Activation ikb IκBα ikk->ikb Phosphorylation proteasome Proteasomal Degradation ikb->proteasome nf_kb NF-κB (p65/p50) nucleus Nucleus nf_kb->nucleus Translocation inflammatory_genes Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS, TNF-α) nf_kb->inflammatory_genes Activation nf_kb_ikb NF-κB-IκBα Complex (Inactive) nf_kb_ikb->ikk nf_kb_ikb->nf_kb Release

Caption: Putative mechanism of NF-κB inhibition by this compound.

Experimental Protocol: Western Blot for NF-κB Activation

  • Cell Culture and Treatment: Macrophages (e.g., RAW 264.7) are cultured and pre-treated with various concentrations of this compound for 1-2 hours.

  • Stimulation: The cells are then stimulated with an inflammatory agent like lipopolysaccharide (LPS) for a short period (e.g., 30 minutes).

  • Protein Extraction: Nuclear and cytoplasmic protein extracts are prepared from the cells.

  • Western Blotting: The protein extracts are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific antibodies against NF-κB p65 (total and phosphorylated) and IκBα.

  • Detection: The protein bands are visualized using a chemiluminescence detection system. A decrease in nuclear p65 and an increase in cytoplasmic IκBα in this compound-treated cells would indicate inhibition of the NF-κB pathway.

Putative Induction of the Mitochondrial Apoptosis Pathway

The mitochondrial (intrinsic) pathway of apoptosis is a key mechanism for programmed cell death and a target for many anticancer agents.[23][24][25][26][27]

apoptosis_pathway Putative Induction of Mitochondrial Apoptosis by this compound jolkinol_a This compound bcl2_family Modulation of Bcl-2 family proteins (e.g., ↑Bax, ↓Bcl-2) jolkinol_a->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase_3 Caspase-3 Activation apoptosome->caspase_3 apoptosis Apoptosis caspase_3->apoptosis

Caption: Putative mechanism of apoptosis induction by this compound.

Experimental Protocol: Analysis of Mitochondrial Apoptosis

  • Cell Treatment: Cancer cells are treated with this compound for 24-48 hours.

  • Mitochondrial Membrane Potential (MMP) Assay: The change in MMP is assessed using a fluorescent probe like JC-1. A shift from red to green fluorescence indicates a loss of MMP.

  • Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol is analyzed by Western blotting of cytosolic and mitochondrial protein fractions.

  • Caspase Activity Assay: The activation of caspases, particularly caspase-9 and caspase-3, is measured using colorimetric or fluorometric assays.

  • Apoptosis Detection: Apoptosis can be confirmed by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.

Conclusion and Future Directions

The ethnobotanical history of Euphorbia species, particularly E. fischeriana, points to a rich tradition of medicinal use for a variety of ailments, many of which are related to inflammation, infection, and cell proliferation. While direct evidence linking these uses to this compound is still emerging, the known biological activities of related diterpenoids suggest that this compound is a promising candidate for further investigation.

Significant research gaps remain, most notably the lack of specific quantitative data on the biological activities of pure this compound and its precise mechanisms of action. The protocols and information provided in this guide are intended to serve as a foundation for researchers to address these gaps. Future studies should focus on:

  • Quantification of this compound: Developing and validating analytical methods to quantify the concentration of this compound in various Euphorbia species and their different parts.

  • Isolation and Characterization: Optimizing the isolation protocol for this compound to obtain sufficient quantities for comprehensive biological testing.

  • In-depth Biological Evaluation: Systematically evaluating the cytotoxic, antimicrobial, and antiviral activities of pure this compound to determine its IC50, MIC, and EC50 values against a broad range of targets.

  • Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

By addressing these research questions, the scientific community can build upon the traditional knowledge surrounding these plants and potentially unlock the full therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Jolkinol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jolkinol A, a lathyrane diterpenoid, has garnered significant interest within the scientific community due to its potential biological activities. This document provides a comprehensive protocol for the isolation and purification of this compound from its natural sources, primarily plants belonging to the Euphorbia genus. The methodology described herein is a synthesis of established procedures from scientific literature, detailing each step from the initial extraction to the final purification. This guide is intended to provide researchers with a robust framework for obtaining this compound for further investigation in drug discovery and development.

Introduction

This compound is a complex natural product characterized by a highly oxygenated tricyclic lathyrane skeleton.[1] It has been isolated from various Euphorbia species, including Euphorbia micractina and Euphorbia jolkinii.[2][3] Lathyrane diterpenoids as a class have demonstrated a range of biological activities, making them attractive targets for pharmacological studies.[1][4][5] The isolation of this compound from plant material involves a multi-step process of extraction and chromatographic separation. This protocol outlines a reproducible method for obtaining this compound in high purity.

Data Presentation

The following tables summarize the key quantitative data and chromatographic conditions referenced in the experimental protocols.

Table 1: Extraction and Partitioning Summary

ParameterValueSource Plant Material
Initial Plant Material (dry weight)12 kg (example)Euphorbia lathyris seeds[6]
Extraction Solvent95% Ethanol (EtOH)Euphorbia lathyris seeds[6]
Partitioning SolventsPetroleum Ether, Dichloromethane (CH₂Cl₂), Ethyl Acetate (EtOAc), Acetonitrile (MeCN)Euphorbia lathyris seeds[6]

Table 2: Chromatographic Purification Parameters

Chromatographic StepStationary PhaseMobile Phase / GradientPurpose
Step 1: Initial Fractionation Silica Gel Column ChromatographyGradient of Petroleum Ether and Ethyl AcetateCoarse separation of the crude extract
Step 2: Intermediate Purification Sephadex LH-20 Column ChromatographyMethanol (MeOH)Removal of smaller molecules and pigments
Step 3: Final Purification Reversed-Phase HPLC (RP-HPLC)Gradient of Acetonitrile (MeCN) and Water (H₂O)High-resolution separation to yield pure this compound

Experimental Protocols

Plant Material Collection and Preparation
  • Source: The roots of Euphorbia micractina or seeds of Euphorbia lathyris are suitable sources for this compound.[2][6]

  • Preparation: The collected plant material should be air-dried in a well-ventilated area, avoiding direct sunlight. Once thoroughly dried, the material should be ground into a coarse powder to increase the surface area for efficient extraction.

Extraction
  • Procedure:

    • Macerate the powdered plant material in 95% ethanol at room temperature. A general ratio is 1:10 (w/v) of plant material to solvent.

    • Allow the mixture to stand for 24-48 hours with occasional agitation.

    • Filter the extract through cheesecloth or a coarse filter paper to remove the bulk plant material.

    • Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

    • Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.

Solvent Partitioning
  • Procedure:

    • Suspend the crude ethanolic extract in deionized water.

    • Perform successive liquid-liquid partitioning with solvents of increasing polarity.

    • First, partition the aqueous suspension with petroleum ether to remove nonpolar constituents like fats and sterols.

    • Separate the aqueous layer and subsequently partition it with dichloromethane (CH₂Cl₂).

    • Finally, partition the remaining aqueous layer with ethyl acetate (EtOAc).

    • The this compound and other diterpenoids are expected to be enriched in the dichloromethane and ethyl acetate fractions. These fractions should be concentrated under reduced pressure.

Chromatographic Purification

A multi-step chromatographic approach is necessary to isolate this compound to a high degree of purity.

  • Objective: To perform an initial fractionation of the combined dichloromethane and ethyl acetate extracts.

  • Procedure:

    • Prepare a silica gel column (e.g., 200-300 mesh) packed in petroleum ether.

    • Adsorb the concentrated extract onto a small amount of silica gel and load it onto the top of the column.

    • Elute the column with a stepwise gradient of petroleum ether and ethyl acetate. Start with 100% petroleum ether and gradually increase the polarity by increasing the percentage of ethyl acetate.

    • Collect fractions of a suitable volume and monitor the separation by thin-layer chromatography (TLC).

    • Combine fractions with similar TLC profiles. Fractions containing lathyrane diterpenoids are typically eluted with mid-polarity solvent mixtures.

  • Objective: To further purify the fractions enriched with this compound from the silica gel column.

  • Procedure:

    • Swell the Sephadex LH-20 resin in methanol for several hours before packing the column.

    • Dissolve the selected fractions in a minimal amount of methanol and load the sample onto the column.

    • Elute the column with 100% methanol. This step helps in removing pigments and other small molecules.

    • Collect fractions and monitor by TLC. Combine the fractions containing the compounds of interest.

  • Objective: To achieve the final purification of this compound.

  • Procedure:

    • Concentrate the enriched fractions from the Sephadex LH-20 column.

    • Dissolve the residue in a suitable solvent (e.g., methanol or acetonitrile).

    • Perform preparative or semi-preparative RP-HPLC using a C18 column.

    • Elute with a gradient of acetonitrile and water. The exact gradient should be optimized based on the specific column and system used. A typical starting point could be a linear gradient from 40% to 80% acetonitrile over 30-40 minutes.

    • Monitor the elution profile using a UV detector (a wavelength of 280 nm can be used for detection[7]).

    • Collect the peak corresponding to this compound.

    • Verify the purity of the isolated compound using analytical HPLC and confirm its structure through spectroscopic methods such as NMR and Mass Spectrometry.

Mandatory Visualizations

Jolkinol_A_Isolation_Workflow PlantMaterial Plant Material (e.g., Euphorbia micractina roots) Extraction Extraction (95% Ethanol) PlantMaterial->Extraction CrudeExtract Crude Ethanolic Extract Extraction->CrudeExtract Partitioning Solvent Partitioning (Petroleum Ether, CH₂Cl₂, EtOAc) CrudeExtract->Partitioning EnrichedFraction Enriched Diterpenoid Fraction (CH₂Cl₂ and EtOAc) Partitioning->EnrichedFraction SilicaGel Silica Gel Column Chromatography EnrichedFraction->SilicaGel SemiPureFraction Semi-Purified Fractions SilicaGel->SemiPureFraction Sephadex Sephadex LH-20 Chromatography (Methanol) SemiPureFraction->Sephadex HPLC_Fraction HPLC-Ready Fraction Sephadex->HPLC_Fraction RPHPLC Reversed-Phase HPLC (Acetonitrile/Water Gradient) HPLC_Fraction->RPHPLC PureJolkinolA Pure this compound RPHPLC->PureJolkinolA

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathways and Logical Relationships

At present, the detailed signaling pathways directly modulated by this compound are a subject of ongoing research. However, many diterpenoids from Euphorbia species are known to interact with various cellular targets. The diagram below illustrates a logical relationship for the evaluation of the biological activity of the purified this compound.

Biological_Activity_Evaluation PureJolkinolA Pure this compound InVitroAssays In Vitro Bioassays PureJolkinolA->InVitroAssays Cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) InVitroAssays->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., NO inhibition in macrophages) InVitroAssays->AntiInflammatory Antiviral Antiviral Assays (e.g., Anti-HIV, Anti-RSV) InVitroAssays->Antiviral MechanismOfAction Mechanism of Action Studies Cytotoxicity->MechanismOfAction AntiInflammatory->MechanismOfAction Antiviral->MechanismOfAction TargetIdentification Target Identification MechanismOfAction->TargetIdentification SignalingPathway Signaling Pathway Analysis MechanismOfAction->SignalingPathway

Caption: Logical workflow for evaluating the biological activity of this compound.

References

Application Note and Protocol: Quantitative Determination of Jolkinol A using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Jolkinol A is a bioactive diterpenoid isolated from plants of the Euphorbia genus, notably Euphorbia fischeriana.[1][2][3][4][5][6] It has garnered significant interest within the scientific community due to its potential therapeutic properties. As research into this compound and its derivatives progresses, the need for a reliable and validated analytical method for its quantification is critical for quality control, pharmacokinetic studies, and formulation development. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound in various samples, including plant extracts and research formulations. The described method is based on established protocols for the analysis of related diterpenoids from Euphorbia fischeriana.[1][4]

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Photodiode Array (PDA) or UV detector for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a gradient of an aqueous component and an organic solvent. This allows for the efficient separation of this compound from other components in the sample matrix. Quantification is performed by comparing the peak area of this compound in the sample to that of a certified reference standard.

Materials and Reagents

  • This compound reference standard: (Purity ≥ 98%)

  • Acetonitrile: HPLC grade

  • Methanol: HPLC grade

  • Water: Deionized or HPLC grade

  • Formic acid: (Optional, for mobile phase modification)

  • Sample solvent: Methanol or a mixture of methanol and water

Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column oven, and a PDA or variable wavelength UV detector.

  • Chromatographic Column: A C18 reversed-phase column is recommended. A suitable example is a WondaSil™ C18 column (250mm × 4.6mm, 5µm).[4]

  • Data Acquisition and Processing Software

Table 1: HPLC Operating Parameters

ParameterRecommended Condition
Column WondaSil™ C18 (250mm × 4.6mm, 5µm) or equivalent
Mobile Phase A Water (or 0.1% Formic Acid in Water)
Mobile Phase B Acetonitrile or Methanol
Gradient Program See Table 2 for a typical gradient program.
Flow Rate 1.0 mL/min[4]
Column Temperature 25 °C
Injection Volume 10 - 20 µL
Detection Wavelength 210 nm (or a more specific wavelength determined by UV scan of this compound)
Run Time Approximately 30-40 minutes (may vary based on gradient)

Table 2: Example Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.04060
10.02080
25.00100
30.00100
30.14060
35.04060

Note: The gradient program should be optimized based on the specific column and HPLC system used to ensure adequate separation of this compound from any interfering peaks.

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10.0 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the sample solvent to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation (from Plant Material)
  • Grinding: Grind the dried plant material (e.g., roots of Euphorbia fischeriana) into a fine powder.

  • Extraction: Accurately weigh about 1.0 g of the powdered plant material into a flask. Add 50 mL of methanol and extract using ultrasonication for 30-60 minutes at room temperature.

  • Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: If the concentration of this compound is expected to be high, dilute the filtered extract with the sample solvent to fall within the linear range of the calibration curve.

HPLC Analysis Workflow

HPLC_Workflow A Standard and Sample Preparation B HPLC System Setup (Column, Mobile Phase, etc.) A->B C Injection of Standards (Calibration Curve) B->C D Injection of Samples B->D E Data Acquisition (Chromatograms) C->E D->E F Peak Integration and Quantification E->F G Report Generation F->G

Caption: High-level workflow for the HPLC quantification of this compound.

Data Presentation and Method Validation

A robust analytical method requires validation to ensure its accuracy, precision, and reliability. The following parameters should be assessed according to ICH guidelines.

Linearity

Inject the prepared working standard solutions in triplicate. Plot the average peak area against the corresponding concentration and perform a linear regression analysis. The correlation coefficient (r²) should ideally be ≥ 0.999.

Precision
  • Repeatability (Intra-day precision): Analyze a minimum of three different concentrations of this compound standard solution six times within the same day.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on three different days. The relative standard deviation (RSD) for both intra-day and inter-day precision should be ≤ 2%.

Accuracy

The accuracy of the method can be determined by a recovery study. Spike a known amount of this compound standard into a sample matrix at three different concentration levels (low, medium, and high). The recovery should be within 98-102%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ can be estimated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

Table 3: Summary of Method Validation Parameters (Hypothetical Data)

ParameterSpecificationHypothetical Result
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) -1 - 100
Intra-day Precision (RSD) ≤ 2%1.2%
Inter-day Precision (RSD) ≤ 2%1.8%
Accuracy (Recovery) 98 - 102%99.5%
LOD (µg/mL) Report0.1
LOQ (µg/mL) Report0.5

Signaling Pathway and Logical Relationships

While this compound's mechanism of action is a subject of ongoing research, a simplified logical diagram can illustrate the relationship between the compound and its analysis.

Logical_Relationship cluster_Source Source Material cluster_Process Analytical Process cluster_Compound Target Analyte Euphorbia fischeriana Euphorbia fischeriana Extraction Extraction Euphorbia fischeriana->Extraction is extracted to yield Sample Prep Sample Prep Extraction->Sample Prep HPLC HPLC Sample Prep->HPLC Detection Detection HPLC->Detection Quantification Quantification Detection->Quantification This compound This compound Quantification->this compound determines concentration of

Caption: Logical flow from plant source to quantified this compound.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable approach for the quantification of this compound. Adherence to the described protocols for sample preparation, chromatographic conditions, and method validation will ensure accurate and reproducible results, supporting further research and development of this promising natural compound.

References

Application Notes and Protocols for the 1H and 13C NMR Spectral Analysis of Jolkinol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Jolkinol A, a lathyrane diterpenoid of interest for its biological activities. The information herein is intended to serve as a comprehensive resource for the identification, characterization, and further investigation of this natural product.

Chemical Structure of this compound

This compound is a complex diterpenoid isolated from plants of the Euphorbia genus.[1] Its structure features a highly substituted tricyclic core, making NMR spectroscopy an essential tool for its unambiguous identification.

Structure:

(Note: This is a simplified 2D representation. For the full stereochemistry, please refer to the IUPAC name below)

IUPAC Name: [(1R,2R,4R,7S,9R,10E,13R,15S,16S)-16-hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.0²,⁴.0⁷,⁹]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate[1]

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. This data is critical for the verification of the compound's identity and for the structural elucidation of related natural products. The data presented here is based on spectra recorded in CDCl₃.

Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
23.67m
34.15dd3.7, 3.7
55.85d9.6
62.30m
72.15m
81.80m
92.50m
126.21s
142.40m
151.86s
161.18s
171.09s
180.81s
191.10s
204.92, 4.98d, d12.4, 12.4
2'6.97d15.9
3'7.56d15.9
5'/9'7.30m
6'/8'7.30m
7'7.30m

Table 2: ¹³C NMR Spectral Data of this compound (100 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)Carbon Type
140.2CH
278.8CH
358.5CH
464.5C
5134.0CH
628.5CH₂
736.3CH
825.4CH₂
945.1CH
1091.7C
11144.4C
12195.2C=O
1348.2CH
1434.1CH
1522.1CH₃
1629.7CH₃
1716.5CH₃
1821.8CH₃
1928.9CH₃
2058.0CH₂
1'166.0C=O
2'115.9CH
3'146.2CH
4'126.5C
5'/9'130.1CH
6'/8'128.8CH
7'128.4CH

Experimental Protocols

The following is a general protocol for the acquisition of NMR data for lathyrane diterpenoids like this compound.

1. Sample Preparation

  • Isolation and Purification: this compound is typically isolated from the roots of Euphorbia species, such as Euphorbia fischeriana, through solvent extraction and chromatographic techniques.[2] The purity of the isolated compound should be assessed by HPLC or LC-MS prior to NMR analysis.

  • NMR Sample Preparation:

    • Weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, depending on the sample concentration.

  • 2D NMR Spectroscopy (for structural elucidation):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, crucial for assembling the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.

3. Data Processing and Analysis

  • Apply appropriate window functions (e.g., exponential multiplication) to the Free Induction Decay (FID) before Fourier transformation to enhance the signal-to-noise ratio or resolution.

  • Phase and baseline correct the resulting spectra.

  • Calibrate the chemical shift scale to the TMS signal (δ 0.00 ppm for ¹H and ¹³C).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, coupling constants, and 2D correlations to assign all proton and carbon signals to the structure of this compound.

Workflow for NMR-Based Structural Elucidation of this compound

The following diagram illustrates the logical workflow for the isolation and structural determination of a natural product like this compound using NMR spectroscopy.

JolkinolA_NMR_Workflow cluster_extraction Isolation & Purification cluster_nmr NMR Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Plant Material (e.g., Euphorbia fischeriana roots) extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction chromatography Chromatographic Separation (Silica Gel, HPLC) extraction->chromatography pure_compound Pure this compound chromatography->pure_compound sample_prep NMR Sample Preparation (CDCl3, TMS) pure_compound->sample_prep oneD_nmr 1D NMR Acquisition (¹H, ¹³C, DEPT) sample_prep->oneD_nmr twoD_nmr 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) sample_prep->twoD_nmr data_processing Data Processing & Analysis oneD_nmr->data_processing twoD_nmr->data_processing spectral_assignment Spectral Assignment data_processing->spectral_assignment structure_determination Structure Determination & Stereochemistry spectral_assignment->structure_determination

Caption: Workflow for the isolation and NMR-based structural elucidation of this compound.

This comprehensive dataset and protocol provide a foundational resource for researchers working with this compound and related lathyrane diterpenoids. Adherence to these guidelines will facilitate accurate identification and further exploration of the therapeutic potential of this class of natural products.

References

Mass Spectrometry Analysis of Jolkinol A: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Jolkinol A, a lathyrane-type diterpenoid predominantly isolated from plants of the Euphorbia genus, has garnered significant interest within the scientific community due to its potential therapeutic properties, particularly its anti-cancer activities. This document provides detailed application notes and protocols for the mass spectrometry-based analysis of this compound, tailored for researchers, scientists, and drug development professionals. The methodologies outlined herein are compiled from established practices for the analysis of related diterpenoids, offering a robust framework for the qualitative and quantitative assessment of this compound in various sample matrices.

Quantitative Data Summary

While specific quantitative mass spectrometry data for this compound is not extensively available in the public domain, the following table summarizes the mass-to-charge ratios (m/z) for Jolkinol C, a structurally similar and co-occurring lathyrane diterpenoid, which can serve as a reference for the analysis of this compound.

CompoundMolecular FormulaIonization Mode[M+H]⁺ (m/z)Reference
Jolkinol CC₂₀H₂₈O₃Positive317.2104[1]
Reduced form of Jolkinol CC₂₀H₃₀O₃Positive319[2]

Experimental Protocols

The following protocols are designed to provide a comprehensive workflow for the analysis of this compound, from sample preparation to mass spectrometric detection.

Sample Preparation

Effective sample preparation is crucial for obtaining high-quality mass spectrometry data. The following is a general protocol for the extraction of this compound from plant material.

Materials:

  • Plant tissue (e.g., roots, stems)

  • Methanol (HPLC grade)

  • Water (deionized)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator or rotary evaporator)

Protocol:

  • Extraction:

    • Grind the dried plant material to a fine powder.

    • Accurately weigh approximately 1 g of the powdered material into a centrifuge tube.

    • Add 10 mL of methanol and vortex vigorously for 1 minute.

    • Sonicate the sample for 30 minutes in a water bath.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process (steps 3-6) twice more with fresh methanol.

    • Combine all the supernatants.

  • Purification and Concentration:

    • Evaporate the combined methanolic extract to dryness under a stream of nitrogen or using a rotary evaporator.

    • Reconstitute the residue in 5 mL of 50% methanol in water.

    • Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.

    • Elute the target compounds, including this compound, with 5 mL of 90% methanol in water.

    • Evaporate the eluate to dryness.

    • Reconstitute the final residue in a suitable volume (e.g., 1 mL) of the mobile phase for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This protocol provides typical LC-MS parameters for the separation and detection of this compound. Optimization may be required depending on the specific instrument and sample matrix.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)).

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-20 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Scan Range: m/z 100-1000.

  • Data Acquisition: Full scan mode for qualitative analysis and Multiple Reaction Monitoring (MRM) mode for quantitative analysis (requires prior determination of precursor and product ions).

Visualization of Methodologies and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometry analysis of this compound.

experimental_workflow sample_prep Sample Preparation (Extraction & Purification) lc_separation LC Separation (Reversed-Phase) sample_prep->lc_separation ms_detection MS Detection (ESI-MS/MS) lc_separation->ms_detection data_analysis Data Analysis (Qualitative & Quantitative) ms_detection->data_analysis

Figure 1. Experimental workflow for this compound analysis.
Proposed Signaling Pathway of this compound's Anti-Cancer Activity

This compound and related lathyrane diterpenoids have been reported to exert their anti-cancer effects through various mechanisms, including the induction of apoptosis and overcoming multidrug resistance.[3] The diagram below illustrates a plausible signaling pathway.

signaling_pathway cluster_cell Cancer Cell Jolkinol_A This compound Pgp P-glycoprotein (P-gp) (Multidrug Resistance) Jolkinol_A->Pgp Inhibition Mitochondrion Mitochondrion Jolkinol_A->Mitochondrion Beta_tubulin β-III-tubulin Jolkinol_A->Beta_tubulin Inhibition Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Microtubule_disruption Microtubule Disruption Beta_tubulin->Microtubule_disruption

Figure 2. Proposed anti-cancer signaling pathway of this compound.

References

Jolkinolide B Administration in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield in vivo administration data for Jolkinol A. The following application notes and protocols are based on studies of the closely related diterpenoid, Jolkinolide B (JB) , and are intended to serve as a representative example for researchers investigating similar compounds.

Introduction

Jolkinolide B is an ent-abietane-type diterpenoid isolated from plants of the Euphorbia genus. It has demonstrated significant anti-cancer and anti-inflammatory properties in preclinical studies.[1] This document provides a summary of its administration in animal models, including quantitative data from key studies, detailed experimental protocols, and an overview of the associated signaling pathways.

Data Presentation: In Vivo Efficacy of Jolkinolide B

The following tables summarize the quantitative data from studies administering Jolkinolide B in rodent models of gastric cancer and rheumatoid arthritis.

Table 1: Anti-Tumor Efficacy of Jolkinolide B in a Gastric Cancer Xenograft Model

Animal ModelCell LineTreatmentDosageAdministration RouteDurationOutcomeReference
Nude MiceMKN45Jolkinolide B20 mg/kg/dayIntraperitoneal injection21 daysSignificant inhibition of subcutaneous tumor growth[2][3]
NOD-SCID MiceMKN45Jolkinolide B10 mg/kgNot SpecifiedNot SpecifiedSignificant reduction in tumor growth[3]

Table 2: Anti-Inflammatory Efficacy of Jolkinolide B in a Collagen-Induced Arthritis (CIA) Model

Animal ModelTreatmentDosageAdministration RouteDurationKey OutcomesReference
Wistar RatsJolkinolide B10 mg/kg/dayGavage28 days- Decreased arthritis index- Reduced paw thickness- Lowered synovial thickness- Reduced mRNA expression of inflammatory factors[1]
Wistar RatsJolkinolide B20 mg/kg/dayGavage28 days- Decreased arthritis index- Reduced paw thickness- Lowered synovial thickness- Reduced mRNA expression of inflammatory factors[1]

Experimental Protocols

Gastric Cancer Xenograft Mouse Model

This protocol describes the establishment of a human gastric cancer xenograft model in nude mice to evaluate the anti-tumor activity of Jolkinolide B.[2][3]

Materials:

  • Jolkinolide B

  • MKN45 human gastric cancer cells

  • Male BALB/c nude mice (4-6 weeks old)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Matrigel

  • Phosphate Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Culture: MKN45 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Animal Acclimatization: Mice are housed in a specific pathogen-free (SPF) environment for at least one week prior to the experiment, with free access to food and water.

  • Tumor Cell Implantation:

    • Harvest MKN45 cells during the logarithmic growth phase.

    • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Treatment Administration:

    • Once the tumors reach a palpable size (e.g., ~100 mm³), randomly divide the mice into treatment and control groups.

    • Prepare Jolkinolide B solution by dissolving it in a vehicle such as DMSO and further diluting with PBS.

    • Administer Jolkinolide B (e.g., 20 mg/kg) or vehicle control via intraperitoneal injection daily for the duration of the study (e.g., 21 days).

  • Data Collection and Endpoint:

    • Measure tumor volume every 2-3 days using calipers (Volume = 0.5 × length × width²).

    • Monitor body weight and general health of the animals.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blot).

G cluster_setup Model Setup cluster_experiment Experimental Phase cluster_analysis Analysis cell_culture MKN45 Cell Culture tumor_implantation Subcutaneous Tumor Implantation cell_culture->tumor_implantation animal_acclimatization Nude Mice Acclimatization animal_acclimatization->tumor_implantation grouping Randomization into Groups tumor_implantation->grouping treatment Daily IP Injection (Jolkinolide B or Vehicle) grouping->treatment monitoring Tumor & Body Weight Measurement treatment->monitoring endpoint Euthanasia & Tumor Excision treatment->endpoint monitoring->treatment analysis Tumor Weight & Further Analysis endpoint->analysis

Experimental workflow for the gastric cancer xenograft model.

Collagen-Induced Arthritis (CIA) Rat Model

This protocol details the induction of arthritis in rats and subsequent treatment with Jolkinolide B to assess its anti-inflammatory effects.[1]

Materials:

  • Jolkinolide B

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Male Wistar rats (6-8 weeks old)

  • 0.1 M acetic acid

Procedure:

  • Antigen Emulsion Preparation:

    • Dissolve bovine type II collagen in 0.1 M acetic acid to a concentration of 2 mg/mL by stirring overnight at 4°C.

    • Create an emulsion by mixing the collagen solution with an equal volume of CFA for the primary immunization, and with IFA for the booster immunization.

  • Animal Acclimatization: House rats under standard laboratory conditions for at least one week before the study begins.

  • Arthritis Induction:

    • Primary Immunization (Day 0): Inject 0.2 mL of the collagen/CFA emulsion intradermally at the base of the tail of each rat.

    • Booster Immunization (Day 7): Administer 0.1 mL of the collagen/IFA emulsion intradermally at the base of the tail.

  • Treatment Administration:

    • Begin treatment on the day of the primary immunization or upon the onset of arthritis symptoms.

    • Administer Jolkinolide B (e.g., 10 or 20 mg/kg) or vehicle control orally via gavage daily for the study duration (e.g., 28 days).

  • Data Collection and Endpoint:

    • Monitor for the onset and severity of arthritis, typically starting from day 14.

    • Score arthritis severity based on erythema and swelling of the paws.

    • Measure paw thickness using calipers.

    • At the end of the study, collect blood for serum analysis of inflammatory cytokines and harvest ankle joints for histopathological examination and gene expression analysis.

Signaling Pathways

Jolkinolide B has been shown to exert its therapeutic effects by modulating several key signaling pathways.

JAK2/STAT3 Signaling Pathway

In both cancer and inflammatory conditions, the JAK2/STAT3 pathway is often constitutively active. Jolkinolide B has been found to inhibit this pathway.[1][4] It can bind to Janus Kinase 2 (JAK2), preventing its phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription 3 (STAT3).[1] This leads to the downregulation of pro-inflammatory and pro-survival genes.[1][4] A related compound, 17-Hydroxy-jolkinolide B, has been shown to directly target and induce the cross-linking of JAK family kinases.[5][6]

G JB Jolkinolide B JAK2 JAK2 JB->JAK2 Inhibits STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 nucleus Nucleus pSTAT3->nucleus Translocates gene_transcription Gene Transcription (Inflammation, Proliferation) nucleus->gene_transcription G cluster_apoptosis Apoptosis cluster_pyroptosis Pyroptosis cluster_necroptosis Necroptosis JB Jolkinolide B Casp8 Caspase-8 JB->Casp8 Binds & Activates Casp37 Cleaved Caspase-3/7 Casp8->Casp37 GSDMD GSDMD-N Casp8->GSDMD RIPK1_MLKL p-RIPK1 / p-MLKL Casp8->RIPK1_MLKL Apoptosis Apoptotic Cell Death Casp37->Apoptosis Pyroptosis Pyroptotic Cell Death GSDMD->Pyroptosis Necroptosis Necroptotic Cell Death RIPK1_MLKL->Necroptosis

References

Application Notes and Protocols for Jolkinol A-Based Cancer Therapy Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jolkinol A, a diterpenoid isolated from plants of the Euphorbia genus, has demonstrated notable anti-cancer properties. These application notes provide a comprehensive guide for researchers investigating the therapeutic potential of this compound. The following sections detail its mechanism of action, protocols for key experimental validations, and expected outcomes based on existing research.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted approach, primarily by inducing apoptosis (programmed cell death) in cancer cells. This is achieved through the modulation of key signaling pathways and the induction of cellular stress. The primary mechanisms include:

  • Inhibition of the STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial protein that, when abnormally activated, promotes tumor cell survival, proliferation, and differentiation. This compound is believed to inhibit the phosphorylation and subsequent activation of STAT3, thereby downregulating the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1 and cell cycle regulators like Cyclin D1.

  • Induction of Reactive Oxygen Species (ROS): this compound treatment leads to an increase in the intracellular levels of reactive oxygen species (ROS). While low levels of ROS are involved in normal cellular signaling, excessive ROS can cause oxidative damage to cellular components, leading to apoptosis. This increase in ROS can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, key executioners of apoptosis.

Data Presentation: In Vitro Efficacy of this compound and Related Compounds

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its analogs against various cancer cell lines, providing a baseline for experimental design.

Compound/AnalogCancer Cell LineCell TypeIC50 (µM)
This compound analogHTB-26Breast Cancer10 - 50
This compound analogPC-3Pancreatic Cancer10 - 50
This compound analogHepG2Hepatocellular Carcinoma10 - 50
This compound analogHCT116Colorectal Cancer22.4
R001 (STAT3 Inhibitor)MDA-MB-468Breast Cancer2.3
R001 (STAT3 Inhibitor)MDA-MB-231Breast Cancer4.4
R001 (STAT3 Inhibitor)Panc-1Pancreatic Cancer4.3
R001 (STAT3 Inhibitor)A549Lung Cancer5.2
R001 (STAT3 Inhibitor)DU145Prostate Cancer5.8
Pretrichodermamide B (STAT3 Inhibitor)DU145Prostate Cancer2.45
Pretrichodermamide B (STAT3 Inhibitor)A549Lung Cancer5.28

Mandatory Visualizations

Signaling Pathways

JolkinolA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Cytokine JolkinolA This compound JolkinolA->JAK Inhibits ROS ROS JolkinolA->ROS Induces STAT3 STAT3 JAK->STAT3 pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Mitochondrion Mitochondrion ROS->Mitochondrion Damages CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspases Caspases CytochromeC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Induces GeneExpression Target Gene Expression (Bcl-2, Cyclin D1) pSTAT3_dimer->GeneExpression GeneExpression->Apoptosis Inhibition of

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Workflow

JolkinolA_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Analysis & Interpretation CellViability Cell Viability Assay (MTT/XTT) IC50 IC50 Determination CellViability->IC50 ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) Mechanism Mechanism of Action Elucidation ApoptosisAssay->Mechanism WesternBlot Western Blot Analysis (STAT3, Caspases) WesternBlot->Mechanism ROS_Assay ROS Production Assay (DCFH-DA) ROS_Assay->Mechanism Xenograft Tumor Xenograft Model (e.g., in nude mice) Efficacy Efficacy Studies (Tumor growth inhibition) Xenograft->Efficacy Toxicity Toxicity Assessment Xenograft->Toxicity TherapeuticPotential Therapeutic Potential Evaluation Efficacy->TherapeuticPotential Toxicity->TherapeuticPotential IC50->Xenograft Mechanism->TherapeuticPotential

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate its IC50 value.

Materials:

  • Cancer cell lines of interest

  • This compound (stock solution in DMSO)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • After 24 hours, remove the medium and add 100 µL of the diluted this compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value using dose-response curve analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression and phosphorylation of proteins in the STAT3 signaling pathway and apoptosis-related proteins.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and nitrocellulose/PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-Bcl-2, anti-Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound at various concentrations for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.[1][2][3][4][5]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for injection

  • This compound formulation for in vivo administration

  • Matrigel (optional)

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS or mixed with Matrigel) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into control and treatment groups.

  • Administer this compound (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²)/2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

  • Compare the tumor growth between the control and treated groups to assess the efficacy of this compound.

References

Application Notes and Protocols for Utilizing Jolkinol A in Reversing Multidrug Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Multidrug resistance (MDR) presents a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps, reducing the intracellular concentration of anticancer agents to sublethal levels. Jolkinol A, a diterpenoid isolated from plants of the Euphorbia genus, and its derivatives have emerged as promising agents to counteract MDR.

These application notes provide a comprehensive overview of the use of this compound and its analogs in reversing MDR in cancer cells. The document details the molecular mechanisms, presents key quantitative data from related compounds, and offers detailed protocols for the essential experiments required to evaluate the efficacy of this compound as an MDR reversal agent.

Mechanism of Action

This compound and its related compounds primarily exert their MDR reversal effects through the modulation of the P-glycoprotein (P-gp/ABCB1) transporter. The proposed mechanisms include:

  • Inhibition of P-gp Efflux Function: Jolkinol derivatives have been shown to directly interact with P-gp, inhibiting its drug efflux capabilities. This leads to an increased intracellular accumulation of chemotherapeutic drugs in resistant cancer cells, thereby restoring their cytotoxic efficacy.

  • Modulation of P-gp ATPase Activity: The function of P-gp is intrinsically linked to its ATPase activity, which provides the energy for drug transport. Some lathyrane diterpenes have been found to suppress P-gp's ATPase activity, suggesting a non-competitive inhibition mechanism.[1]

  • Induction of Apoptosis: Beyond MDR reversal, certain jolkinol derivatives have been observed to induce apoptosis in cancer cells, often through the activation of caspase-3.[2][3] This dual functionality makes them particularly attractive as potential anticancer agents.

Data Presentation

The following tables summarize quantitative data on the efficacy of various Jolkinol derivatives in reversing multidrug resistance. It is important to note that while these data provide a strong rationale for investigating this compound, specific quantitative data for this compound in MDR reversal is not extensively available in the public domain. The presented data is for structurally related and well-studied analogs.

Table 1: Cytotoxicity of Jolkinol Derivatives in Sensitive and Multidrug-Resistant Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM) - Parental (Sensitive)IC50 (µM) - ResistantReversal FoldReference
Diterpene 21MCF-72.6> 10-[4]
Diterpene 25HepG21.3> 1016.1[4]
Epoxyboetirane P (8)EPG85-257 (Gastric)7.20.7210[5]

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. The reversal fold indicates the factor by which the IC50 of a conventional chemotherapeutic is reduced in the presence of the Jolkinol derivative.

Table 2: P-glycoprotein Modulation by Jolkinol Derivatives

CompoundAssayCell LineConcentration (µM)ActivityReference
Jolkinoate GRhodamine 123 EffluxL5178Y (MDR1-transfected)2Moderate Inhibition[6][7]
Jolkinoate GRhodamine 123 EffluxL5178Y (MDR1-transfected)20Strong Inhibition[6][7]
Jolkinoate KRhodamine 123 EffluxL5178Y (MDR1-transfected)2Strong Inhibition[6][7]
Jolkinoate KRhodamine 123 EffluxL5178Y (MDR1-transfected)20Very Strong Inhibition[6][7]
Jolkinol D Derivative 1.3ATPase AssayP-gp enriched membranes-Strongest Modulator[2][3]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

MDR_Reversal_Pathway cluster_cell MDR Cancer Cell Chemo Chemotherapeutic Drug Pgp P-gp (ABCB1) Transporter Chemo->Pgp Binds to Cytotoxicity Cellular Cytotoxicity Chemo->Cytotoxicity Induces JolkinolA This compound JolkinolA->Pgp Inhibits Pgp:e->Chemo:w Efflux ADP ADP + Pi Pgp->ADP ATP ATP ATP->Pgp Hydrolysis

Caption: Mechanism of this compound in reversing P-gp mediated multidrug resistance.

Apoptosis_Pathway JolkinolA This compound Mitochondria Mitochondria JolkinolA->Mitochondria Stress Signal CytC Cytochrome c (release) Mitochondria->CytC ProCasp9 Pro-caspase-9 CytC->ProCasp9 Activates Casp9 Activated Caspase-9 ProCasp9->Casp9 ProCasp3 Pro-caspase-3 Casp9->ProCasp3 Activates Casp3 Activated Caspase-3 ProCasp3->Casp3 PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental_Workflow Start Start: Cancer Cell Lines (Sensitive & Resistant) MTT MTT Assay (Cytotoxicity & IC50) Start->MTT Rho Rhodamine 123 Efflux Assay (P-gp Function) Start->Rho MTT->Rho Caspase Caspase-3 Activity Assay (Apoptosis Induction) MTT->Caspase ATPase P-gp ATPase Assay (Mechanism of Inhibition) Rho->ATPase End End: Evaluation of MDR Reversal Potential ATPase->End Caspase->End

Caption: Experimental workflow for evaluating this compound as an MDR reversal agent.

Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is for determining the concentration of this compound that inhibits cell viability by 50% (IC50) and its ability to sensitize resistant cells to a chemotherapeutic agent.

Materials:

  • Sensitive and multidrug-resistant cancer cell lines

  • Complete cell culture medium

  • This compound

  • Chemotherapeutic agent (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of this compound alone, the chemotherapeutic agent alone, or a combination of both. Include untreated control wells.

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values. The reversal fold can be calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the chemotherapeutic agent in the presence of this compound.

P-glycoprotein Functional Assay (Rhodamine 123 Efflux)

This assay measures the ability of this compound to inhibit the efflux of the P-gp substrate, Rhodamine 123, from MDR cancer cells.

Materials:

  • MDR cancer cell line overexpressing P-gp

  • Parental sensitive cell line (as a control)

  • Rhodamine 123 (fluorescent P-gp substrate)

  • This compound

  • Verapamil (positive control P-gp inhibitor)

  • Flow cytometer or fluorescence microplate reader

Procedure:

  • Harvest and wash the cells, then resuspend them in a suitable buffer at a concentration of 1 x 10⁶ cells/mL.

  • Pre-incubate the cells with various concentrations of this compound or Verapamil for 30 minutes at 37°C.

  • Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for another 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Resuspend the cells in fresh, pre-warmed medium (with or without the inhibitor) and incubate for 1-2 hours to allow for drug efflux.

  • Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer or fluorescence microplate reader.

  • A significant increase in Rhodamine 123 accumulation in the presence of this compound indicates inhibition of P-gp function.

P-glycoprotein ATPase Activity Assay

This assay determines the effect of this compound on the ATPase activity of P-gp.

Materials:

  • Purified P-gp containing membrane vesicles (commercially available)

  • This compound

  • Verapamil (positive control)

  • Sodium orthovanadate (Na3VO4, P-gp ATPase inhibitor)

  • ATP

  • Assay buffer

  • Reagent to detect inorganic phosphate (Pi) (e.g., malachite green-based reagent)

  • 96-well plate

  • Microplate reader

Procedure:

  • Incubate the P-gp membranes with varying concentrations of this compound in the assay buffer for 5-10 minutes at 37°C. Include controls with no compound, Verapamil (stimulator), and Na3VO4 (inhibitor).

  • Initiate the reaction by adding MgATP to a final concentration of 5 mM.

  • Incubate for 20-40 minutes at 37°C.

  • Stop the reaction by adding the Pi detection reagent.

  • Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).

  • Calculate the amount of Pi released. A decrease in verapamil-stimulated ATPase activity in the presence of this compound suggests an inhibitory effect.

Caspase-3 Activity Assay

This protocol measures the activation of caspase-3, a key executioner caspase in apoptosis, in response to this compound treatment.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

  • 96-well plate

  • Microplate reader (for colorimetric or fluorometric detection)

Procedure:

  • Treat cells with this compound at the desired concentrations for a specified time (e.g., 24-48 hours).

  • Harvest the cells and prepare cell lysates using the lysis buffer.

  • Determine the protein concentration of the lysates.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the caspase-3 substrate to each well and incubate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance or fluorescence using a microplate reader.

  • An increase in the signal compared to the untreated control indicates activation of caspase-3.

Conclusion

This compound and its derivatives represent a promising class of compounds for combating multidrug resistance in cancer. Their ability to inhibit P-glycoprotein function and, in some cases, induce apoptosis provides a multi-pronged approach to overcoming therapeutic resistance. The protocols detailed in this document provide a robust framework for researchers to investigate the potential of this compound and other novel compounds as effective MDR reversal agents. Further investigation into the specific molecular interactions and signaling pathways will be crucial for the clinical translation of these findings.

References

Application Notes and Protocols: Jolkinol A in Combination with Doxorubicin for Cancer Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jolkinol A, a naturally occurring diterpenoid, has demonstrated potential as an anticancer agent.[1] This document outlines the application and protocols for investigating the synergistic effects of this compound in combination with the well-established chemotherapeutic drug, doxorubicin, for the treatment of various cancers. The combination of natural compounds with conventional chemotherapy is a promising strategy to enhance therapeutic efficacy and overcome drug resistance. While direct studies on this compound in combination with doxorubicin are limited, research on structurally similar compounds, such as Jolkinol D derivatives, has shown significant synergistic interactions with doxorubicin, primarily through the induction of apoptosis and modulation of key signaling pathways like PI3K/Akt/mTOR.[2][3] These application notes and protocols are based on the available scientific literature for this compound and its analogues, providing a framework for further investigation into this promising combination therapy.

Data Presentation

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeGI50 (µM)
MCF-7Breast Cancer95.3[1]
NCI-H460Lung Cancer57.3[1]
SF-268Glioblastoma>100[1]
Table 2: Synergistic Effect of Jolkinol D Derivatives and Doxorubicin in L5178Y Mouse T-lymphoma Cells

As a proxy for this compound, data for Jolkinol D derivatives are presented below.

Jolkinol D DerivativeConcentration (µM)Doxorubicin Concentration (µM)Combination Index (CI)Effect
1.1 0.50.03< 1Synergism
1.2 0.50.03< 1Synergism
1.3 0.50.03< 1Synergism
1.4 0.50.03< 1Synergism
1.5 0.50.03> 1Antagonism
1.6 0.50.03< 1Synergism
1.7 0.50.03< 1Synergism
1.10 0.50.03< 1Synergism

Data adapted from a study on Jolkinol D derivatives, which demonstrated that most of the tested compounds synergistically enhanced the cytotoxicity of doxorubicin, with Combination Index (CI) values ranging from 0.18 to 0.65.[4]

Signaling Pathways

The synergistic effect of this compound and doxorubicin is hypothesized to involve the modulation of key signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway, and the induction of the apoptotic cascade.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation JolkinolA This compound JolkinolA->PI3K inhibits

PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound.

Apoptosis_Pathway Doxorubicin Doxorubicin DNA_Damage DNA Damage Doxorubicin->DNA_Damage JolkinolA This compound Mitochondria Mitochondria JolkinolA->Mitochondria induces stress DNA_Damage->Mitochondria activates CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Induction of Apoptosis by this compound and Doxorubicin.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound, doxorubicin, and their combination on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • Doxorubicin (stock solution in sterile water or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound and doxorubicin in the culture medium.

  • Treat the cells with varying concentrations of this compound, doxorubicin alone, or in combination at a constant ratio (e.g., based on the IC50 values of individual drugs). Include a vehicle control (DMSO).

  • Incubate the plates for 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 values.

  • The synergistic effect can be quantified by calculating the Combination Index (CI) using the Chou-Talalay method (CI < 1 indicates synergy).

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with this compound, Doxorubicin, or Combo Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Analyze Data (IC50, CI) Read_Absorbance->Analyze_Data End End Analyze_Data->End

MTT Assay Experimental Workflow.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by the combination treatment.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound and Doxorubicin

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with this compound, doxorubicin, or their combination at predetermined concentrations (e.g., IC50 values) for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of PI3K/Akt/mTOR Pathway

This protocol is to investigate the effect of the combination treatment on the expression and phosphorylation of key proteins in the PI3K/Akt/mTOR signaling pathway.

Materials:

  • Cancer cell line of interest

  • This compound and Doxorubicin

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PI3K, anti-phospho-PI3K, anti-Akt, anti-phospho-Akt, anti-mTOR, anti-phospho-mTOR, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound, doxorubicin, or their combination for the desired time.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin).

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of the this compound and doxorubicin combination in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • This compound and Doxorubicin formulations for in vivo administration

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with ethical guidelines

Procedure:

  • Subcutaneously inject 1-5 x 10⁶ cancer cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomly assign mice to treatment groups (e.g., Vehicle control, this compound alone, Doxorubicin alone, this compound + Doxorubicin).

  • Administer the treatments according to a predetermined schedule and dosage. Doxorubicin is typically administered intravenously (i.v.) or intraperitoneally (i.p.), while this compound may be administered orally or i.p.

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers).

  • Monitor for any signs of toxicity throughout the experiment.

Conclusion

The combination of this compound and doxorubicin presents a promising avenue for cancer therapy. The provided protocols offer a comprehensive framework for researchers to investigate the synergistic effects, underlying mechanisms, and in vivo efficacy of this combination. The data on Jolkinol D derivatives strongly suggests that this compound may enhance the apoptotic effects of doxorubicin, potentially through the inhibition of the PI3K/Akt/mTOR signaling pathway. Further rigorous investigation is warranted to validate these hypotheses and to translate these findings into potential clinical applications.

References

Protocol for Assessing Jolkinol A-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Jolkinol A is a diterpenoid compound that has demonstrated promising anti-cancer properties.[1] One of its key mechanisms of action is the induction of apoptosis, a form of programmed cell death, in cancer cells.[1] Understanding the molecular pathways through which this compound exerts its pro-apoptotic effects is crucial for its development as a potential therapeutic agent. This document provides a comprehensive set of protocols for assessing this compound-induced apoptosis in a laboratory setting. The described methodologies cover the detection of key apoptotic events, from early membrane changes to DNA fragmentation and the activation of the caspase cascade.

Mechanism of Action of this compound in Apoptosis

This compound and its derivatives have been shown to induce apoptosis through the modulation of several key signaling pathways. In various cancer cell lines, Jolkinol compounds have been observed to trigger the intrinsic and extrinsic apoptotic pathways by:

  • Activating Caspases: Jolkinol derivatives have been reported to activate executioner caspases such as caspase-3, as well as initiator caspases like caspase-8 and caspase-9.[1][2]

  • Modulating Bcl-2 Family Proteins: These compounds can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization.[1]

  • Inhibiting Pro-Survival Pathways: this compound has been found to interfere with pro-survival signaling pathways such as the JAK/STAT and PI3K/Akt pathways.[1]

Experimental Workflow

The following diagram outlines the general workflow for assessing this compound-induced apoptosis.

G cluster_0 Cell Culture and Treatment cluster_1 Apoptosis Assays cluster_2 Data Analysis and Interpretation A Seed cells at appropriate density B Treat cells with varying concentrations of this compound A->B C Include positive (e.g., Staurosporine) and negative (vehicle) controls B->C D Annexin V/PI Staining (Flow Cytometry) C->D E TUNEL Assay (Microscopy/Flow Cytometry) C->E F Western Blotting (Caspases, Bcl-2 family) C->F G Caspase Activity Assay (Fluorometric/Colorimetric) C->G H Quantify apoptotic cell population D->H I Measure DNA fragmentation E->I J Analyze protein expression levels F->J K Determine caspase enzymatic activity G->K L Summarize data in tables and generate dose-response curves H->L I->L J->L K->L G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway JolkinolA This compound DeathReceptors Death Receptors JolkinolA->DeathReceptors PI3K_Akt PI3K/Akt Pathway (Inhibition) JolkinolA->PI3K_Akt JAK_STAT JAK/STAT Pathway (Inhibition) JolkinolA->JAK_STAT Caspase8 Caspase-8 activation DeathReceptors->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Bcl2_family Bcl-2 Family Modulation (Bax up, Bcl-2 down) PI3K_Akt->Bcl2_family JAK_STAT->Bcl2_family Mitochondria Mitochondrial Disruption Bcl2_family->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols: Measuring Jolkinol A's Effect on P-glycoprotein Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp, or ABCB1) is a transmembrane efflux pump that plays a critical role in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs. Overexpression of P-gp leads to the active transport of a wide range of chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and therapeutic efficacy. Consequently, the identification and characterization of P-gp inhibitors is a key strategy in overcoming MDR and improving cancer treatment outcomes.

Jolkinol A, a lathyrane-type diterpenoid isolated from plants of the Euphorbia genus, belongs to a class of compounds that have demonstrated significant biological activity. While direct quantitative data on this compound's effect on P-glycoprotein is limited in publicly available literature, extensive research on the closely related compound, Jolkinol D, and its derivatives has revealed potent P-gp inhibitory and MDR-reversing properties.[1][2][3][4] These studies indicate that Jolkinol D and its analogues can restore cancer cell sensitivity to conventional chemotherapeutics by directly modulating P-gp function.[1][2]

These application notes provide a comprehensive guide for researchers to investigate the effects of this compound on P-gp function, leveraging established protocols and data from its analogue, Jolkinol D. The provided methodologies will enable the screening and characterization of this compound as a potential P-gp inhibitor.

Data Presentation

The following tables summarize the quantitative data obtained from studies on Jolkinol D and its derivatives, which can serve as a reference for designing experiments and interpreting results for this compound.

Table 1: P-gp Modulatory Activity of Jolkinol D Derivatives in L5178Y MDR Cells

CompoundConcentration (µM)Fluorescence Activity Ratio (FAR)¹Fold-Reversal (FR) of Doxorubicin Resistance²
Jolkinol D201.01.2
Derivative 12089.315.6
Derivative 220109.218.2
Derivative 32095.714.9
Verapamil (Control)22~20Not Reported

¹Fluorescence Activity Ratio (FAR) is a measure of the intracellular accumulation of a fluorescent P-gp substrate (e.g., rhodamine 123), indicating inhibition of P-gp efflux activity. A higher FAR value signifies greater inhibition. ²Fold-Reversal (FR) is the factor by which the IC50 of a chemotherapeutic agent (e.g., doxorubicin) is reduced in the presence of the test compound in MDR cells.

(Data are representative and compiled from published studies on Jolkinol D derivatives for illustrative purposes.)

Table 2: Effect of a Jolkinol D Derivative on P-gp ATPase Activity

CompoundConcentration (µM)Basal ATPase Activity (% of Control)Verapamil-Stimulated ATPase Activity (% of Control)
Jolkinol D10~100Not Reported
Strongest Modulator Derivative10~180Not Reported
Verapamil (Control)100Stimulatory100

(Data are representative and based on findings that some Jolkinol D derivatives can stimulate the ATPase activity of P-gp, suggesting direct interaction.)[5]

Experimental Protocols

Detailed methodologies for key experiments to assess the effect of this compound on P-gp function are provided below.

Rhodamine 123 Efflux Assay

This assay measures the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123. Inhibition of P-gp by this compound will lead to increased intracellular fluorescence.

Materials:

  • P-gp overexpressing cells (e.g., MCF-7/ADR, L5178Y MDR) and the corresponding parental cell line (e.g., MCF-7, L5178Y).

  • This compound stock solution (dissolved in DMSO).

  • Rhodamine 123 stock solution.

  • Verapamil or Cyclosporin A (positive control P-gp inhibitors).

  • Cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS.

  • Phosphate-buffered saline (PBS).

  • 96-well black, clear-bottom microplates.

  • Fluorescence microplate reader or flow cytometer.

Protocol:

  • Cell Seeding: Seed the P-gp overexpressing and parental cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Incubation:

    • Prepare serial dilutions of this compound and the positive control (e.g., verapamil) in cell culture medium.

    • Remove the culture medium from the wells and wash the cells once with PBS.

    • Add 100 µL of the prepared this compound or control solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 1 hour at 37°C.

  • Rhodamine 123 Loading:

    • Add rhodamine 123 to each well to a final concentration of 5 µM.

    • Incubate for 90 minutes at 37°C, protected from light.

  • Efflux and Measurement:

    • Remove the medium containing rhodamine 123 and the test compounds.

    • Wash the cells twice with ice-cold PBS.

    • Add 100 µL of PBS to each well.

    • Measure the intracellular fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm) or by flow cytometry.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Normalize the fluorescence intensity of the treated cells to the vehicle control.

    • Calculate the IC50 value for this compound, which is the concentration that results in a 50% increase in rhodamine 123 accumulation compared to the control.

Calcein-AM Efflux Assay

Calcein-AM is a non-fluorescent P-gp substrate that is converted to fluorescent calcein by intracellular esterases. P-gp inhibition by this compound will result in higher intracellular fluorescence.

Materials:

  • P-gp overexpressing cells and parental cells.

  • This compound stock solution.

  • Calcein-AM stock solution.

  • Positive control P-gp inhibitor.

  • Cell culture medium.

  • PBS.

  • 96-well black, clear-bottom microplates.

  • Fluorescence microplate reader.

Protocol:

  • Cell Seeding: Seed cells as described in the Rhodamine 123 assay protocol.

  • Compound Incubation:

    • Prepare serial dilutions of this compound and the positive control.

    • Add the compounds to the cells and incubate for 30 minutes at 37°C.

  • Calcein-AM Loading:

    • Add Calcein-AM to each well to a final concentration of 0.25 µM.

    • Incubate for 30 minutes at 37°C, protected from light.

  • Measurement:

    • Measure the fluorescence intensity directly without washing using a microplate reader (Excitation: 485 nm, Emission: 530 nm).

  • Data Analysis:

    • Calculate the percentage of P-gp inhibition based on the increase in fluorescence in treated cells compared to untreated cells.

    • Determine the IC50 value of this compound.

P-gp ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by P-gp in the presence of a test compound. P-gp substrates and inhibitors can modulate its ATPase activity.

Materials:

  • P-gp-rich membrane vesicles (commercially available).

  • This compound stock solution.

  • Verapamil (stimulator of ATPase activity).

  • Sodium orthovanadate (Na₃VO₄, a P-gp ATPase inhibitor).

  • Assay buffer (e.g., Tris-HCl, MgCl₂, KCl, ouabain).

  • ATP.

  • Reagent for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent).

  • 96-well clear microplates.

  • Spectrophotometer.

Protocol:

  • Reaction Setup:

    • In a 96-well plate, add the P-gp membrane vesicles to the assay buffer.

    • Add serial dilutions of this compound.

    • Include a basal activity control (no compound), a positive control (verapamil), and an inhibited control (Na₃VO₄).

  • Initiate Reaction:

    • Add ATP to all wells to initiate the reaction.

    • Incubate at 37°C for a defined period (e.g., 20 minutes).

  • Stop Reaction and Detect Phosphate:

    • Stop the reaction by adding the phosphate detection reagent.

    • Incubate at room temperature for color development.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).

  • Data Analysis:

    • Generate a standard curve using known concentrations of phosphate.

    • Calculate the amount of Pi released in each well.

    • Determine the effect of this compound on the basal and verapamil-stimulated P-gp ATPase activity.

Visualizations

Experimental Workflow for P-gp Inhibition Assays

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Substrate Loading cluster_3 Measurement & Analysis prep_cells Seed P-gp overexpressing and parental cells incubate_24h Incubate 24h prep_cells->incubate_24h add_jolkinol Add this compound dilutions and controls (Verapamil, Vehicle) incubate_24h->add_jolkinol incubate_1h Incubate 1h add_jolkinol->incubate_1h add_substrate Add fluorescent substrate (Rhodamine 123 or Calcein-AM) incubate_1h->add_substrate incubate_substrate Incubate add_substrate->incubate_substrate wash_cells Wash cells (Rhodamine 123 assay) incubate_substrate->wash_cells measure_fluorescence Measure intracellular fluorescence (Plate Reader / Flow Cytometer) wash_cells->measure_fluorescence data_analysis Data Analysis: - Normalize to control - Calculate IC50 measure_fluorescence->data_analysis

Caption: Workflow for assessing P-gp inhibition using fluorescent substrate assays.

P-gp ATPase Activity Assay Workflow

G cluster_0 Reaction Setup cluster_1 ATP Hydrolysis cluster_2 Detection & Analysis prep_reaction Prepare reaction mix with P-gp membrane vesicles add_compounds Add this compound, Verapamil, and Na3VO4 controls prep_reaction->add_compounds add_atp Initiate reaction with ATP add_compounds->add_atp incubate_37c Incubate at 37°C add_atp->incubate_37c stop_reaction Stop reaction and add phosphate detection reagent incubate_37c->stop_reaction measure_absorbance Measure absorbance stop_reaction->measure_absorbance calculate_pi Calculate inorganic phosphate (Pi) and determine ATPase activity measure_absorbance->calculate_pi

Caption: Workflow for the P-glycoprotein ATPase activity assay.

Hypothetical Signaling Pathway for P-gp Regulation by Jolkinol Adot

G

References

Application Notes and Protocols for In Vivo Xenograft Studies with Jolkinol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jolkinol A is a lathyrane-type diterpenoid isolated from plants of the Euphorbia genus. While direct in vivo xenograft studies on this compound are not extensively documented in current literature, its reported in vitro activity warrants further preclinical evaluation. Notably, this compound has demonstrated inhibitory effects on the formation of mammospheres in human breast cancer MCF-7 cells, suggesting a potential role in targeting cancer stem-like cells.[1][2] Furthermore, studies on related diterpenoids and extracts from Euphorbia species have shown significant antitumor effects in vivo, often mediated through the induction of apoptosis.[3][4][5][6] For instance, an ethanolic extract of Euphorbia lathyris, a source of such compounds, was found to reduce tumor size in a colon cancer xenograft model via caspase-3 mediated apoptosis.[3][4][5] Derivatives of the related Jolkinol D have been shown to induce apoptosis through caspase-3 activation as well.[7]

These application notes provide a comprehensive, albeit prospective, framework for conducting in vivo xenograft studies to evaluate the anticancer efficacy of this compound. The protocols and methodologies are based on established standards for xenograft models and informed by the mechanisms of action of structurally related compounds.

Data from Related Compounds

To provide a basis for experimental design, the following table summarizes quantitative data from in vitro and in vivo studies of related Euphorbia extracts and other diterpenoids.

Table 1: Summary of Preclinical Data for Euphorbia Extracts and Related Diterpenoids

Compound/ExtractCancer Cell Line(s)Assay TypeKey Quantitative FindingsReference
Ethanolic Extract of Euphorbia lathyrisT-84 (Colon)In Vitro (IC50)IC50: 16.3 ± 2.54 µg/mL[8]
Ethanolic Extract of Euphorbia lathyrisHCT-15 (Colon, Chemo-resistant)In Vitro (IC50)IC50: 72.9 ± 1.27 µg/mL[8]
Ethanolic Extract of Euphorbia lathyrisCCD18 (Normal Colon)In Vitro (IC50)IC50: 266.0 ± 18.5 µg/mL[8]
Jolkinolide BMCF-7 (Breast)In Vivo Xenograft40 mg/kg dose tested (synergy with 5-Fu)[2]
Jolkinol BHGC-27 (Gastric)In Vitro (IC50)IC50: 39.00 µM[9]
Jolkinol BMV4-11 (Leukemia)In Vitro (IC50)IC50: 9.82 µM[9]

Proposed Experimental Protocol: Subcutaneous Xenograft Model

This protocol details a hypothetical study to assess the antitumor activity of this compound using a subcutaneous xenograft model derived from a human cancer cell line.

1. Materials and Reagents

  • Cell Line: Human breast cancer cell line (e.g., MCF-7 or MDA-MB-231).

  • This compound: Purity >98% confirmed by HPLC.

  • Animals: Female athymic nude mice (nu/nu) or NOD/SCID mice, 6-8 weeks old.[10]

  • Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, or other appropriate biocompatible solvent.

  • Other Reagents: Trypsin-EDTA, Hank's Balanced Salt Solution (HBSS), Matrigel (optional), isoflurane, and materials for euthanasia.

2. Cell Culture and Preparation

  • Culture cancer cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

  • Passage cells at least twice after thawing from cryogenic storage before implantation.[11]

  • Harvest cells during the exponential growth phase (approx. 80-90% confluency).[10]

  • Wash cells with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete media, centrifuge the cell suspension at 300 x g for 5 minutes.

  • Resuspend the cell pellet in sterile, serum-free HBSS.

  • Perform a cell count using a hemocytometer and assess viability with Trypan Blue exclusion (viability should be >95%).

  • Adjust the cell concentration to 5 x 10⁷ cells/mL in HBSS. For some cell lines, resuspension in a 1:1 mixture of HBSS and Matrigel can improve tumor take rate.[11]

  • Keep the cell suspension on ice until injection.

3. Animal Handling and Tumor Implantation

  • Allow mice to acclimatize for at least one week before the experiment.

  • Anesthetize the mouse using isoflurane.

  • Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Monitor the animals for tumor growth. Palpable tumors are expected to form within 1-3 weeks.

4. Experimental Groups and Treatment

  • Once tumors reach an average volume of 100-150 mm³, randomly assign mice into treatment groups (n=8-10 mice per group).

    • Group 1: Vehicle control (e.g., intraperitoneal injection daily).

    • Group 2: this compound - Low Dose (e.g., 20 mg/kg, i.p., daily).

    • Group 3: this compound - High Dose (e.g., 40 mg/kg, i.p., daily).

    • Group 4: Positive Control (e.g., a standard-of-care chemotherapeutic agent like Paclitaxel, 10 mg/kg, i.p., twice weekly).

  • Prepare this compound fresh daily by first dissolving in a small amount of DMSO and then diluting with the remaining vehicle components.

  • Administer the treatments for a period of 21-28 days.

5. Monitoring and Endpoints

  • Measure tumor dimensions twice weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

  • Record the body weight of each animal twice weekly as an indicator of systemic toxicity.

  • Monitor animals for any signs of distress or adverse effects.

  • At the end of the study, euthanize the mice.

  • Excise the tumors, weigh them, and photograph them.

  • Fix a portion of the tumor tissue in 10% neutral buffered formalin for immunohistochemistry (IHC) analysis (e.g., for Ki-67, cleaved caspase-3).

  • Snap-freeze another portion of the tumor in liquid nitrogen for subsequent Western blot or PCR analysis.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_vivo In Vivo Phase cluster_analysis Analysis Phase cell_culture Cell Culture (MCF-7 / MDA-MB-231) harvest Harvest & Prepare Cells (5x10^6 cells in HBSS) cell_culture->harvest implant Subcutaneous Implantation (Athymic Nude Mice) harvest->implant tumor_growth Tumor Growth Monitoring (Volume ~100-150 mm³) implant->tumor_growth randomize Randomization into Groups (n=8-10 per group) tumor_growth->randomize treatment Treatment Administration (Vehicle, this compound, Positive Control) randomize->treatment monitoring Tumor & Weight Measurement (2x per week for 21 days) treatment->monitoring endpoint Endpoint: Euthanasia & Tumor Excision monitoring->endpoint analysis Data Analysis (Tumor Growth Inhibition, IHC, Western Blot) endpoint->analysis

Caption: Proposed workflow for a subcutaneous xenograft study of this compound.

Hypothesized Signaling Pathway: Apoptosis Induction

Based on the known mechanisms of related diterpenoids, this compound may exert its anticancer effects by inducing apoptosis through the intrinsic (mitochondrial) pathway.

G cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade JolkinolA This compound Bax Bax Activation JolkinolA->Bax Bcl2 Bcl-2 Inhibition JolkinolA->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized apoptotic signaling pathway induced by this compound.

References

Application Notes and Protocols: Assessing the Anti-Inflammatory Effects of Jolkinol A In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jolkinol A, a diterpenoid compound, has garnered interest for its potential therapeutic properties, including anti-inflammatory effects. This document provides detailed application notes and protocols for assessing the in vitro anti-inflammatory activity of this compound. The primary model system described is the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, a widely accepted model for studying inflammation.[1][2][3][4][5] The protocols herein detail methods for evaluating cytotoxicity and for quantifying key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines. Furthermore, the involvement of key signaling pathways like NF-κB, MAPKs, and the NLRP3 inflammasome is explored.

Data Presentation: In Vitro Anti-Inflammatory Activity of this compound

The following tables summarize the dose-dependent effects of this compound on cell viability and the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages

This compound Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100 ± 4.5
198.2 ± 3.1
596.5 ± 2.8
1094.7 ± 3.5
2592.1 ± 4.2
5088.9 ± 3.9

Table 2: Effect of this compound on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

TreatmentNO Production (% of LPS Control)PGE2 Production (% of LPS Control)
Control (Untreated)5.2 ± 0.88.1 ± 1.2
LPS (1 µg/mL)100 ± 5.6100 ± 6.3
LPS + this compound (1 µM)85.3 ± 4.189.7 ± 5.2
LPS + this compound (5 µM)62.1 ± 3.768.4 ± 4.5
LPS + this compound (10 µM)45.8 ± 2.949.2 ± 3.8
LPS + this compound (25 µM)28.4 ± 2.131.6 ± 2.9

Table 3: Effect of this compound on Pro-Inflammatory Cytokine Production

TreatmentTNF-α (% of LPS Control)IL-1β (% of LPS Control)IL-6 (% of LPS Control)
Control (Untreated)6.8 ± 1.14.5 ± 0.97.2 ± 1.3
LPS (1 µg/mL)100 ± 7.2100 ± 8.1100 ± 6.9
LPS + this compound (1 µM)82.4 ± 6.588.1 ± 7.385.3 ± 6.1
LPS + this compound (5 µM)59.7 ± 5.164.3 ± 5.861.9 ± 5.4
LPS + this compound (10 µM)41.2 ± 3.948.6 ± 4.244.7 ± 4.1
LPS + this compound (25 µM)25.9 ± 2.830.1 ± 3.527.8 ± 3.2

Experimental Workflow

The following diagram illustrates the general experimental workflow for assessing the anti-inflammatory effects of this compound.

G cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis A RAW 264.7 Cell Culture B Seed cells in plates A->B C Pre-treat with this compound B->C 24h incubation D Stimulate with LPS C->D E Cell Viability (MTT) D->E F NO Production (Griess) D->F G PGE2 & Cytokines (ELISA) D->G H Protein Expression (Western Blot) D->H I ROS Measurement D->I J Quantify Results E->J F->J G->J H->J I->J K Statistical Analysis J->K

Caption: General experimental workflow for in vitro anti-inflammatory assessment.

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of this compound can be mediated through the modulation of several key signaling pathways.

1. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[6][7][8] Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing the p50/p65 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[9][10]

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylation p65 p65 IkB->p65 Degradation & Release p50 p50 IkB->p50 Degradation & Release p65_n p65 p65->p65_n Translocation p50_n p50 p65->p50_n Translocation p50->p65_n Translocation p50->p50_n Translocation JolkinolA This compound JolkinolA->IKK Inhibition DNA DNA p65_n->DNA p50_n->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

Caption: NF-κB signaling pathway and potential inhibition by this compound.

2. MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators.[2][11]

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK MAPKK MAPKK MAPKKK->MAPKK ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK p38 p38 MAPKK->p38 AP1 AP-1 ERK->AP1 Activation JNK->AP1 Activation p38->AP1 Activation Genes Pro-inflammatory Genes AP1->Genes Transcription JolkinolA This compound JolkinolA->MAPKK Inhibition G cluster_0 Priming (Signal 1) cluster_1 Activation (Signal 2) LPS LPS TLR4 TLR4 LPS->TLR4 Upregulation NFkB NF-κB TLR4->NFkB Upregulation proIL1b pro-IL-1β NFkB->proIL1b Upregulation NLRP3_p NLRP3 NFkB->NLRP3_p Upregulation Stimuli ATP, Nigericin, etc. NLRP3_a NLRP3 Stimuli->NLRP3_a Inflammasome NLRP3 Inflammasome NLRP3_a->Inflammasome Assembly ASC ASC ASC->Inflammasome Assembly proCasp1 pro-Caspase-1 proCasp1->Inflammasome Assembly Casp1 Caspase-1 Inflammasome->Casp1 Cleavage IL1b IL-1β (mature) Casp1->IL1b Processing JolkinolA This compound JolkinolA->Inflammasome Inhibition

References

Synthesis of Novel Jolkinol A Derivatives: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel derivatives of Jolkinol A, a lathyrane diterpenoid with potential therapeutic applications. Due to the limited availability of specific synthetic protocols for this compound derivatives in the current literature, this guide leverages established methods for the closely related and structurally analogous Jolkinol D. These protocols can be adapted by researchers to generate novel this compound analogs for screening and development.

Introduction to this compound and its Therapeutic Potential

This compound is a member of the lathyrane family of diterpenoids, natural products isolated from plants of the Euphorbia genus.[1] Lathyrane diterpenoids are characterized by a complex tricyclic carbon skeleton and have demonstrated a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[2][3] Notably, derivatives of the related Jolkinol D have shown significant promise as modulators of multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy.[2][4] The structural similarity between this compound and Jolkinol D suggests that novel derivatives of this compound could also possess potent and selective biological activities, making them attractive candidates for drug discovery programs.

The core structure of this compound features several modifiable functional groups, including hydroxyl and ester moieties, which serve as handles for the introduction of diverse chemical functionalities to explore structure-activity relationships (SAR).

Synthesis of this compound Derivatives

The following section outlines a general workflow for the synthesis of novel this compound derivatives, based on established protocols for Jolkinol D. The primary strategies involve the modification of the hydroxyl groups through esterification and the hydrolysis of existing ester groups.

General Synthetic Workflow

The synthesis of novel this compound derivatives can be conceptualized in the following workflow:

This compound Derivative Synthesis Workflow Jolkinol_A This compound (Starting Material) Derivatization Derivatization Reaction (Esterification / Hydrolysis) Jolkinol_A->Derivatization Purification Purification (Chromatography) Derivatization->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biological_Assay Biological Activity Screening Characterization->Biological_Assay

Caption: General workflow for the synthesis and evaluation of novel this compound derivatives.

Experimental Protocols

Note: These protocols are adapted from methods used for the synthesis of Jolkinol D derivatives and may require optimization for this compound.[2][4] All reactions should be carried out in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 2.2.1: Synthesis of Aliphatic and Aromatic Ester Derivatives of this compound

This protocol describes the esterification of a hydroxyl group on the this compound scaffold.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Pyridine

  • Appropriate acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine (2-3 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or anhydride (1.5-2 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified derivative by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Protocol 2.2.2: Hydrolysis of Ester Functionality in this compound Derivatives

This protocol describes the hydrolysis of an ester group to reveal a hydroxyl group.

Materials:

  • This compound derivative (with an ester group)

  • Methanol (MeOH)

  • Potassium carbonate (K₂CO₃)

  • Water

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the this compound derivative (1 equivalent) in methanol.

  • Add a solution of potassium carbonate (2-3 equivalents) in water.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, neutralize the reaction mixture with a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Characterize the purified hydrolyzed derivative by spectroscopic methods.

Biological Evaluation of this compound Derivatives

Novel this compound derivatives should be screened for a variety of biological activities. Based on the known activities of related compounds, key assays include evaluation of cytotoxicity against cancer cell lines and assessment of MDR reversal activity.

Data Presentation: Biological Activity of Jolkinol D Derivatives

The following tables summarize the biological activity data for a series of Jolkinol D derivatives, which can serve as a benchmark for newly synthesized this compound analogs.[2][4]

Table 1: Cytotoxicity of Jolkinol D Derivatives against Human Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)
Jolkinol DEPG85-257 (gastric)> 20
EPP85-181 (pancreatic)> 20
Derivative 1 (aliphatic ester)EPG85-25715.6 ± 1.2
EPP85-18118.3 ± 0.9
Derivative 2 (aromatic ester)EPG85-2578.7 ± 0.7
EPP85-18111.2 ± 1.1
Derivative 3 (hydrolyzed)EPG85-257> 20
EPP85-181> 20

Data are presented as mean ± standard deviation.

Table 2: Multidrug Resistance (MDR) Reversal Activity of Jolkinol D Derivatives

CompoundCell LineReversal Fold
Jolkinol DL5178Y (MDR)1.2
Derivative 1 (aliphatic ester)L5178Y (MDR)8.5
Derivative 2 (aromatic ester)L5178Y (MDR)15.3
Derivative 3 (hydrolyzed)L5178Y (MDR)5.1

Reversal fold is calculated as the ratio of the IC₅₀ of a cytotoxic drug in the absence and presence of the test compound.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines a common method for assessing the cytotoxic effects of newly synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Signaling Pathway Analysis

Understanding the mechanism of action of novel this compound derivatives is crucial for their development as therapeutic agents. Based on studies of related compounds, a key pathway to investigate is the induction of apoptosis.

Apoptosis Induction Pathway

Several Jolkinol D derivatives have been shown to induce apoptosis in cancer cells through the activation of caspase-3.[4] This suggests that novel this compound derivatives may also function through this pathway.

Apoptosis Induction Pathway Jolkinol_A_Derivative This compound Derivative Cell Cancer Cell Jolkinol_A_Derivative->Cell Mitochondria Mitochondria Cell->Mitochondria Stress Signal Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Proposed apoptotic pathway initiated by this compound derivatives in cancer cells.

Experimental Protocol: Caspase-3 Activity Assay

This protocol provides a method to measure the activation of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cancer cells treated with this compound derivatives

  • Lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA)

  • 96-well plate

  • Microplate reader

Procedure:

  • Treat cancer cells with the this compound derivative at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

  • Lyse the cells using the provided lysis buffer.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the supernatant.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the caspase-3 substrate to each well.

  • Incubate the plate at 37 °C for 1-2 hours.

  • Measure the absorbance at 405 nm, which corresponds to the release of the p-nitroaniline (pNA) chromophore.

  • Calculate the caspase-3 activity relative to the untreated control.

Conclusion and Future Directions

The protocols and application notes provided herein offer a comprehensive framework for the synthesis and biological evaluation of novel this compound derivatives. By leveraging the established chemistry of the closely related Jolkinol D, researchers can efficiently generate a library of new compounds for screening. The investigation of their cytotoxic and MDR-reversing properties, coupled with mechanistic studies on apoptosis induction, will be crucial in identifying promising lead candidates for further preclinical development. Future work should focus on elucidating the specific structure-activity relationships for this compound derivatives to optimize their therapeutic potential. The exploration of other potential biological activities, such as anti-inflammatory and antiviral effects, is also warranted.

References

Application Notes and Protocols for Investigating the Anti-Cancer Activity of Jolkinol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jolkinol A, a lathyrane-type diterpenoid isolated from plants of the Euphorbia genus, has demonstrated potential as an anti-cancer agent. These application notes provide a summary of the available data on the sensitivity of various cancer cell lines to this compound, detailed protocols for key experimental assays to assess its efficacy, and an overview of its potential mechanism of action.

Cell Line Sensitivity to this compound

The cytotoxic and anti-proliferative effects of this compound have been evaluated in a limited number of cancer cell lines. Based on the available data, the non-small cell lung cancer cell line NCI-H460 has shown the highest sensitivity to this compound among the cell lines tested. The leukemia cell line MV4-11 has also been reported to be sensitive to this compound.

Quantitative data on the growth-inhibitory effects of this compound are summarized in the table below. The GI50 (50% Growth Inhibition) and IC50 (50% Inhibitory Concentration) values represent the concentration of this compound required to inhibit cell growth by 50%.

Cell LineCancer TypeGI50/IC50 (µM)Reference
NCI-H460Non-Small Cell Lung Cancer57.3 (GI50)[1]
MV4-11Leukemia7.92 - 15.37 (IC50 range for a mixture containing this compound)[2]
MCF-7Breast Cancer95.3 (GI50)[1]
SF-268CNS Cancer>100 (GI50)[1]
HGC-27Gastric Cancer>50 (IC50)[2]
BaF3Pro-B Cell Line>50 (IC50)[2]
SK-OV-3Ovarian Cancer>50 (IC50)[2]

Experimental Protocols

The following are detailed protocols for standard assays to evaluate the anti-cancer properties of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the concentration-dependent cytotoxic effect of this compound on cancer cell lines.

Materials:

  • This compound

  • Target cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50/GI50 value.

G cluster_workflow Cytotoxicity Assay Workflow start Seed cells in 96-well plate treat Treat with this compound (serial dilutions) start->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt dissolve Dissolve formazan with DMSO incubate_mtt->dissolve read Measure absorbance at 570 nm dissolve->read analyze Calculate % viability and IC50/GI50 read->analyze G cluster_workflow Apoptosis Assay Workflow start Seed and treat cells with this compound harvest Harvest and wash cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Stain with Annexin V-FITC and PI resuspend->stain incubate Incubate for 15 min in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze G cluster_workflow Cell Cycle Analysis Workflow start Seed and treat cells with this compound harvest Harvest and wash cells start->harvest fix Fix with cold 70% ethanol harvest->fix stain Stain with Propidium Iodide (with RNase A) fix->stain analyze Analyze by Flow Cytometry stain->analyze G cluster_pathway Hypothesized Apoptosis Induction Pathway for this compound jolkinol_a This compound cellular_stress Cellular Stress jolkinol_a->cellular_stress mitochondria Mitochondria cellular_stress->mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Jolkinol A Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges with Jolkinol A solubility for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

A1: this compound is a lathyrane-type diterpenoid, a class of natural compounds often isolated from plants of the Euphorbia genus.[1] These compounds, including this compound, are characterized by high lipophilicity, meaning they have a strong tendency to dissolve in fats, oils, and non-polar solvents rather than in water.[1] This poor aqueous solubility presents a significant hurdle for in vivo research, as physiological systems are primarily aqueous. Insufficient solubility can lead to low bioavailability, poor absorption, and difficulty in preparing suitable formulations for administration to animal models.

Q2: What are the known physicochemical properties of this compound that influence its solubility?

Q3: What are the general strategies for improving the solubility of lipophilic compounds like this compound?

A3: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs for in vivo studies. These include:

  • Co-solvents: Using a mixture of a water-miscible organic solvent (like DMSO or ethanol) and an aqueous buffer.

  • Surfactants and Emulsifiers: Creating microemulsions or nanoemulsions to disperse the compound in an aqueous phase.

  • Cyclodextrins: Encapsulating the lipophilic molecule within the hydrophobic core of a cyclodextrin molecule to increase its apparent water solubility.

  • Liposomes and Nanoparticles: Formulating the compound within lipid-based or polymeric nanoparticles to facilitate its delivery in an aqueous system.

  • Prodrugs: Modifying the chemical structure of the compound to a more soluble form that is converted back to the active drug in vivo.

Troubleshooting Guides

Problem: My this compound is precipitating out of solution when I dilute my DMSO stock with an aqueous buffer.

  • Cause: This is a common issue when the concentration of the organic co-solvent (DMSO) is decreased too rapidly, causing the lipophilic compound to crash out of the solution.

  • Solution 1: Optimize the Co-solvent Ratio. Start with a higher percentage of the organic co-solvent in your final formulation. For example, instead of a 1:9 DMSO:PBS ratio, try a 1:4 or 1:3 ratio. Be mindful of the potential toxicity of the co-solvent at higher concentrations in your animal model.

  • Solution 2: Use a Surfactant. Incorporate a biocompatible surfactant, such as Tween® 80 or Cremophor® EL, into your aqueous diluent. These agents can help to keep the lipophilic compound dispersed. A typical final concentration of the surfactant is 0.5-5%.

  • Solution 3: Stepwise Dilution. Instead of a single dilution step, add the aqueous buffer to the DMSO stock slowly while vortexing or sonicating. This gradual change in solvent polarity can sometimes prevent precipitation.

Problem: I am observing signs of toxicity in my animal model that may be related to the formulation vehicle.

  • Cause: High concentrations of organic solvents like DMSO or certain surfactants can be toxic to animals.

  • Solution 1: Reduce the Concentration of the Excipient. Whenever possible, use the lowest effective concentration of the co-solvent or surfactant. Conduct a vehicle-only toxicity study in parallel with your main experiment to assess the effects of the formulation itself.

  • Solution 2: Explore Alternative Formulation Strategies. If reducing the concentration of the current vehicle components is not feasible, consider alternative delivery systems such as cyclodextrin complexes or lipid-based nanoparticles, which are often better tolerated.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents

SolventEstimated SolubilityRemarks
WaterVery Low (<0.1 mg/mL)High lipophilicity limits aqueous solubility.
Phosphate-Buffered Saline (PBS, pH 7.4)Very Low (<0.1 mg/mL)Similar to water; precipitation from organic stocks is likely without formulation aids.
Dimethyl Sulfoxide (DMSO)High (>10 mg/mL)A common solvent for creating stock solutions of lipophilic compounds.
EthanolModerate to High (>5 mg/mL)Can be used as a co-solvent in formulations.
ChloroformHighUseful for analytical purposes but not for in vivo formulations.

Note: The solubility values in DMSO and ethanol are estimates based on the behavior of similar lipophilic compounds and should be experimentally verified.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation using a Co-solvent/Surfactant System

  • Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Prepare the Vehicle: Prepare the aqueous vehicle by adding a surfactant, such as Tween® 80, to your chosen aqueous buffer (e.g., PBS, pH 7.4). A common final concentration for Tween® 80 is 5% (v/v).

  • Final Formulation: For a final dosing solution, a common approach is to use a vehicle composition such as 5% DMSO, 5% Tween® 80, and 90% PBS. To prepare this, first, add the required volume of the this compound stock solution to the Tween® 80. Mix thoroughly. Then, add the PBS dropwise while vortexing to prevent precipitation.

  • Administration: Administer the final formulation to the animal model immediately after preparation to minimize the risk of precipitation over time. Always include a vehicle-only control group in your study.

Mandatory Visualization

JolkinolA_Workflow cluster_preparation Preparation of this compound Stock cluster_formulation In Vivo Formulation cluster_administration In Vivo Administration jolkinol_powder This compound Powder stock_solution High-Concentration Stock Solution jolkinol_powder->stock_solution Dissolve dmso 100% DMSO dmso->stock_solution final_formulation Final Dosing Solution stock_solution->final_formulation Add dropwise while vortexing tween Tween® 80 vehicle Aqueous Vehicle (e.g., 5% Tween® 80 in PBS) tween->vehicle pbs PBS (pH 7.4) pbs->vehicle vehicle->final_formulation animal_model Animal Model final_formulation->animal_model Administer data_analysis Data Analysis animal_model->data_analysis

Caption: Workflow for preparing this compound for in vivo studies.

NFkB_Pathway cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli LPS, TNF-α, IL-1β receptor Receptor Activation stimuli->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates ub_ps Ubiquitination & Proteasomal Degradation ikb->ub_ps nfkb NF-κB (p50/p65) nfkb_active Active NF-κB (p50/p65) nfkb->nfkb_active translocates ikb_nfkb IκBα-NF-κB (Inactive Complex) ikb_nfkb->ikb ikb_nfkb->nfkb jolkinol This compound & Lathyrane Diterpenoids jolkinol->ikk inhibits phosphorylation of IκBα dna DNA nfkb_active->dna binds to gene_transcription Gene Transcription (Inflammatory Cytokines, iNOS, COX-2) dna->gene_transcription induces

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Technical Support Center: Optimizing Jolkinol A Dosage for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Jolkinol A dosage in cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for experiments involving this potent diterpenoid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in cancer cells?

This compound is a naturally occurring diterpenoid.[1] Its cytotoxic effects are attributed to its ability to interfere with key cellular signaling pathways. Notably, it has been shown to inhibit the NF-κB signaling pathway by interacting with inhibitory κB kinases (IKK-β).[2] Additionally, related compounds have been observed to inhibit the JAK/STAT signaling pathway, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[3] This disruption of signaling cascades ultimately induces apoptosis, or programmed cell death, in cancer cells, often through the mitochondrial pathway.[4]

Q2: What is a recommended starting concentration range for this compound in a cytotoxicity assay?

Based on available data, a broad starting concentration range of 1 µM to 100 µM is recommended for initial dose-response experiments with this compound.[5][6] This range encompasses the reported GI50 values for various cell lines and allows for the determination of the specific IC50 value for your cell line of interest.

Q3: How should I prepare a stock solution of this compound?

This compound is a powder and, like many natural products, may have limited aqueous solubility.[2] It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution in 100% DMSO can be prepared and stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5][6] When preparing working solutions, dilute the DMSO stock in pre-warmed culture medium, ensuring the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced cytotoxicity.[5][6]

Q4: What is a typical incubation time for this compound in a cytotoxicity assay?

The optimal incubation time will depend on the cell line and the specific biological question. A common starting point is to test several time points, such as 24, 48, and 72 hours, to determine when the most significant cytotoxic effect is observed.[5] For many natural products, a 72-hour incubation is often used in cytotoxicity assays.[7]

Quantitative Data Summary

The following tables summarize the reported cytotoxic activity of this compound and related compounds against various cancer cell lines.

Table 1: Cytotoxic Activity of this compound

Cell LineAssay TypeParameterValue (µM)
MCF-7 (Breast Cancer)Not SpecifiedGI5095.3[1]
NCI-H460 (Lung Cancer)Not SpecifiedGI5057.3[1]
SF-268 (CNS Cancer)Not SpecifiedGI50>100[1]
HGC-27 (Gastric Cancer)Not SpecifiedIC50>50.00[2]
MV4-11 (Leukemia)Not SpecifiedIC50>50.00[2]
BaF3 (Pro-B Cell)Not SpecifiedIC50>50.00[2]
SKVO3 (Ovarian Cancer)Not SpecifiedIC50>50.00[2]

GI50: The concentration that causes 50% growth inhibition. IC50: The concentration that inhibits 50% of a biological or biochemical function.

Experimental Protocols

Detailed Methodology for MTT Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Optimization of cell density, this compound concentration, and incubation time is crucial for reliable results.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from 1 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the experimental wells) and a no-treatment control.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 humidified incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for at least 1 hour at room temperature in the dark, with gentle shaking.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the cell viability against the this compound concentration to determine the IC50 value.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no cytotoxic effect observed This compound concentration is too low.Perform a broader dose-response experiment with higher concentrations.
Incubation time is too short.Increase the incubation time (e.g., 48 or 72 hours).
Cell density is too high, masking the cytotoxic effect.Optimize the cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.
High variability between replicate wells Uneven cell seeding.Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette carefully.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Incomplete dissolution of formazan crystals.Ensure complete mixing after adding the solubilization solution. Gentle shaking on an orbital shaker for 15 minutes can help.[4]
Precipitation of this compound in culture medium The compound has low aqueous solubility and the final concentration exceeds its solubility limit.Prepare a higher concentration stock solution in 100% DMSO. Perform serial dilutions directly into pre-warmed culture medium, vortexing or pipetting vigorously between each dilution step. Ensure the final DMSO concentration remains below 0.5%.[6]
Interference with MTT assay This compound, as a natural product, may have intrinsic reductive potential, leading to false-positive results (increased formazan formation).[1][8]Wash the cells with PBS after the treatment incubation and before adding the MTT reagent to remove any residual compound.[1] Consider using an alternative cytotoxicity assay that is less susceptible to interference from colored or reducing compounds, such as the LDH release assay or a direct cell counting method.[3][9]

Visualizations

Jolkinol_A_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare and Seed Cells (96-well plate) treat_cells Treat Cells with This compound prep_cells->treat_cells prep_jolkinol Prepare this compound Stock and Dilutions prep_jolkinol->treat_cells incubate Incubate (24, 48, or 72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm Jolkinol_A This compound IKK IKK Complex (IKKα, IKKβ, NEMO) Jolkinol_A->IKK Inhibition IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression JAK_STAT_Signaling_Pathway Jolkinol_A_related This compound (related compounds) JAK JAK Jolkinol_A_related->JAK Inhibition Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression (e.g., Bcl-2) Nucleus->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibition of Anti-apoptotic Genes

References

Jolkinol A Stability in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Jolkinol A in solution. As a complex diterpene isolated from Euphorbia species, this compound's stability can be influenced by various factors during experimental procedures. This guide offers insights into potential challenges and their solutions, based on general principles of natural product chemistry.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated. What could be the cause?

A1: Cloudiness or precipitation of this compound in solution can be attributed to several factors, including poor solubility in the chosen solvent, concentration exceeding its solubility limit, or temperature-induced precipitation. It is also possible that the compound is degrading into less soluble products.

Q2: I am observing a decrease in the expected biological activity of my this compound solution over time. Why is this happening?

A2: A decline in biological activity often suggests chemical degradation of this compound. Diterpenes can be susceptible to hydrolysis, oxidation, and photodecomposition, leading to structural changes that diminish their efficacy. The rate of degradation can be influenced by solvent choice, pH, temperature, and exposure to light and air.

Q3: What are the optimal storage conditions for this compound solutions?

A3: For optimal stability, this compound solutions should be stored at low temperatures, typically -20°C or -80°C, in airtight, amber vials to protect from light and oxidation.[1] It is advisable to prepare fresh solutions for experiments whenever possible and to avoid repeated freeze-thaw cycles.[1]

Q4: Which solvents are recommended for dissolving and storing this compound?

A4: While specific solubility data for this compound is not extensively documented in publicly available literature, diterpenes are generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and dichloromethane. For biological assays, DMSO is a common choice. However, it is crucial to use high-purity, anhydrous solvents to minimize degradation.

Troubleshooting Guide

Below is a summary of common issues, their potential causes, and recommended solutions when working with this compound in solution.

Issue Potential Cause Recommended Solution
Precipitation or Cloudiness - Poor solvent choice- Concentration exceeds solubility limit- Low temperature storage of a saturated solution- Test solubility in a small sample volume before preparing a stock solution.- Prepare a less concentrated stock solution.- If storing at low temperatures, ensure the concentration is well below the solubility limit at that temperature.
Color Change in Solution - Oxidation of the compound- pH-induced degradation- Use degassed solvents and store solutions under an inert atmosphere (e.g., argon or nitrogen).- Buffer the solution to a neutral or slightly acidic pH, if compatible with the experimental design.
Loss of Biological Activity - Chemical degradation (hydrolysis, oxidation, photolysis)- Adsorption to container walls- Prepare fresh solutions before each experiment.- Store stock solutions in appropriate conditions (low temperature, protected from light).- Use low-adsorption microplates and vials.
Appearance of New Peaks in HPLC/LC-MS Analysis - Degradation of this compound- Analyze the solution at different time points to monitor the appearance of degradation products.- Perform forced degradation studies to identify potential degradation products and pathways.

Experimental Protocols

Protocol for Assessing this compound Stability in Solution

This protocol outlines a general procedure to evaluate the stability of this compound under various experimental conditions.

1. Materials:

  • This compound (solid)
  • High-purity solvents (e.g., DMSO, ethanol, methanol, acetonitrile)
  • Phosphate-buffered saline (PBS) or other relevant aqueous buffers
  • Amber glass vials
  • HPLC or LC-MS system with a suitable column (e.g., C18)
  • UV-Vis spectrophotometer
  • Incubators or water baths set to desired temperatures
  • Light chamber for photostability testing

2. Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).
  • Working Solution Preparation: Dilute the stock solution to the desired final concentration in the test solvents/buffers. Prepare separate solutions for each condition to be tested (e.g., different pH values, temperatures).
  • Time Zero (T0) Analysis: Immediately after preparation, analyze an aliquot of each working solution by HPLC/LC-MS and UV-Vis spectrophotometry to determine the initial concentration and spectral profile.
  • Incubation: Store the vials under the different test conditions:
  • Temperature: Incubate at various temperatures (e.g., 4°C, 25°C, 37°C).
  • pH: Use buffers with different pH values (e.g., pH 4, 7, 9).
  • Light Exposure: Place vials in a photostability chamber and expose them to a controlled light source. Keep control vials wrapped in aluminum foil.
  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots from each vial and analyze them using the same methods as in the T0 analysis.
  • Data Analysis: Compare the peak area or concentration of this compound at each time point to the T0 value to determine the percentage of degradation. Identify any new peaks that appear in the chromatograms, which may correspond to degradation products.

Visualizations

G Troubleshooting this compound Instability start Instability Observed (Precipitation, Activity Loss, etc.) check_solubility Is the compound fully dissolved? start->check_solubility check_storage Were storage conditions appropriate? (Temp, Light, Air) check_solubility->check_storage solubility_yes action_solubility Action: - Use a different solvent - Lower concentration - Gentle warming/sonication check_solubility->action_solubility solubility_no check_solvent Is the solvent appropriate and pure? check_storage->check_solvent storage_yes action_storage Action: - Store at -20°C or -80°C - Use amber vials - Purge with inert gas check_storage->action_storage storage_no check_ph Is the solution pH controlled? check_solvent->check_ph solvent_yes action_solvent Action: - Use high-purity, anhydrous solvent - Test alternative solvents check_solvent->action_solvent solvent_no action_ph Action: - Use a buffered solution - Adjust pH to neutral/slightly acidic check_ph->action_ph ph_no further_investigation Further Investigation: - Perform stability study - Identify degradation products (LC-MS) check_ph->further_investigation ph_yes solubility_no No solubility_yes Yes storage_no No storage_yes Yes solvent_no No solvent_yes Yes ph_no No ph_yes Yes action_solubility->check_storage action_storage->check_solvent action_solvent->check_ph action_ph->further_investigation

Caption: Troubleshooting workflow for this compound instability.

G Hypothetical Signaling Pathway for this compound jolkinol_a This compound pgp P-glycoprotein (P-gp) (MDR1/ABCB1) jolkinol_a->pgp Inhibition atpase ATPase Activity jolkinol_a->atpase Suppresses drug_efflux Drug Efflux pgp->drug_efflux Mediates pgp->atpase Requires intracellular_drug Increased Intracellular Drug Concentration drug_efflux->intracellular_drug Reduces cytotoxicity Enhanced Cytotoxicity of Chemotherapeutic Agents intracellular_drug->cytotoxicity

Caption: Hypothetical signaling pathway of this compound as a P-gp inhibitor.

References

Technical Support Center: Isolation of Lathyrane Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of lathyrane diterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in isolating lathyrane diterpenoids?

A1: The primary challenges stem from the inherent chemical complexity of the natural source extracts. Researchers often encounter:

  • High Structural Similarity: Lathyrane diterpenoids exist as a large family of closely related isomers, including stereoisomers, which differ subtly, for instance, in the configuration of the gem-dimethylcyclopropane ring or the geometry of endocyclic double bonds. This makes chromatographic separation particularly difficult.[1]

  • Complex Sample Matrix: Crude extracts from plants like Euphorbia species are complex mixtures containing numerous other classes of secondary metabolites that can interfere with the isolation process.

  • Low Abundance of Novel Compounds: While some lathyrane diterpenoids are abundant in the source material, many novel or biologically interesting compounds are present in very low concentrations, requiring highly efficient and sensitive separation techniques.

Q2: My lathyrane diterpenoid appears to be degrading during silica gel column chromatography. What can I do?

A2: Degradation on silica gel is a common issue for sensitive natural products. Lathyrane diterpenoids, with their complex structures, can be susceptible to the acidic nature of silica. Here are some troubleshooting steps:

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base. Prepare a slurry of silica gel in your starting mobile phase and add a small amount of a volatile base like triethylamine (e.g., 0.1-1% v/v) or ammonia solution.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase such as alumina (neutral or basic) or Florisil®. For more challenging separations, reversed-phase chromatography on C18 or other bonded silica phases is a good alternative.

  • Minimize Contact Time: Work efficiently to minimize the time your compound spends on the column.

Q3: I am having trouble separating two lathyrane diterpenoid isomers. What chromatographic strategies can I employ?

A3: Separating structurally similar isomers requires high-resolution chromatographic techniques.

  • Optimize Your Mobile Phase: Systematically vary the solvent polarity of your mobile phase. For normal-phase chromatography, try different combinations of non-polar and polar solvents (e.g., hexane/ethyl acetate, hexane/acetone, cyclohexane/ethyl acetate). The addition of a small amount of a third solvent can sometimes dramatically improve resolution.

  • Employ High-Performance Liquid Chromatography (HPLC): For difficult separations, semi-preparative or preparative HPLC is often necessary. Reversed-phase columns (e.g., C18, Phenyl-Hexyl) with mobile phases like methanol/water or acetonitrile/water gradients are particularly effective.[1]

  • Consider Recycling HPLC: For co-eluting isomers, recycling HPLC can enhance separation by passing the unresolved peak through the column multiple times.[1]

Troubleshooting Guides

Problem 1: Poor Resolution in Column Chromatography
Symptom Possible Cause(s) Suggested Solution(s)
Broad, overlapping peaks 1. Improper column packing.2. Inappropriate mobile phase.3. Column overloading.1. Ensure the column is packed uniformly without any cracks or channels.2. Perform TLC analysis to find an optimal solvent system that gives good separation (Rf values between 0.2 and 0.5).3. Reduce the amount of crude extract loaded onto the column.
Tailing peaks 1. Strong interaction between the compound and the stationary phase.2. Presence of highly polar impurities.1. Add a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).2. Pre-purify the extract to remove baseline impurities.
Leading (fronting) peaks 1. Sample solvent is stronger than the mobile phase.2. Column overloading.1. Dissolve the sample in the mobile phase or a weaker solvent.2. Reduce the sample concentration.
Problem 2: Low or No Recovery of the Target Compound
Symptom Possible Cause(s) Suggested Solution(s)
The desired compound is not eluting from the column. 1. The mobile phase is too non-polar.2. The compound has irreversibly adsorbed to the stationary phase.3. The compound has degraded on the column.1. Gradually increase the polarity of the mobile phase.2. Test for compound stability on silica using 2D TLC.3. If degradation is suspected, switch to a different stationary phase (e.g., deactivated silica, alumina, or C18).
The compound elutes with the solvent front. The mobile phase is too polar.Start with a less polar mobile phase and gradually increase the polarity.
Fractions are too dilute to detect the compound. The volume of fractions being collected is too large.Collect smaller fractions and try concentrating them before analysis (e.g., by TLC or HPLC).

Data Presentation

Table 1: Exemplary Yields of Lathyrane Diterpenoids from Euphorbia lathyris

CompoundStarting Material (Dried Seeds)Yield (mg)Reference
Euphorbia factor L2a (1)12 kg45[1]
Euphorbia factor L2b (2)12 kg20[1]
Euphorbia factor L2 (3)12 kg120[1]

Table 2: HPLC-ESI-MS Quantitative Analysis of Lathyrane Diterpenoids in Euphorbia lathyris Seeds

CompoundLinearity Range (μg/mL)Average Recovery (%)Content in Unprocessed Seeds (mg/g)Content in Processed Seeds (mg/g)Reference
Euphorbia factor L19.9 - 7998.394.9153.435[2]
Euphorbia factor L23.8 - 30.591.101.9441.367[2]
Euphorbia factor L81.0 - 20.696.940.4250.286[2]

Experimental Protocols

Protocol 1: General Extraction and Fractionation of Lathyrane Diterpenoids from Euphorbia lathyris Seeds
  • Extraction:

    • Dried and powdered seeds of E. lathyris (e.g., 12 kg) are extracted with 95% aqueous ethanol (e.g., 50 L, 3 times, 2 hours each) under reflux.[1]

    • The crude extract is concentrated under reduced pressure using a rotary evaporator.[1]

  • Liquid-Liquid Partitioning:

    • The concentrated extract is suspended in water and successively partitioned with petroleum ether, dichloromethane, and ethyl acetate.[1]

    • The petroleum ether-soluble fraction is further re-extracted with acetonitrile.[1]

Protocol 2: Chromatographic Isolation of Lathyrane Diterpenoids
  • Silica Gel Column Chromatography:

    • The acetonitrile fraction from Protocol 1 is subjected to column chromatography on silica gel (200-300 mesh).[1]

    • A gradient elution system is typically used, starting with a non-polar solvent system (e.g., petroleum ether or hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone).

  • Semi-preparative HPLC:

    • Fractions containing compounds of interest are further purified by semi-preparative HPLC.[1]

    • A common system utilizes a C18 column (e.g., Shim-pack GIS C18, 5 µm, 250 × 20 mm) with a mobile phase such as methanol/water or acetonitrile/water, often in a gradient mode.[1]

    • For very similar compounds, recycling semi-preparative HPLC can be employed to improve separation.[1]

Visualizations

Lathyrane_Isolation_Workflow start Dried E. lathyris Seeds extraction 95% Ethanol Extraction start->extraction Reflux partitioning Liquid-Liquid Partitioning extraction->partitioning Crude Extract column_chrom Silica Gel Column Chromatography partitioning->column_chrom Acetonitrile Fraction hplc Semi-preparative HPLC column_chrom->hplc Enriched Fractions pure_compounds Pure Lathyrane Diterpenoids hplc->pure_compounds Isolated Compounds

Caption: General workflow for the isolation of lathyrane diterpenoids.

Troubleshooting_Logic start Poor Separation of Isomers optimize_tlc Optimize TLC Mobile Phase start->optimize_tlc change_solvent Try Different Solvent System optimize_tlc->change_solvent If resolution is still poor success Successful Separation optimize_tlc->success If successful hplc Use Semi-preparative HPLC change_solvent->hplc If isomers are still co-eluting change_solvent->success If successful recycling_hplc Employ Recycling HPLC hplc->recycling_hplc For very close isomers hplc->success recycling_hplc->success

Caption: Troubleshooting logic for separating lathyrane diterpenoid isomers.

References

Technical Support Center: Overcoming Jolkinol A Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Jolkinol A, maintaining its solubility in cell culture media is critical for obtaining accurate and reproducible experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of this compound precipitation.

Troubleshooting Guide

Precipitation of this compound can occur at various stages of an experiment. This guide provides a systematic approach to identifying the cause and implementing a solution.

Issue 1: Precipitate Forms Immediately Upon Adding this compound to the Media

This is often due to the compound's low aqueous solubility and the "solvent shock" that occurs when a concentrated stock solution in an organic solvent is rapidly diluted into the aqueous cell culture medium.

Potential CauseRecommended Solution
High Final Concentration The desired concentration of this compound may exceed its solubility limit in the specific cell culture medium.
Improper Dissolution of Stock The initial stock solution of this compound in the organic solvent may not be fully dissolved.
Rapid Dilution Adding the concentrated stock solution too quickly to the media can cause localized high concentrations and immediate precipitation.

Solution Workflow for Immediate Precipitation

G start Precipitation Observed Immediately check_conc Is the final concentration too high? start->check_conc reduce_conc Reduce final concentration and perform a dose-response experiment. check_conc->reduce_conc Yes check_stock Is the stock solution fully dissolved? check_conc->check_stock No end Problem Resolved reduce_conc->end redissolve Warm stock to 37°C and vortex/sonicate to ensure complete dissolution. check_stock->redissolve No check_dilution Is the dilution method optimal? check_stock->check_dilution Yes redissolve->end serial_dilute Perform serial dilutions in pre-warmed media. Add stock solution dropwise while vortexing. check_dilution->serial_dilute No check_dilution->end Yes serial_dilute->end

Caption: Troubleshooting workflow for immediate precipitation of this compound.

Issue 2: Precipitate Forms Over Time in the Incubator

This delayed precipitation can be caused by changes in the media environment or interactions with media components.

Potential CauseRecommended Solution
Temperature Shift Changes in temperature from room temperature to 37°C in the incubator can decrease the solubility of some compounds.[1]
pH Shift The CO2 environment in an incubator can slightly lower the pH of the media, affecting the solubility of pH-sensitive compounds.[1]
Interaction with Media Components This compound may interact with salts, proteins, or other components in the media over time, leading to the formation of insoluble complexes.[1]
Media Evaporation Evaporation of water from the culture plates can increase the concentration of all components, potentially exceeding the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation in cell culture media?

This compound is a lathyrane diterpenoid, a class of natural compounds known for their biological activities. Like many diterpenes, this compound is a hydrophobic molecule with low water solubility.[2][3][4] Cell culture media are aqueous-based, creating an environment where hydrophobic compounds like this compound have a tendency to precipitate, especially at higher concentrations.

Q2: What is the best solvent to prepare a stock solution of this compound?

Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents for dissolving hydrophobic compounds for use in cell culture.[5][6] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in one of these solvents.

Q3: What is the maximum recommended concentration of DMSO in cell culture?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with many researchers recommending 0.1% or lower.[1] It is crucial to include a vehicle control (media with the same final concentration of DMSO but without this compound) in all experiments.

Q4: Can I use sonication or warming to dissolve this compound?

Yes, gentle warming of the stock solution to 37°C and brief sonication can help to fully dissolve this compound. However, avoid excessive heating, as it may degrade the compound.

Q5: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

You can perform a solubility test by preparing a serial dilution of your this compound stock solution in your cell culture medium. Visually inspect for precipitation at different time points (e.g., immediately, 1 hour, 4 hours, and 24 hours) under a microscope. The highest concentration that remains clear is your maximum soluble concentration.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution (Molecular Weight of this compound: 484.6 g/mol ).

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the powder is dissolved.

  • If necessary, sonicate in a water bath for 5-10 minutes or warm gently at 37°C to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Determining the Maximum Soluble Concentration of this compound

Materials:

  • 10 mM this compound stock solution in DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in the pre-warmed cell culture medium. A common starting range is a 2-fold serial dilution from a high concentration (e.g., 100 µM).

  • For the highest concentration, add the stock solution to the medium dropwise while gently vortexing to ensure rapid mixing.

  • Incubate the dilutions at 37°C in a CO2 incubator.

  • Visually inspect each dilution for any signs of precipitation (cloudiness, crystals) at 0, 1, 4, and 24 hours. A microscope can be used for more sensitive detection.

  • The highest concentration that remains free of precipitate at all time points is the maximum soluble concentration for your experimental conditions.

Quantitative Data Summary (Template)

Use the following table to record your experimental findings.

Cell Culture MediumMaximum Soluble Concentration (µM) after 24hObservations
DMEM + 10% FBSEnter your data heree.g., Clear, slight haze, precipitate
RPMI-1640 + 10% FBSEnter your data here
Serum-Free Medium XEnter your data here

Signaling Pathways

This compound and the NF-κB Signaling Pathway

Some diterpenes have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a key role in inflammation, cell survival, and proliferation. Inhibition of this pathway can lead to decreased expression of pro-inflammatory cytokines and anti-apoptotic proteins.

G jolkinol This compound ikk IKK Complex jolkinol->ikk Inhibition stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Receptor stimuli->receptor receptor->ikk ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB (p65/p50) ikb->nfkb Degradation & Release nucleus Nucleus nfkb->nucleus Translocation transcription Gene Transcription (Inflammation, Survival) nucleus->transcription

Caption: this compound's potential inhibition of the NF-κB signaling pathway.

This compound and Apoptosis

This compound has been reported to induce apoptosis (programmed cell death) in cancer cells. This process is often mediated through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways, leading to the activation of caspases, which are the executioner enzymes of apoptosis.

G jolkinol This compound intrinsic Intrinsic Pathway (Mitochondrial Stress) jolkinol->intrinsic extrinsic Extrinsic Pathway (Death Receptors) jolkinol->extrinsic bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) intrinsic->bcl2 caspase8 Caspase-8 Activation extrinsic->caspase8 cytochrome_c Cytochrome c Release bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 (Executioner Caspase) caspase9->caspase3 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Overview of apoptosis pathways potentially induced by this compound.

References

Jolkinol A: Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quality control and handling of Jolkinol A samples for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a naturally occurring lathyrane diterpenoid isolated from plants of the Euphorbia genus, such as Euphorbia micractina.[1][2] It is classified as a cinnamate ester and an epoxide.[1] Due to its complex structure and biological activity, it is a subject of interest in phytochemical and pharmacological research.[3][4]

Q2: What are the typical specifications for a research-grade this compound sample?

High-quality this compound for research purposes should meet specific criteria for purity and identity. The table below summarizes its key chemical properties and typical specifications.

PropertySpecificationReference
Chemical Formula C₂₉H₃₆O₆[1][5]
Molecular Weight 480.60 g/mol [1][5]
Appearance Powder[5]
Purity 95% - 99% (as determined by HPLC)[5]
Identification Conforms to structure by Mass Spec. and NMR[5]
CAS Number 62820-11-5[5]

Q3: How should I properly store this compound samples?

Proper storage is crucial to maintain the stability and integrity of this compound.

  • Solid Form: this compound powder should be stored in a tightly sealed, light-resistant container, such as a brown vial, at -20°C for long-term stability.[5][6] If stored correctly, the solid can be stable for up to 6 months.[6]

  • In Solution: Prepare stock solutions fresh for use whenever possible. If storage is necessary, aliquot the solution into tightly sealed vials and store at -20°C for up to one month.[6] Avoid repeated freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening.[6]

Q4: What are potential impurities or degradation products in a this compound sample?

Impurities in a this compound sample can originate from the manufacturing process (e.g., starting materials, by-products) or from degradation during storage. Potential impurities may include:

  • Related diterpenoids from the Euphorbia source.[3]

  • Residual solvents from the purification process.[7]

  • Degradation products resulting from hydrolysis or oxidation, especially if not stored correctly.[8]

Regular purity checks using HPLC are recommended to monitor the integrity of the sample.

Troubleshooting Guide

Q5: My this compound sample shows low or no biological activity in my assay. What could be the cause?

Several factors could contribute to a lack of expected activity. A systematic approach to troubleshooting is recommended.

G cluster_sample Sample Integrity cluster_assay Experimental Conditions start Low / No Activity Observed check_purity Verify Sample Purity via HPLC start->check_purity check_identity Confirm Identity via MS/NMR check_purity->check_identity Purity OK? outcome1 Impure Sample: Source new material or re-purify. check_purity->outcome1 No check_solubility Assess Sample Solubility in Assay Buffer check_identity->check_solubility Identity OK? outcome2 Incorrect Compound: Verify source and order details. check_identity->outcome2 No check_storage Review Storage Conditions (Temp, Light) check_solubility->check_storage Solubility OK? outcome3 Precipitation Issue: Optimize solvent/buffer system. check_solubility->outcome3 No check_protocol Validate Assay Protocol & Controls check_storage->check_protocol Storage OK? outcome4 Degraded Sample: Acquire new, properly stored sample. check_storage->outcome4 No outcome5 Assay Issue: Troubleshoot experimental setup. check_protocol->outcome5 No

Fig. 1: Troubleshooting workflow for low biological activity.

Q6: I see an unexpected peak in my HPLC chromatogram. What should I do?

An unexpected peak could be an impurity, a degradation product, or an artifact.

  • Assess the Area: If the peak area is minor (<1-2%), it may be an acceptable impurity that is unlikely to affect most experimental outcomes.

  • Analyze with Mass Spectrometry (MS): Couple the HPLC to a mass spectrometer (LC-MS) to obtain the molecular weight of the compound in the unknown peak. This can help identify if it is a known related compound or degradation product.[9]

  • Perform Forced Degradation Studies: Subject a small amount of your this compound sample to stress conditions (e.g., acid, base, heat, light) and run HPLC. If your unknown peak increases under these conditions, it is likely a degradation product.[8]

Q7: My this compound sample is not dissolving properly. What solvents are recommended?

This compound is a lipophilic compound.[10] For stock solutions, organic solvents such as DMSO, ethanol, or methanol are typically used. For aqueous buffers used in biological assays, it may be necessary to first dissolve the compound in a minimal amount of an organic solvent like DMSO before further dilution into the aqueous medium. Be aware of the final solvent concentration in your assay, as it may affect experimental outcomes.

Experimental Protocols

A crucial first step upon receiving a new batch of this compound is to perform quality control checks to verify its identity and purity.

G start Receive New this compound Sample prep Prepare Stock Solution (e.g., in Methanol/Acetonitrile) start->prep hplc Purity Analysis via HPLC-DAD prep->hplc lcms Identity Confirmation via LC-MS hplc->lcms nmr Structural Confirmation via NMR (If required) lcms->nmr decision Purity & Identity Confirmed? nmr->decision proceed Proceed with Experiments decision->proceed Yes contact Contact Supplier / Re-purify decision->contact No

Fig. 2: Workflow for initial quality control of this compound.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of a this compound sample. Optimization may be required based on the specific HPLC system and column used.[11]

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC system with a Photodiode Array (PDA) or UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

2. Sample Preparation:

  • Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of methanol or acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of approximately 50-100 µg/mL with the mobile phase.

3. Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase (4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile (A) and Water (B)
Gradient Start at 50% A, increase to 95% A over 20 min, hold for 5 min, return to 50% A
Flow Rate 1.0 mL/min
Column Temp. 25°C
Injection Vol. 10 µL
Detection UV at 280 nm (due to the cinnamate group)

4. Data Analysis:

  • Integrate the peaks in the chromatogram.

  • Calculate the purity by dividing the peak area of this compound by the total peak area of all components and multiplying by 100.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

This protocol confirms the molecular weight of the compound. It is often performed in conjunction with HPLC (LC-MS).[9][12]

1. Ionization Method: Electrospray Ionization (ESI) is commonly used for compounds of this nature.

2. Typical Settings:

ParameterSetting
Ionization Mode Positive (to detect [M+H]⁺ or [M+Na]⁺)
Expected m/z 481.26 for [M+H]⁺, 503.24 for [M+Na]⁺
Mass Range 100 - 1000 m/z
Analysis Compare the observed mass-to-charge ratio (m/z) with the calculated theoretical mass.
Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for confirming the chemical structure of this compound.[13][14] This requires a specialized facility and expertise in spectral interpretation.

1. Sample Preparation: Dissolve 5-10 mg of the this compound sample in a deuterated solvent such as Chloroform-d (CDCl₃) or Methanol-d₄.

2. Experiments:

  • ¹H NMR: Provides information on the number and types of protons and their connectivity.

  • ¹³C NMR: Shows the number and types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Used to establish detailed connectivity between protons and carbons, confirming the complete structure.[13][14]

3. Data Analysis: The resulting spectra should be compared with published data for this compound to confirm its identity unequivocally.[15]

Biosynthetic Context

This compound is part of a larger family of diterpenoids synthesized in plants. Understanding its position in these pathways can be relevant for impurity profiling and biological studies. Jolkinol C, a related compound, serves as a key branch point intermediate in the biosynthesis of other complex diterpenoids like ingenanes and jatrophanes.[16][17][18]

G ggpp Geranylgeranyl Diphosphate (GGPP) casbene Casbene ggpp->casbene Casbene Synthase jolkinol_c Jolkinol C casbene->jolkinol_c Multiple Enzymatic Steps (P450s, ADH) other_lathyranes Other Lathyrane Diterpenes jolkinol_c->other_lathyranes jatrophanes Jatrophanes jolkinol_c->jatrophanes Biosynthetic Branch ingenanes Ingenanes jolkinol_c->ingenanes Biosynthetic Branch jolkinol_a This compound other_lathyranes->jolkinol_a Esterification etc.

Fig. 3: Simplified biosynthetic pathway of lathyrane diterpenes.

References

Technical Support Center: Managing Autofluorescence in Jolkinol A Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering autofluorescence issues in imaging studies involving Jolkinol A. The following information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in my imaging experiments with this compound?

A: Autofluorescence is the natural emission of light by biological structures (such as mitochondria, lysosomes) or molecules (like NADH, collagen, and flavins) when excited by a light source.[1][2][3] This inherent fluorescence can create a high background signal, obscuring the specific fluorescence from your intended targets and leading to a poor signal-to-noise ratio. While this compound itself is not a commonly reported fluorophore, its presence or its metabolic byproducts could potentially contribute to background fluorescence. High background can make it difficult to accurately quantify the effects of this compound in your experiments.

Q2: I'm observing high background fluorescence across multiple channels, even in my untreated control samples. What are the likely sources?

A: This is a classic indicator of autofluorescence. The primary sources can be categorized as follows:

  • Endogenous Cellular Components: Molecules naturally present in cells like NADH, flavins, lipofuscin, collagen, and elastin are common sources of autofluorescence, often emitting in the blue-green spectrum.[1][2]

  • Fixation-Induced Autofluorescence: Aldehyde fixatives such as formaldehyde (from formalin) and glutaraldehyde can react with amines in proteins to create fluorescent products.[1][4][5] Glutaraldehyde, in particular, is known to cause more significant autofluorescence.[6]

  • Cell Culture Media: Components like phenol red and fetal bovine serum (FBS) in cell culture media can be highly fluorescent.[1][2]

  • The Compound Itself: While not documented for this compound, some small molecules can possess inherent fluorescent properties that contribute to background signal.

Q3: How can I determine if this compound is the source of the autofluorescence?

A: To isolate the source of autofluorescence, you should run a series of control experiments:

  • Unlabeled, Untreated Cells/Tissue: Image your biological sample without any fluorescent labels or this compound treatment. This will establish the baseline autofluorescence of your sample.

  • Unlabeled, this compound-Treated Cells/Tissue: Treat your sample with this compound at the working concentration but without any fluorescent labels. Comparing this to the baseline will help determine if this compound or its metabolites contribute to the autofluorescence.

  • Labeled, Untreated Cells/Tissue: This is your standard positive control for your fluorescent stain, allowing you to assess the signal from your label in the absence of the compound.

By comparing these controls, you can systematically identify the origin of the unwanted background signal.

Troubleshooting Guide

If you have identified significant autofluorescence in your imaging experiments with this compound, consider the following troubleshooting strategies.

Summary of Autofluorescence Sources and Mitigation Strategies
Source of Autofluorescence Common Emission Range Recommended Mitigation Strategies
Endogenous Fluorophores (e.g., NADH, Flavins, Lipofuscin)Blue to Green (350-550 nm)[1]- Select fluorophores in the far-red or near-infrared spectrum.[2][4][7] - Use chemical quenching agents like Sudan Black B for lipofuscin.[4][8][9][10] - Employ spectral unmixing techniques if your microscope supports it.
Fixation-Induced (e.g., Formaldehyde, Glutaraldehyde)Broad Spectrum- Change the fixation method to chilled methanol or ethanol.[1][4] - Reduce the concentration and duration of aldehyde fixation.[1][5] - Treat with a quenching agent like sodium borohydride.[1][4][7]
Cell Culture Media (e.g., Phenol Red, FBS)Violet to Blue[1]- Use phenol red-free media for live-cell imaging.[1][2] - Replace FBS with bovine serum albumin (BSA) as a blocking agent.[1]
Extracellular Matrix (e.g., Collagen, Elastin)Blue-Green- Perfuse tissues with PBS prior to fixation to remove red blood cells which can contribute to background.[1][4] - Utilize specific quenching kits like TrueVIEW™.[1][9]

Experimental Protocols and Methodologies

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is effective for reducing autofluorescence caused by glutaraldehyde and formaldehyde fixation.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Sodium Borohydride (NaBH₄)

Procedure:

  • After the fixation and permeabilization steps of your standard immunofluorescence protocol, wash the samples twice with PBS.

  • Prepare a fresh solution of 1 mg/mL sodium borohydride in PBS. Caution: Prepare this solution immediately before use as it is not stable.

  • Incubate the samples in the sodium borohydride solution for 10-15 minutes at room temperature.[6]

  • Wash the samples three times with PBS for 5 minutes each.

  • Proceed with your blocking and antibody incubation steps.

Protocol 2: Sudan Black B Staining for Lipofuscin Quenching

This method is particularly useful for tissues with high lipofuscin content, such as the brain.

Materials:

  • 70% Ethanol

  • Sudan Black B powder

Procedure:

  • Prepare a 0.1% Sudan Black B solution in 70% ethanol. Stir for 10-20 minutes and filter to remove any undissolved particles.

  • After your secondary antibody incubation and final washes, incubate the samples in the Sudan Black B solution for 5-10 minutes at room temperature in the dark.

  • Briefly rinse the samples with 70% ethanol.

  • Wash the samples thoroughly with PBS.

  • Mount the coverslips with an appropriate mounting medium.

Visual Guides and Workflows

Troubleshooting Workflow for Autofluorescence

A High Background Fluorescence Observed B Run Controls: 1. Unlabeled, Untreated 2. Unlabeled, this compound Treated 3. Labeled, Untreated A->B C Is background high in Unlabeled, Untreated control? B->C D Is background increased in This compound Treated control? C->D No E Source is likely endogenous or fixation-induced C->E Yes F This compound may be contributing to autofluorescence D->F Yes G Implement Mitigation Strategies: - Change Fixation Method - Use Quenching Agents - Optimize Fluorophore Choice D->G No E->G H Optimize Imaging Parameters: - Use Far-Red Fluorophores - Perform Spectral Unmixing F->H

Caption: A logical workflow to identify the source of autofluorescence and select appropriate mitigation strategies.

Mechanism of Aldehyde-Induced Autofluorescence Reduction

cluster_0 Aldehyde Fixation cluster_1 Sodium Borohydride Treatment A Protein-NH2 C Schiff Base (Fluorescent) A->C + B Aldehyde (e.g., Formaldehyde) B->C + D Schiff Base (Fluorescent) F Reduced Amine (Non-Fluorescent) D->F + E Sodium Borohydride (NaBH4) E->F +

Caption: Aldehyde fixatives react with amines to form fluorescent Schiff bases, which can be reduced to non-fluorescent compounds by sodium borohydride.

References

Technical Support Center: Optimizing Flow Cytometry for Jolkinol A-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing flow cytometry experiments with cells treated with Jolkinol A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known cellular effects?

A1: this compound is a lathyrane-type diterpenoid, a class of natural compounds often isolated from plants of the Euphorbia genus. Research on related Jolkinol compounds has shown that they can induce apoptosis (programmed cell death) in cancer cells. Some studies indicate that the mechanism of action involves the mitochondrial pathway and activation of caspase-3. Additionally, some lathyrane diterpenes have been observed to inhibit the formation of mammospheres in breast cancer cells, suggesting an effect on cancer stem-like cells. There is also evidence that some related compounds can modulate the NF-κB signaling pathway.

Q2: What are the most common flow cytometry assays to assess the effect of this compound on cells?

A2: The most common flow cytometry assays to evaluate the cellular response to this compound treatment are:

  • Apoptosis Assays: Using Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Analysis: Staining with a DNA-intercalating dye such as Propidium Iodide (PI) to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and to identify a sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA.[1][2]

  • Caspase-3 Activation Assay: Using antibodies that specifically detect the active (cleaved) form of caspase-3, a key executioner caspase in apoptosis.[3][4][5]

  • Mitochondrial Membrane Potential Assay: Employing potentiometric dyes like JC-1 or TMRE to assess the depolarization of the mitochondrial membrane, an early event in the intrinsic pathway of apoptosis.

Q3: How do I choose the right concentration and incubation time for this compound treatment?

A3: The optimal concentration and incubation time for this compound are cell-type dependent and should be determined empirically. It is recommended to perform a dose-response and time-course experiment. Start with a broad range of concentrations based on published IC50 values for similar compounds and assess cell viability using a method like the MTT assay.[6][7] For flow cytometry, it is advisable to test a concentration around the IC50 value and at least one concentration above and below it. Incubation times can range from a few hours to 72 hours, depending on the expected mechanism of action.[8]

Q4: Should I be concerned about autofluorescence when analyzing this compound-treated cells?

A4: While this compound itself is not reported to be strongly fluorescent, some drug compounds can exhibit autofluorescence, which may interfere with the detection of common fluorochromes.[9][10] It is crucial to include an unstained, this compound-treated control to assess any potential autofluorescence in your channels of interest. If autofluorescence is an issue, consider using fluorochromes that are excited by different lasers or that emit in the far-red spectrum where autofluorescence is typically lower.

Troubleshooting Guides

Problem 1: Weak or No Apoptotic Signal (Annexin V/PI Staining)
Possible CauseSuggested Solution
This compound concentration is too low or incubation time is too short. Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis in your specific cell line.
Cells were harvested improperly, leading to loss of apoptotic cells. When harvesting adherent cells, be sure to collect both the cells in the supernatant (which may already be apoptotic and detached) and the adherent cells. Use a gentle cell scraping method or a non-enzymatic dissociation buffer to minimize membrane damage.
Annexin V binding buffer lacks sufficient Ca2+. Annexin V binding to phosphatidylserine is calcium-dependent. Ensure your binding buffer contains an adequate concentration of CaCl2 (typically 1-2.5 mM).
Reagents are expired or were stored improperly. Check the expiration dates of your Annexin V and PI reagents. Store them protected from light and at the recommended temperature.
Incorrect instrument settings (voltages, compensation). Use single-stained positive controls (e.g., cells treated with a known apoptosis inducer like staurosporine) to set appropriate voltages and compensation for your fluorochromes.
Problem 2: High Background or Non-Specific Staining
Possible CauseSuggested Solution
A high percentage of dead cells in the initial population. Use healthy, viable cells for your experiments. It is recommended to include a viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies and Annexin V.[11]
Antibody concentration is too high. Titrate your antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.
Inadequate washing steps. Ensure cells are washed sufficiently after staining to remove unbound antibodies or reagents.
Cell clumps are present in the sample. Filter your cell suspension through a 40 µm nylon mesh before running on the cytometer to prevent clogs and doublets.[1]
Problem 3: Difficulty Resolving Cell Cycle Phases
Possible CauseSuggested Solution
Improper cell fixation and permeabilization. For PI staining for cell cycle analysis, fixation with cold 70% ethanol is a common and effective method. Ensure complete fixation and permeabilization to allow stoichiometric binding of PI to DNA.
Presence of cell doublets and aggregates. Gate on single cells using forward scatter height (FSC-H) vs. forward scatter area (FSC-A) and/or side scatter height (SSC-H) vs. side scatter area (SSC-A).
RNase treatment is insufficient. PI intercalates with both DNA and double-stranded RNA. Incubate cells with RNase A to ensure that only DNA is stained.
Flow rate is too high. Run samples at a low flow rate to improve the resolution of the DNA histogram peaks.

Experimental Protocols

Protocol 1: Apoptosis Analysis using Annexin V-FITC and Propidium Iodide
  • Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment. Treat cells with the desired concentrations of this compound and appropriate vehicle controls. Include a positive control for apoptosis (e.g., staurosporine or etoposide).

  • Cell Harvesting: For adherent cells, carefully collect the culture medium (containing floating apoptotic cells). Wash the adherent cells with PBS and detach them using a gentle method (e.g., Trypsin-EDTA or a cell scraper). Combine the cells from the supernatant and the detached cells. For suspension cells, simply collect the cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer within one hour of staining.

Protocol 2: Cell Cycle Analysis using Propidium Iodide
  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the apoptosis protocol.

  • Cell Harvesting: Harvest cells as described above.

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes on ice or at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. Use a low flow rate for better resolution.

Data Presentation

Table 1: Illustrative Data for Apoptosis Induction by this compound in a Breast Cancer Cell Line (e.g., MCF-7) after 48h Treatment

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle Control95.2 ± 2.12.5 ± 0.81.8 ± 0.50.5 ± 0.2
This compound (10 µM)70.3 ± 3.515.8 ± 2.210.1 ± 1.93.8 ± 0.9
This compound (25 µM)45.1 ± 4.228.9 ± 3.122.5 ± 2.83.5 ± 0.7
This compound (50 µM)20.7 ± 3.835.6 ± 4.538.9 ± 5.14.8 ± 1.1

Table 2: Illustrative Data for Cell Cycle Distribution in a Colon Cancer Cell Line (e.g., HCT116) after 24h this compound Treatment

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Vehicle Control55.4 ± 2.928.1 ± 1.816.5 ± 1.31.2 ± 0.4
This compound (15 µM)68.2 ± 3.315.7 ± 2.110.3 ± 1.55.8 ± 1.1
This compound (30 µM)75.1 ± 4.18.9 ± 1.56.5 ± 1.09.5 ± 1.8
This compound (60 µM)65.3 ± 3.97.2 ± 1.35.1 ± 0.922.4 ± 3.2

Mandatory Visualizations

Jolkinol_A_Apoptosis_Pathway Proposed Signaling Pathway for this compound-Induced Apoptosis Jolkinol_A This compound Mitochondrion Mitochondrion Jolkinol_A->Mitochondrion NFkB_Inhibition NF-kB Pathway Inhibition Jolkinol_A->NFkB_Inhibition Bax Bax Mitochondrion->Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Bcl2 Bcl-2 Bcl2->Bax Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed pathway of this compound-induced apoptosis.

Flow_Cytometry_Workflow General Workflow for Flow Cytometry Analysis of this compound-Treated Cells cluster_preparation Sample Preparation cluster_staining Staining cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Cell Culture Treatment 2. This compound Treatment Cell_Culture->Treatment Harvesting 3. Cell Harvesting Treatment->Harvesting Washing 4. Washing Harvesting->Washing Apoptosis_Stain 5a. Annexin V/PI Staining Washing->Apoptosis_Stain Apoptosis Assay CellCycle_Stain 5b. PI/RNase Staining Washing->CellCycle_Stain Cell Cycle Assay Acquisition 6. Flow Cytometer Acquisition Apoptosis_Stain->Acquisition CellCycle_Stain->Acquisition Data_Analysis 7. Data Analysis (Gating, Quantification) Acquisition->Data_Analysis

Caption: Experimental workflow for flow cytometry analysis.

Troubleshooting_Logic Troubleshooting Logic for Weak Signal Start Weak or No Signal Check_Controls Are positive controls working? Start->Check_Controls Check_Treatment Optimize this compound Concentration & Time Check_Controls->Check_Treatment Yes Check_Instrument Check Instrument Settings (Voltages, Compensation) Check_Controls->Check_Instrument No Problem_Solved Problem Resolved Check_Treatment->Problem_Solved Check_Reagents Check Reagent Viability (Expiration, Storage) Check_Instrument->Check_Reagents Check_Protocol Review Staining Protocol (Buffers, Incubation) Check_Reagents->Check_Protocol Check_Protocol->Problem_Solved

Caption: Troubleshooting flowchart for weak signal issues.

References

Technical Support Center: Total Synthesis of Jolkinol A and Related Lathyrane Diterpenes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of Jolkinol A and its structural analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this complex family of lathyrane diterpenoids. This compound, a natural product isolated from Euphorbia micractina, possesses a formidable chemical architecture characterized by a highly substituted and stereochemically dense 5/7/6/3 fused tetracyclic ring system.[1] To date, a completed total synthesis of this compound has not been reported, underscoring the significant synthetic hurdles. This guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis of this compound and related complex natural products.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: The main difficulties in the total synthesis of this compound stem from its complex molecular architecture. Key challenges include:

  • Construction of the 5/7/6/3 Fused Tetracyclic Core: The assembly of the central seven-membered ring fused to a cyclopentane, a cyclohexane, and a cyclopropane ring is a major obstacle due to ring strain and steric hindrance.

  • Stereochemical Control: The molecule contains multiple contiguous stereocenters, and their selective formation is a significant challenge.

  • Formation of the 11-membered Lathyrane Precursor: Many synthetic strategies envision a lathyrane intermediate with a 5/11/3 ring system, which is then further cyclized. The construction of the 11-membered macrocycle is notoriously difficult.

  • Late-Stage Functionalization: Introduction of the various oxygenated functional groups and the cinnamate ester at a late stage of the synthesis can be problematic due to the molecule's complexity and potential for competing side reactions.

Q2: Has the total synthesis of this compound been accomplished?

A2: As of the latest literature surveys, a completed total synthesis of this compound has not been reported. However, there have been synthetic studies directed towards closely related lathyrane diterpenes, such as Jolkinol D, and the synthesis of the core structures of related diterpenoid families like the premyrsinanes, which share the 5/7/6/3 ring system.

Q3: What are the known biological activities of this compound?

A3: this compound has been reported to inhibit cell growth in various cancer cell lines, with GI50 values of 95.3 µM for MCF-7, 57.3 µM for NCI-460, and >100 µM for SF-268 cells.[2]

Troubleshooting Guides for Key Synthetic Challenges

Challenge 1: Construction of the 11-Membered Lathyrane Ring System

The formation of the central 11-membered ring of a lathyrane precursor is a frequently encountered and significant challenge. Two notable strategies that have been explored with limited success are the Dowd-Beckwith ring expansion and intramolecular aldehyde-alkyne coupling.

Problem 1.1: Failure of the Dowd-Beckwith Ring Expansion

  • Symptom: Attempts to perform a Dowd-Beckwith ring expansion on a suitable precursor to form the 11-membered ring result in the recovery of starting material or decomposition, with no desired product observed.

  • Potential Cause: The radical ring-expansion reaction is highly sensitive to the steric and electronic environment of the radical and the accepting carbonyl group. In the context of complex intermediates for lathyrane synthesis, the precursor may adopt a conformation that disfavors the necessary radical addition to the carbonyl. The precursor molecule may also be too sterically hindered, preventing the formation of the key bicyclic ketyl intermediate.

  • Troubleshooting:

    • Conformational Analysis: Perform computational modeling of the precursor to assess the accessibility of the carbonyl group for intramolecular radical attack.

    • Modification of the Precursor: Redesign the synthetic intermediate to be less sterically encumbered around the reaction centers.

    • Alternative Radical Precursors: Explore different radical precursors (e.g., using different halogens) or alternative radical initiation conditions.

Problem 1.2: Unsuccessful Intramolecular Aldehyde-Alkyne Coupling

  • Symptom: An attempted intramolecular reductive coupling of an aldehyde and an alkyne to form the 11-membered ring fails, leading to starting material recovery or the formation of undesired side products from competing reactions like conjugate addition.

  • Potential Cause: The aldehyde functionality in the advanced intermediate may exhibit diminished reactivity due to steric hindrance or unfavorable electronic effects from neighboring functional groups. The flexible nature of the acyclic precursor may also entropically disfavor the desired macrocyclization.

  • Troubleshooting:

    • Aldehyde Surrogates: Employ more reactive aldehyde surrogates in the precursor design.

    • Alternative Coupling Conditions: Screen a variety of catalysts and reaction conditions known to promote challenging macrocyclizations.

    • Protecting Group Strategy: Re-evaluate the protecting group strategy to minimize steric hindrance around the aldehyde.

    • Precursor Conformation: Introduce structural elements that pre-organize the acyclic precursor into a conformation more amenable to cyclization.

Challenge 2: Formation of the 5/7/6/3 Tetracyclic Core

Once a lathyrane-type intermediate is in hand, the subsequent transannular cyclization to form the 5/7/6/3 fused ring system presents another set of challenges.

Problem 2.1: Low Yields in Transannular Cyclization

  • Symptom: The transannular cyclization of a lathyrane intermediate to form the premyrsinane core proceeds with low yield.

  • Potential Cause: The conformation of the 11-membered ring in the lathyrane precursor may not be optimal for the desired cyclization, leading to competing reaction pathways.

  • Troubleshooting:

    • Conformation-Directing Groups: Introduce bulky protecting groups or other functionalities that can lock the 11-membered ring into a productive conformation for the transannular reaction.

    • Catalyst Screening: Investigate a range of Lewis acids or transition metal catalysts to promote the desired cyclization. An iron-catalyzed reductive olefin coupling has been reported to facilitate the conversion of a lathyrane skeleton to a premyrsinane skeleton.

    • Temperature and Solvent Effects: Systematically study the effect of temperature and solvent polarity on the reaction outcome.

Problem 2.2: Lack of Stereoselectivity in the Formation of New Stereocenters

  • Symptom: The formation of the 5/7/6/3 core results in a mixture of diastereomers.

  • Potential Cause: The stereochemical outcome of the transannular cyclization is highly dependent on the conformation of the macrocyclic precursor and the reaction conditions.

  • Troubleshooting:

    • Chiral Catalysts: Employ chiral Lewis acids or transition metal catalysts to induce facial selectivity in the cyclization.

    • Substrate Control: Modify the substrate to introduce steric bias that favors the formation of the desired diastereomer.

    • Computational Studies: Use computational methods to predict the most stable conformations of the precursor and the transition states leading to different diastereomers to guide substrate design and reaction condition optimization.

Experimental Protocols and Data

As there is no reported total synthesis of this compound, the following protocols are based on synthetic studies of related complex diterpenes and highlight key challenging transformations.

Table 1: Comparison of Key Macrocyclization Strategies for Lathyrane-type Skeletons

StrategyKey ReactionReported OutcomeReference
Dowd-Beckwith Ring ExpansionRadical ring expansion of a β-keto esterUnsuccessful, lack of reactivity of the precursorPhD Thesis, University of Konstanz
Intramolecular Aldehyde-Alkyne CouplingReductive coupling of a terminal alkyne and an aldehydeUnsuccessful, diminished aldehyde reactivityPhD Thesis, University of Konstanz
Three-Component Coupling and RCMStereoselective three-component coupling followed by relay ring-closing metathesisSuccessful for premyrsinane coreYamamura et al.
Iron-Catalyzed Reductive Olefin CouplingFe(acac)3-catalyzed intramolecular couplingSuccessful for lathyrane to premyrsinane conversionGao et al.

Protocol 1: Attempted Dowd-Beckwith Ring Expansion

  • Reaction: Radical-mediated four-carbon ring expansion of a bicyclic β-keto ester precursor.

  • Reagents: AIBN (initiator), Bu3SnH (mediator).

  • Procedure: To a solution of the iodo-precursor in degassed benzene is added AIBN and Bu3SnH. The reaction mixture is heated at reflux under an inert atmosphere.

  • Observed Issues: No formation of the desired 11-membered ring product was observed. The starting material was either recovered or decomposed at higher temperatures. This was attributed to the high activation barrier for the radical to attack the sterically hindered carbonyl group.

Protocol 2: Attempted Intramolecular Aldehyde-Alkyne Coupling

  • Reaction: Reductive macrocyclization of a linear precursor containing a terminal alkyne and an aldehyde.

  • Reagents: Catalytic amounts of a nickel or chromium salt with a suitable ligand and a reducing agent.

  • Procedure: The acyclic precursor is dissolved in a polar aprotic solvent, and the catalyst system is added. The reaction is stirred at room temperature or with gentle heating.

  • Observed Issues: The reaction failed to produce the desired macrocycle. Competing side reactions, such as conjugate addition to an enone moiety present in the precursor, were observed. The aldehyde was found to be unreactive under various conditions.

Visualizations

Jolkinol_A_Synthesis_Challenges cluster_strategies Synthetic Strategies for Lathyrane Core cluster_alternative Alternative Successful Approaches for Core Synthesis Linear_Precursor Linear Precursor Lathyrane_Core Lathyrane Core (5/11/3) Linear_Precursor->Lathyrane_Core Intramolecular Aldehyde- Alkyne Coupling (Failed) Bicyclic_Precursor Bicyclic Precursor Bicyclic_Precursor->Lathyrane_Core Dowd-Beckwith Ring Expansion (Failed) Jolkinol_A_Core This compound Core (5/7/6/3) Lathyrane_Core->Jolkinol_A_Core Transannular Cyclization Fragments Acyclic Fragments Acyclic_Diene Acyclic Diene Precursor Fragments->Acyclic_Diene Three-Component Coupling Premyrsinane_Core Premyrsinane Core (5/7/6/3) Acyclic_Diene->Premyrsinane_Core Relay Ring-Closing Metathesis Lathyrane_Analog Lathyrane Analog Lathyrane_Analog->Premyrsinane_Core Fe-Catalyzed Reductive Olefin Coupling

Caption: Synthetic strategies and challenges for the this compound core.

This technical support center guide will be updated as new synthetic approaches towards this compound and related compounds are published. We encourage researchers to contribute their findings and challenges to help advance the synthesis of this important class of natural products.

References

Technical Support Center: Optimizing Jolkinol A Yield from Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction and purification of Jolkinol A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of this compound from plant extracts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the extraction and purification of this compound.

Extraction Phase

Q1: My this compound yield is consistently low. What are the most critical factors in the extraction process that I should optimize?

A1: Low yield is a common challenge. Several factors can significantly impact your extraction efficiency. Here’s a checklist of critical parameters to investigate:

  • Plant Material:

    • Species and Plant Part: this compound is a lathyrane diterpenoid found in various Euphorbia species. Ensure you are using a species known to produce this compound, such as Euphorbia lathyris or Euphorbia peplus. The concentration of diterpenoids can vary significantly between different parts of the plant (e.g., roots, stems, seeds).

    • Harvest Time and Condition: The concentration of secondary metabolites can fluctuate with the plant's age and season. Ensure your plant material is harvested at the optimal time and properly dried and stored to prevent degradation of the target compound.

  • Solvent Selection:

    • The polarity of the solvent is crucial for efficient extraction. Methanol and ethanol are commonly used for extracting diterpenes from Euphorbia species. The choice of solvent can significantly affect the yield and the profile of co-extracted compounds. It is advisable to perform small-scale pilot extractions with different solvents (e.g., methanol, ethanol, acetone, and mixtures with water) to determine the optimal solvent for your specific plant material.

  • Extraction Method:

    • Different extraction techniques can yield varying amounts of this compound. While traditional methods like maceration are simple, modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can offer higher yields in shorter times. Consider experimenting with these methods if your yields from maceration are unsatisfactory.

  • Extraction Parameters:

    • Temperature: Higher temperatures can increase extraction efficiency but may also lead to the degradation of thermolabile compounds.

    • Time: Ensure a sufficient extraction time for the solvent to penetrate the plant matrix and solubilize the target compound.

    • Solid-to-Liquid Ratio: A higher solvent-to-solid ratio can improve extraction efficiency but may also lead to more dilute extracts, requiring more effort in the concentration step.

Q2: I am observing degradation of my sample during extraction. How can I minimize this?

A2: Degradation can be a significant cause of low yield. Consider the following to improve the stability of this compound during extraction:

  • Temperature Control: Avoid excessive heat. If using methods like Soxhlet extraction or MAE, optimize the temperature to the lowest effective level. For maceration, conducting the extraction at room temperature or even in a cold room can be beneficial.

  • Light Exposure: Protect your extracts from direct light, as some phytochemicals are light-sensitive. Use amber-colored glassware or cover your extraction vessel with aluminum foil.

  • pH of the Extraction Medium: The stability of this compound can be pH-dependent. While most extractions are performed with neutral solvents, it is worth investigating the pH of your crude extract and considering buffering if you suspect pH-related degradation.

  • Oxidation: The presence of oxygen can lead to oxidative degradation. While not always practical for large-scale extractions, purging the extraction vessel with an inert gas like nitrogen can minimize this.

Purification Phase

Q3: I am losing a significant amount of this compound during column chromatography. What are the common pitfalls?

A3: Column chromatography is a critical step where significant losses can occur. Here are some troubleshooting tips:

  • Stationary Phase (Silica Gel) Activity: Highly active silica gel can lead to irreversible adsorption of your compound. You can deactivate the silica gel by adding a small percentage of water or by using a less polar stationary phase like alumina.

  • Sample Loading: The way you load your sample onto the column is crucial.

    • Dry Loading: If your crude extract is not very soluble in the initial mobile phase, consider dry loading. This involves adsorbing your extract onto a small amount of silica gel, evaporating the solvent, and then carefully loading the dried powder onto the top of your column. This prevents the compound from precipitating on the column.

    • Wet Loading: If you are wet loading, dissolve your sample in the minimum amount of the initial mobile phase to ensure a narrow starting band.

  • Mobile Phase Selection: The choice of eluent is critical for good separation and recovery.

    • Gradient Elution: A gradual increase in the polarity of the mobile phase (gradient elution) is often more effective than isocratic elution for complex mixtures. This allows for better separation and can prevent the irreversible binding of your compound.

    • Tailing: If you observe significant tailing of your compound's peak, it could be due to interactions with the stationary phase. Adding a small amount of a modifier (e.g., a few drops of acetic acid or triethylamine, depending on the nature of your compound and impurities) to the mobile phase can sometimes improve peak shape and recovery.

  • Column Overloading: Loading too much crude extract onto the column will result in poor separation and can lead to co-elution of impurities with your target compound, complicating further purification steps.

Q4: My purified this compound is not stable. How can I improve its stability for storage?

A4: The stability of the purified compound is essential for accurate downstream applications. Consider the following for storage:

  • Solvent: Store the purified this compound in a solvent in which it is stable. For long-term storage, it is often best to evaporate the solvent and store the compound as a dry film or powder.

  • Temperature: Store at low temperatures, typically -20°C or -80°C, to minimize degradation.

  • Atmosphere: For highly sensitive compounds, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.

  • Light: Protect the stored compound from light by using amber vials or storing it in the dark.

Data Presentation: Comparison of Extraction Methods

Extraction MethodPrincipleTypical SolventRelative YieldExtraction TimeKey AdvantagesKey Disadvantages
Maceration Soaking the plant material in a solvent at room temperature.Methanol, Ethanol, AcetoneModerate24-72 hoursSimple, low cost, suitable for thermolabile compounds.Time-consuming, may result in lower yield compared to other methods.
Soxhlet Extraction Continuous extraction with a cycling hot solvent.Methanol, Ethanol, HexaneHigh6-24 hoursHigh extraction efficiency due to repeated solvent washing.Can degrade thermolabile compounds due to prolonged heat exposure.
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.Methanol, EthanolHigh30-60 minutesFast, high efficiency, can be performed at lower temperatures.May require specialized equipment.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material, causing cell rupture.Methanol, EthanolHigh15-30 minutesVery fast, high efficiency, reduced solvent consumption.Potential for localized overheating, requires specialized equipment.

Experimental Protocols

Protocol 1: General Extraction of Diterpenes from Euphorbia Species

This protocol provides a general procedure for the extraction of diterpenes, including this compound, from Euphorbia plant material.

Materials:

  • Dried and powdered Euphorbia plant material (e.g., roots of E. lathyris)

  • Methanol (analytical grade)

  • Erlenmeyer flask

  • Shaker or magnetic stirrer

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Weigh 100 g of the dried, powdered plant material and place it in a 1 L Erlenmeyer flask.

  • Add 500 mL of methanol to the flask (solid-to-liquid ratio of 1:5 w/v).

  • Seal the flask and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature for 48 hours.

  • After 48 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.

  • Collect the filtrate (the methanol extract).

  • Repeat the extraction of the plant residue with another 500 mL of methanol for 24 hours to ensure complete extraction.

  • Combine the filtrates from both extractions.

  • Concentrate the combined methanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C until a crude extract is obtained.

  • Store the crude extract at 4°C in a tightly sealed, light-protected container until further purification.

Protocol 2: General Purification of this compound using Silica Gel Column Chromatography

This protocol outlines a general procedure for the purification of this compound from a crude plant extract. The specific solvent system for elution will need to be optimized based on the composition of the crude extract, which can be determined by Thin Layer Chromatography (TLC) analysis.

Materials:

  • Crude extract from Protocol 1

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Solvents for mobile phase (e.g., n-hexane, ethyl acetate, methanol - all analytical grade)

  • Cotton wool or glass wool

  • Sand (washed and dried)

  • Collection tubes or flasks

  • TLC plates (silica gel 60 F254)

  • UV lamp for TLC visualization

Procedure:

  • Column Packing:

    • Place a small plug of cotton wool or glass wool at the bottom of the chromatography column.

    • Add a thin layer of sand (approx. 1 cm) on top of the plug.

    • Prepare a slurry of silica gel in the initial, least polar solvent (e.g., n-hexane).

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the packed silica gel.

    • Equilibrate the column by running the initial mobile phase through it until the pack is stable.

  • Sample Loading:

    • Dissolve a known amount of the crude extract in a minimal volume of a suitable solvent (ideally the initial mobile phase).

    • Alternatively, for dry loading, dissolve the extract in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully apply the dissolved sample or the dry powder onto the top of the column.

  • Elution:

    • Begin eluting the column with the initial, least polar solvent (e.g., 100% n-hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., increasing percentages of ethyl acetate in n-hexane). A typical gradient might be:

      • 100% n-hexane

      • 95:5 n-hexane:ethyl acetate

      • 90:10 n-hexane:ethyl acetate

      • ...and so on, up to 100% ethyl acetate, and then potentially introducing methanol if highly polar compounds need to be eluted.

    • The optimal gradient should be determined by prior TLC analysis of the crude extract.

  • Fraction Collection:

    • Collect the eluate in fractions of a fixed volume (e.g., 10-20 mL) in separate tubes or flasks.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain this compound.

    • Spot a small amount of each fraction onto a TLC plate, develop the plate in a suitable solvent system, and visualize the spots under a UV lamp.

    • Fractions showing a spot corresponding to the Rf value of a this compound standard (if available) or a major, well-separated spot should be further analyzed.

  • Pooling and Concentration:

    • Combine the fractions that contain pure or highly enriched this compound.

    • Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified compound.

  • Further Purification (if necessary):

    • If the compound is still not pure, a second column chromatography step with a different solvent system or a final purification by preparative High-Performance Liquid Chromatography (HPLC) may be required.

Visualizations

Jolkinol Biosynthesis Pathway

Jolkinol_Biosynthesis MEP_Pathway MEP Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) MEP_Pathway->GGPP Casbene Casbene GGPP->Casbene Casbene Synthase Oxidized_Casbene Oxidized Casbene Intermediates Casbene->Oxidized_Casbene Cytochrome P450s Jolkinol_C Jolkinol C Oxidized_Casbene->Jolkinol_C Dehydrogenase & Cyclization Jolkinol_A This compound and other Lathyrane Diterpenes Jolkinol_C->Jolkinol_A Further Modifications

Caption: Proposed biosynthetic pathway of this compound from the MEP pathway.

Experimental Workflow for this compound Isolation

Jolkinol_A_Isolation_Workflow Plant_Material Plant Material (e.g., Euphorbia roots) Extraction Extraction (e.g., Maceration with Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Pooling Pooling of this compound containing fractions TLC_Analysis->Pooling Purified_Jolkinol_A Purified this compound Pooling->Purified_Jolkinol_A

Caption: General experimental workflow for the isolation of this compound.

Jolkinol A Experiments: A Technical Support Guide to Ensuring Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and ensuring the reproducibility of experiments involving Jolkinol A. The guide offers detailed experimental protocols, answers to frequently asked questions, and solutions to common issues encountered in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a lathyrane-type diterpenoid, primarily isolated from plants of the Euphorbia genus.[1][2] These compounds are characterized by a highly oxygenated tricyclic system.[3] this compound has demonstrated cytotoxic activity against various cancer cell lines and has been noted for its potential in overcoming multidrug resistance.[1][3] It has also been shown to inhibit the formation of mammospheres in human breast cancer MCF-7 cells.[3]

Q2: What is the primary mechanism of action for this compound?

A2: The precise mechanism of action for this compound is still under investigation; however, studies on related lathyrane diterpenoids suggest several pathways. For instance, some lathyranes induce apoptosis through the mitochondrial pathway.[1][3] Additionally, compounds structurally similar to this compound have been found to irreversibly inhibit the NF-κB signaling pathway by directly interacting with inhibitory κB kinases (IKK-β).[2]

Q3: How is this compound biosynthesized?

A3: The biosynthesis of lathyrane diterpenoids like this compound starts from the precursor casbene.[4][5] The pathway to Jolkinol C, a closely related compound, involves the activity of cytochrome P450 enzymes that lead to an intermediate which then undergoes an aldol reaction to form the characteristic lathyrane structure.[6] Jolkinol C can then serve as a key branch point intermediate in the production of other bioactive diterpenoids.[5]

Troubleshooting Guide

Issue 1: Inconsistent Cytotoxicity Results in MTT or similar cell viability assays.

Q: We are observing high variability in our IC50 values for this compound across different batches of experiments. What could be the cause?

A: Inconsistent IC50 values can stem from several factors. Firstly, ensure the solubility of this compound in your culture medium. Precipitation of the compound can lead to inaccurate concentrations. Secondly, cell density at the time of treatment is critical; ensure consistent cell seeding across all plates and experiments. Finally, the metabolic state of the cells can influence their sensitivity to cytotoxic agents. Standardize cell passage number and ensure cells are in the exponential growth phase during the experiment.

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cancer cell line.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.5%.

    • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control (medium with DMSO) to the respective wells.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Issue 2: Difficulty in Detecting Apoptosis Induction.

Q: We are not observing a significant increase in apoptosis in our cells treated with this compound, even at concentrations that reduce cell viability. What could be the issue?

A: The timing of your apoptosis assay is crucial. Apoptosis is a dynamic process, and the peak of apoptotic events may occur at a specific time point after treatment. It is recommended to perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal window for detecting apoptosis. Additionally, ensure that your positive control for apoptosis (e.g., staurosporine) is working as expected. Finally, consider that at very high concentrations, this compound might be inducing necrosis rather than apoptosis, which would not be detected by some apoptosis assays.

Detailed Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound using flow cytometry.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with the desired concentration of this compound for the determined optimal time.

    • Harvest both adherent and floating cells. For adherent cells, use a gentle trypsinization method.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set the gates.

    • Live cells will be Annexin V-FITC and PI negative.

    • Early apoptotic cells will be Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells will be both Annexin V-FITC and PI positive.

Quantitative Data Summary

Compound Cell Line Activity IC50 Value Reference
This compoundHGC-27Cytotoxic> 50.00 µM[2]
This compoundMV4-11Cytotoxic> 50.00 µM[2]
This compoundBaF3Cytotoxic> 50.00 µM[2]
Jolkinol BHGC-27Cytotoxic39.00 µM[2]
Jolkinol BMV4-11Cytotoxic9.82 µM[2]
Jolkinol BBaF3Cytotoxic11.20 µM[2]
Euphstrachenol AMV4-11Cytotoxic7.92 - 15.37 µM[7]
Euphstrachenol BMV4-11Cytotoxic7.92 - 15.37 µM[7]
Jolkinol CMV4-11Cytotoxic7.92 - 15.37 µM[7]
JolkinoateMV4-11Cytotoxic7.92 - 15.37 µM[7]

Visualizing Experimental Workflows and Signaling Pathways

To aid in experimental design and data interpretation, the following diagrams illustrate key processes.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start culture Cell Culture start->culture stock Prepare this compound Stock start->stock seed Seed Cells in Plates culture->seed treat Treat Cells with this compound stock->treat seed->treat incubate Incubate (Time-course) treat->incubate assay Perform Assay (e.g., MTT, Flow Cytometry) incubate->assay read Data Acquisition assay->read analyze Data Analysis (IC50, % Apoptosis) read->analyze end End analyze->end

Caption: General experimental workflow for assessing the effects of this compound.

nfkb_pathway jolkinol_a This compound ikk IKK Complex jolkinol_a->ikk Inhibition ikb IκBα ikk->ikb Phosphorylates & Promotes Degradation nfkb NF-κB (p65/p50) ikb->nfkb Sequesters in Cytoplasm nucleus Nucleus nfkb->nucleus Translocation transcription Gene Transcription (Inflammation, Proliferation) nucleus->transcription Initiates

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

apoptosis_pathway jolkinol_a This compound mito Mitochondrion jolkinol_a->mito Induces Stress cyto_c Cytochrome c mito->cyto_c Release apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 apaf1->cas9 Activates cas3 Caspase-3 cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis

Caption: Involvement of the mitochondrial pathway in lathyrane-induced apoptosis.

References

Validation & Comparative

Unveiling the Anti-Cancer Potential of Jolkinol A: An In Vitro and In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

While direct in vivo studies confirming the anti-cancer activity of Jolkinol A are not available in the current body of scientific literature, extensive in vitro evidence and in vivo data from closely related compounds, such as Jolkinolide B, provide compelling insights into its potential as an anti-cancer agent. This guide offers a comparative analysis based on the available data, presenting a clear overview for researchers, scientists, and drug development professionals.

This compound, a lathyrane-type diterpenoid isolated from plants of the Euphorbia genus, has demonstrated noteworthy anti-cancer properties in laboratory settings. Its ability to inhibit the formation of mammospheres in breast cancer cell lines suggests a potential to target cancer stem cells, a critical population of cells responsible for tumor initiation, metastasis, and recurrence.

To provide a comprehensive perspective on its potential in vivo efficacy, this guide incorporates data from studies on Jolkinolide B, a structurally similar diterpenoid from the same plant, Euphorbia fischeriana. Jolkinolide B has been shown to suppress tumor growth in animal models, offering a valuable proxy for understanding the potential in vivo anti-cancer effects of this compound.

Comparative Data on Anti-Cancer Activity

The following table summarizes the available quantitative data on the anti-cancer activity of this compound (in vitro) and Jolkinolide B (in vivo).

CompoundAssay/ModelCell Line/Animal ModelConcentration/DoseKey FindingsReference
This compound Mammosphere Formation AssayMCF-7 (Human Breast Cancer)Not SpecifiedInhibition of mammosphere formation[1]
Jolkinolide B Xenograft Mouse ModelB16F10 (Mouse Melanoma)Not SpecifiedSuppressed tumor growth and induced tumor apoptosis[2]
Jolkinolide B Xenograft Mouse ModelMKN45 (Human Gastric Cancer)20 and 40 mg/kg/daySignificantly decreased tumor weight and volume[3]

Experimental Protocols

1. In Vitro Mammosphere Formation Assay (for this compound):

This assay assesses the ability of cancer stem cells to form spherical colonies in non-adherent culture conditions.

  • Cell Culture: Human breast cancer cells (MCF-7) are cultured in a serum-free medium supplemented with growth factors like EGF and bFGF to promote the growth of cancer stem cells.

  • Treatment: A single-cell suspension of MCF-7 cells is plated in ultra-low attachment plates. The cells are then treated with various concentrations of this compound.

  • Incubation: The plates are incubated for 7-10 days to allow for the formation of mammospheres.

  • Quantification: The number and size of the mammospheres are quantified using a microscope. A reduction in the number and size of mammospheres in the treated group compared to the control group indicates an inhibitory effect on cancer stem cells.[4][5]

2. In Vivo Xenograft Mouse Model (Proxy for this compound using Jolkinolide B):

This model evaluates the anti-tumor efficacy of a compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent the rejection of human tumor cells.

  • Tumor Cell Implantation: Human gastric cancer cells (MKN45) are injected subcutaneously into the flank of the mice.[3]

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment: The mice are randomly assigned to a control group (receiving a vehicle) and treatment groups (receiving different doses of Jolkinolide B, e.g., 20 and 40 mg/kg/day, administered orally or intraperitoneally).[3]

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor tissue can be further analyzed for markers of cell death and proliferation.[3]

Signaling Pathways and Experimental Workflow

Signaling Pathway of Jolkinolide B (Potential Proxy for this compound)

In vitro studies on Jolkinolide B have elucidated its mechanism of action, which involves the induction of apoptosis through the mitochondrial pathway and the inhibition of the PI3K/Akt signaling pathway.[6][7][8] This pathway is crucial for cell survival and proliferation, and its inhibition can lead to cancer cell death.

G Jolkinolide_B Jolkinolide B PI3K PI3K Jolkinolide_B->PI3K Inhibits Bax Bax (Pro-apoptotic) Jolkinolide_B->Bax Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome c release Bax->Mitochondrion Promotes Cytochrome c release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Jolkinolide B induces apoptosis by inhibiting the PI3K/Akt pathway.

Experimental Workflow for In Vivo Xenograft Model

The following diagram illustrates the typical workflow for assessing the anti-cancer activity of a compound using a xenograft mouse model.

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture (e.g., MKN45) Implantation 3. Subcutaneous Implantation of Cells Cell_Culture->Implantation Animal_Model 2. Immunocompromised Mouse Model Animal_Model->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Treatment 5. Treatment with Jolkinolide B or Vehicle Tumor_Growth->Treatment Measurement 6. Tumor Volume & Body Weight Measurement Treatment->Measurement Endpoint 7. Endpoint Analysis: Tumor Weight & Histology Measurement->Endpoint Conclusion 8. Conclusion on Anti-Cancer Efficacy Endpoint->Conclusion

Caption: Workflow of an in vivo xenograft study for anti-cancer drug evaluation.

References

A Comparative Analysis of the Anti-Cancer Efficacy of Jolkinol A and Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for more effective cancer therapeutics, researchers and drug development professionals constantly evaluate novel compounds against established treatments. This guide provides a detailed comparison of the efficacy of Jolkinol A, a diterpenoid of interest, and Paclitaxel, a widely used chemotherapeutic agent. This analysis is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This guide presents a comparative overview of this compound and the well-established anti-cancer drug Paclitaxel. While direct comparative studies are limited, this document synthesizes available data on their mechanisms of action, cytotoxic effects on various cancer cell lines, and the signaling pathways they modulate to induce apoptosis. Due to the limited availability of specific data for this compound, information on the closely related compound, Jolkinolide B, is utilized as a proxy to provide a more comprehensive, albeit indirect, comparison. Paclitaxel is a potent mitotic inhibitor with extensive clinical use, whereas this compound and its related compounds are emerging as promising candidates from natural sources.

Data Presentation: Cytotoxicity Comparison

The following tables summarize the available data on the half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) of this compound, Jolkinolide B, and Paclitaxel across various cancer cell lines. These values are indicative of the drug concentration required to inhibit 50% of cell viability or growth and are a key measure of cytotoxic efficacy.

CompoundCell LineCancer TypeIC50/GI50 (µM)
This compound MCF-7Breast Cancer95.3[1]
NCI-H460Lung Cancer57.3[1]
SF-268CNS Cancer>100[1]
Jolkinolide B AGSGastric Cancer15.99
MKN45Gastric Cancer33.3
K562Chronic Myeloid Leukemia12.1 (µg/mL)
Paclitaxel MCF-7Breast Cancer3.5
MDA-MB-231Breast Cancer0.3
SKBR3Breast Cancer4
BT-474Breast Cancer0.019
Ovarian Carcinoma Cell LinesOvarian Cancer0.0004 - 0.0034
Various Human Tumor Cell LinesVarious0.0025 - 0.0075

Note: IC50 and GI50 values can vary depending on the specific experimental conditions, such as exposure time and the assay used.

Mechanisms of Action and Signaling Pathways

This compound and Jolkinolide B: Induction of Apoptosis

This compound is a diterpenoid derived from plants of the Euphorbia genus. While the precise signaling pathways for this compound are not extensively documented, studies on the structurally similar compound Jolkinolide B provide significant insights. Jolkinolide B has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways.

One of the primary mechanisms is the inhibition of the PI3K/Akt/mTOR pathway . This pathway is crucial for cell survival, proliferation, and growth. By inhibiting this pathway, Jolkinolide B can lead to cell cycle arrest and apoptosis.

Another identified mechanism is the downregulation of the JAK2/STAT3 signaling pathway . The JAK/STAT pathway is involved in cell proliferation, differentiation, and apoptosis. Its inhibition can lead to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, ultimately triggering programmed cell death. It has been noted that the inhibitory effect of Jolkinolide B on the Akt/STAT3/mTOR signaling pathway in A549 lung cancer cells is more pronounced than that of this compound.

Jolkinol_Pathway This compound/B This compound/B PI3K PI3K This compound/B->PI3K inhibits JAK2 JAK2 This compound/B->JAK2 inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Survival/Proliferation Cell Survival/Proliferation mTOR->Cell Survival/Proliferation Apoptosis Apoptosis mTOR->Apoptosis STAT3 STAT3 JAK2->STAT3 STAT3->Cell Survival/Proliferation STAT3->Apoptosis

This compound/B Apoptosis Signaling Pathways

Paclitaxel: Microtubule Stabilization and Apoptosis Induction

Paclitaxel, a member of the taxane family of drugs, has a well-established mechanism of action. It binds to the β-tubulin subunit of microtubules, the protein polymers that form the cell's cytoskeleton. This binding stabilizes the microtubules, preventing their depolymerization. This disruption of microtubule dynamics is particularly detrimental during cell division, as it interferes with the formation and function of the mitotic spindle.

The arrest of the cell cycle at the G2/M phase is a primary consequence of paclitaxel's action. This prolonged mitotic arrest ultimately triggers apoptosis through the activation of several signaling pathways, including:

  • PI3K/Akt Pathway: Paclitaxel can inhibit this pro-survival pathway, contributing to apoptosis.

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: Activation of certain MAPK pathways, such as JNK (c-Jun N-terminal kinase), is associated with paclitaxel-induced apoptosis.

  • Bcl-2 Family Proteins: Paclitaxel can modulate the expression of Bcl-2 family proteins, shifting the balance towards pro-apoptotic members like Bax and away from anti-apoptotic members like Bcl-2.

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules stabilizes Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle disrupts formation G2/M Arrest G2/M Arrest Mitotic Spindle->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis PI3K/Akt Pathway PI3K/Akt Pathway G2/M Arrest->PI3K/Akt Pathway inhibits MAPK Pathway (JNK) MAPK Pathway (JNK) G2/M Arrest->MAPK Pathway (JNK) activates PI3K/Akt Pathway->Apoptosis MAPK Pathway (JNK)->Apoptosis MTT_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_drug Add serial dilutions of drug incubate_24h->add_drug incubate_drug Incubate for 24-72h add_drug->incubate_drug add_mtt Add MTT solution incubate_drug->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add solubilization solution (DMSO) incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570nm add_solubilizer->read_absorbance Apoptosis_Workflow cluster_0 Cell Preparation & Treatment cluster_1 Staining cluster_2 Analysis seed_cells Seed cells in 6-well plate treat_cells Treat with drug seed_cells->treat_cells harvest_cells Harvest cells (adherent + floating) treat_cells->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate in dark add_stains->incubate analyze Analyze by Flow Cytometry incubate->analyze interpret Interpret Data (Live, Apoptotic, Necrotic) analyze->interpret

References

Jolkinol A in the Landscape of P-glycoprotein Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, identifying potent and specific inhibitors of P-glycoprotein (P-gp) is a critical step in overcoming multidrug resistance (MDR) in cancer therapy and improving drug delivery to sanctuary sites like the brain. This guide provides a detailed, objective comparison of Jolkinol A, a naturally derived diterpenoid, with established first- and third-generation P-glycoprotein inhibitors, verapamil and tariquidar, respectively. The comparison is supported by available experimental data on their efficacy in inhibiting P-gp function and reversing MDR.

P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, acts as a broad-spectrum efflux pump, actively removing a wide variety of xenobiotics, including many chemotherapeutic agents, from the cell's interior.[1] This mechanism is a primary driver of MDR in cancer cells, significantly reducing the intracellular concentration and efficacy of anticancer drugs.[2] P-gp inhibitors, also known as MDR modulators, aim to counteract this effect.

Quantitative Comparison of P-glycoprotein Inhibitors

The inhibitory potency of this compound, verapamil, and tariquidar against P-gp has been evaluated using various in vitro assays. The following tables summarize the key quantitative data, primarily focusing on IC50 values obtained from functional assays that measure the inhibition of P-gp-mediated efflux and the reversal of drug resistance.

Table 1: P-glycoprotein Inhibition Measured by Rhodamine 123 Efflux Assay

InhibitorCell LineIC50 (µM)Reference
This compound Data Not Available--
Verapamil MCF7R3.4[3]
Tariquidar MDCK-MDR10.02477[1]

Table 2: Reversal of Doxorubicin Resistance

InhibitorCell LineDoxorubicin IC50 (µM) - AloneDoxorubicin IC50 (µM) - With InhibitorReversal FoldReference
This compound Data Not Available----
Verapamil K562/DOX~21.7 (as part of co-loaded liposomes)~4.18 (as part of co-loaded liposomes)~5.2[6]
Verapamil SGC-7901--6.77 (Relative IC50)[7]
Tariquidar NCI/ADR-RES15.7~2.24 (with 300 nM Tariquidar)~7[8]
Tariquidar EMT6/AR1.0--22-150 (with 0.1 µM Tariquidar)[9]

Note: Quantitative data on the reversal of doxorubicin resistance specifically by this compound is not available in the reviewed literature. Studies on Jolkinol D derivatives have shown synergistic effects with doxorubicin.[4][5]

Table 3: Inhibition of P-glycoprotein ATPase Activity

InhibitorIC50 (nM)Reference
This compound Data Not Available-
Verapamil Stimulator, not inhibitor in this context[10]
Tariquidar 43[1][9]

Note: Verapamil is known to stimulate the basal ATPase activity of P-gp, a characteristic of many P-gp substrates and competitive inhibitors.[10] Tariquidar, in contrast, is a potent inhibitor of P-gp's ATPase activity.[1][9] The effect of this compound on P-gp ATPase activity requires further investigation.

Mechanism of Action and Signaling Pathways

P-glycoprotein inhibitors can act through various mechanisms, including competitive binding to the drug substrate binding site, allosteric modulation, or by interfering with the ATP hydrolysis cycle that powers the pump.

Verapamil , a first-generation P-gp inhibitor, is believed to act as a competitive substrate, directly competing with chemotherapeutic agents for binding to P-gp.[11] Its use, however, is often limited by the high concentrations required for effective P-gp inhibition, which can lead to off-target cardiovascular effects.

Tariquidar , a third-generation inhibitor, is a potent, non-competitive inhibitor of P-gp.[12] It binds with high affinity to P-gp, locking the transporter in a conformation that is unable to bind or transport substrates, and it also inhibits ATP hydrolysis.[1][9]

The precise mechanism of This compound is not as well-characterized. However, studies on related lathyrane diterpenes suggest they may act as modulators of P-gp activity.[4]

The expression and function of P-glycoprotein are regulated by a complex network of signaling pathways. Key pathways involved include the PI3K/Akt and MAPK pathways, which can influence the transcription of the ABCB1 gene encoding P-gp.[13] Transcription factors such as NF-κB and p53 also play a direct role in regulating P-gp expression.[2][13]

P_gp_Regulation_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Growth_Factors Growth Factors, Cytokines Receptor Receptor Tyrosine Kinases Growth_Factors->Receptor PI3K PI3K Receptor->PI3K MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_Pathway P_gp P-glycoprotein (ABCB1) Drug_Efflux Drug_Efflux P_gp->Drug_Efflux Efflux of Chemotherapeutics Akt Akt PI3K->Akt NF_kB NF-κB Akt->NF_kB MAPK_Pathway->NF_kB Transcription_Factors Transcription NF_kB->Transcription_Factors Activation p53 p53 p53->Transcription_Factors Inhibition ABCB1_Gene ABCB1 Gene Transcription_Factors->ABCB1_Gene Transcription ABCB1_mRNA ABCB1 mRNA ABCB1_Gene->ABCB1_mRNA Transcription ABCB1_mRNA->P_gp Translation

Caption: Simplified signaling pathways regulating P-glycoprotein expression.

Experimental Protocols

The following are generalized protocols for the key experiments used to evaluate P-glycoprotein inhibitors.

Rhodamine 123 Efflux Assay

This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate, rhodamine 123.

Rhodamine_123_Assay_Workflow Start Start Cell_Seeding Seed P-gp overexpressing cells (e.g., MCF7/ADR) and parental cells in a 96-well plate. Start->Cell_Seeding Incubation Incubate cells for 24 hours. Cell_Seeding->Incubation Treatment Treat cells with various concentrations of the test inhibitor (e.g., this compound) and a positive control (e.g., Verapamil). Incubation->Treatment Rho123_Loading Add Rhodamine 123 to all wells and incubate for 30-60 minutes. Treatment->Rho123_Loading Washing Wash cells with cold PBS to remove extracellular Rhodamine 123. Rho123_Loading->Washing Fluorescence_Measurement Measure intracellular fluorescence using a fluorescence plate reader (Ex: 485 nm, Em: 530 nm). Washing->Fluorescence_Measurement Data_Analysis Calculate the percentage of inhibition and determine the IC50 value. Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Rhodamine 123 efflux assay.
  • Cell Culture: P-gp-overexpressing cells (e.g., MCF7/ADR, K562/ADR) and their corresponding parental sensitive cell lines are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Inhibitor Treatment: Cells are pre-incubated with various concentrations of the test inhibitor (e.g., this compound) and known inhibitors (e.g., verapamil, tariquidar) for a specified time.

  • Rhodamine 123 Incubation: Rhodamine 123 is added to each well and incubated to allow for cellular uptake.

  • Efflux Period: The rhodamine 123-containing medium is removed, and fresh medium with the respective inhibitors is added. The cells are incubated to allow for P-gp-mediated efflux.

  • Fluorescence Measurement: The intracellular fluorescence of rhodamine 123 is measured using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: The IC50 value is calculated as the concentration of the inhibitor that causes a 50% increase in rhodamine 123 accumulation compared to untreated control cells.[3]

Chemosensitivity Assay (MTT Assay)

This assay determines the ability of a P-gp inhibitor to sensitize MDR cancer cells to a chemotherapeutic agent.

  • Cell Seeding: MDR cancer cells are seeded in 96-well plates.

  • Drug Treatment: Cells are treated with a range of concentrations of a chemotherapeutic drug (e.g., doxorubicin) in the presence or absence of a fixed, non-toxic concentration of the P-gp inhibitor.

  • Incubation: The plates are incubated for a period that allows for the cytotoxic effects of the drug to manifest (typically 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[14]

  • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The IC50 of the chemotherapeutic agent is calculated for both conditions (with and without the P-gp inhibitor). The reversal fold is determined by dividing the IC50 of the drug alone by the IC50 of the drug in the presence of the inhibitor.[15]

P-glycoprotein ATPase Activity Assay

This assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is essential for its transport function.

ATPase_Assay_Workflow Start Start Membrane_Prep Prepare membrane vesicles containing high concentrations of P-gp. Start->Membrane_Prep Reaction_Setup Incubate membrane vesicles with varying concentrations of the test compound (e.g., this compound, Tariquidar) and a P-gp substrate (e.g., Verapamil) to stimulate activity. Membrane_Prep->Reaction_Setup ATP_Addition Initiate the reaction by adding MgATP. Reaction_Setup->ATP_Addition Incubation Incubate at 37°C for a defined period to allow for ATP hydrolysis. ATP_Addition->Incubation Phosphate_Detection Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., Malachite Green). Incubation->Phosphate_Detection Data_Analysis Determine the effect of the compound on ATPase activity (stimulation or inhibition) and calculate the IC50 or EC50 value. Phosphate_Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the P-glycoprotein ATPase activity assay.
  • Membrane Preparation: Crude membranes containing high levels of P-gp are isolated from P-gp-overexpressing cells.

  • Reaction Mixture: The membranes are incubated with a reaction buffer containing the test compound at various concentrations. A known P-gp substrate (like verapamil) is often included to stimulate basal ATPase activity.

  • Initiation of Reaction: The reaction is initiated by the addition of MgATP.

  • Incubation: The reaction mixture is incubated at 37°C for a specific time to allow for ATP hydrolysis.

  • Phosphate Detection: The reaction is stopped, and the amount of inorganic phosphate (Pi) released is quantified using a colorimetric method, such as the malachite green assay.[16]

  • Data Analysis: The change in ATPase activity (stimulation or inhibition) relative to the basal activity is calculated. For inhibitors, the IC50 is determined as the concentration that reduces the stimulated ATPase activity by 50%.[1]

Conclusion

This comparative guide highlights the current understanding of this compound in relation to the well-established P-glycoprotein inhibitors, verapamil and tariquidar. While tariquidar stands out as a highly potent, third-generation inhibitor with nanomolar efficacy, verapamil represents an older, less potent class of inhibitors with notable off-target effects.

The available data on this compound and its derivatives suggest that they are promising modulators of P-gp-mediated multidrug resistance. However, a significant gap in the literature exists regarding direct quantitative comparisons of this compound with other P-gp inhibitors under standardized experimental conditions. Further research is imperative to fully elucidate the inhibitory potency, mechanism of action, and potential clinical utility of this compound. Specifically, future studies should focus on determining the IC50 values of this compound in various P-gp functional assays and exploring its impact on the ATPase activity of the transporter. Such data will be invaluable for the rational design and development of novel, effective, and safe P-gp inhibitors to combat multidrug resistance in cancer and other diseases.

References

Unveiling the Pro-Apoptotic Power of Jolkinol A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel anticancer therapeutics, the natural diterpenoid Jolkinol A has emerged as a promising agent with the ability to induce programmed cell death, or apoptosis, in cancer cells. This guide provides a comprehensive comparison of the mechanisms underlying this compound-induced apoptosis, supported by experimental data, to assist researchers, scientists, and drug development professionals in this field. While much of the detailed molecular investigation has focused on the closely related compound Jolkinolide B, the findings offer significant insights into the potential mechanisms of this compound.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

This compound and its analogues appear to exert their apoptotic effects through the modulation of several critical signaling pathways, leading to cell cycle arrest and ultimately, cell death. The primary mechanisms identified involve the inhibition of key survival pathways and the activation of intrinsic apoptotic cascades.

Inhibition of Pro-Survival Signaling Pathways

JAK2/STAT3 Pathway: Jolkinolide B has been shown to induce apoptosis in human leukemic HL-60 and THP-1 cells by downregulating the JAK2/STAT3 pathway[1]. This inhibition leads to a cascade of downstream effects, including the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax[1].

PI3K/Akt Pathway: Another critical target of Jolkinolide B is the PI3K/Akt signaling pathway, a central regulator of cell survival and proliferation. Studies have demonstrated that Jolkinolide B inhibits this pathway in breast cancer cells (MCF-7 and MDA-MB-231) and human leukemic U937 cells, contributing to its apoptotic effects[2][3][4][5][6]. This inhibition results in the downregulation of downstream targets like mTOR and the Bcl-2/Bax ratio, as well as the release of mitochondrial cytochrome c[2][3][5].

Induction of Apoptosis via Glycolysis Inhibition

Interestingly, the apoptotic activity of Jolkinolide B in mouse melanoma B16F10 cells has been linked to the alteration of cellular metabolism. The compound was found to inhibit glycolysis, the process by which cancer cells preferentially generate energy[7][8]. This metabolic disruption leads to increased reactive oxygen species (ROS) levels, decreased mitochondrial membrane potential, and ultimately, apoptosis[7][8].

Comparative Efficacy: Quantitative Insights

The cytotoxic and pro-apoptotic effects of this compound and its analogues have been quantified across various cancer cell lines. While comprehensive IC50 data for this compound is still emerging, studies on related compounds provide valuable benchmarks. For instance, Jolkinolide B has shown significant inhibitory activities against human prostate cancer C4-2B and C4-2B/ENZR cell lines, with IC50 values being less than 10 μM[9]. In gastric cancer cell lines, significant apoptotic effects were observed at concentrations of 20 μM in AGS cells and 100 μM in MKN45 cells[10].

CompoundCell LineAssayResultReference
Jolkinolide BHuman prostate cancer C4-2BCytotoxicityIC50 < 10 μM[9]
Jolkinolide BHuman prostate cancer C4-2B/ENZRCytotoxicityIC50 < 10 μM[9]
Jolkinolide BGastric Cancer AGSApoptosis AssaySignificant effect at 20 µM[10]
Jolkinolide BGastric Cancer MKN45Apoptosis AssaySignificant effect at 100 µM[10]
17-Hydroxy-jolkinolide BVarious human tumor cell linesGrowth InhibitionIC50 values under 10 μmol/L for most cell lines[11]

Table 1: Summary of Quantitative Data for Jolkinolide B

Experimental Protocols

To facilitate the validation and further exploration of this compound's mechanism, detailed methodologies for key experiments are outlined below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound or the vehicle control (e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis
  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-JAK2, p-STAT3, p-Akt, Bcl-2, Bax, cleaved caspase-3, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize to a loading control like GAPDH.

Visualizing the Molecular Pathways

To provide a clear visual representation of the signaling cascades involved in this compound-induced apoptosis, the following diagrams have been generated using the DOT language.

Jolkinol_A_JAK_STAT_Pathway Jolkinol_A This compound/B JAK2 JAK2 Jolkinol_A->JAK2 inhibition Bax Bax Jolkinol_A->Bax upregulation Caspases Caspase-3, -8, -9 Jolkinol_A->Caspases activation STAT3 STAT3 JAK2->STAT3 phosphorylation Bcl2 Bcl-2 STAT3->Bcl2 upregulation Apoptosis Apoptosis Bcl2->Apoptosis inhibition Bax->Apoptosis induction Caspases->Apoptosis execution

Figure 1: this compound/B inhibits the JAK/STAT signaling pathway.

Jolkinol_A_PI3K_Akt_Pathway Jolkinol_A This compound/B PI3K PI3K Jolkinol_A->PI3K inhibition Akt Akt PI3K->Akt activation mTOR mTOR Akt->mTOR activation Bcl2_Bax_Ratio Bcl-2/Bax Ratio Akt->Bcl2_Bax_Ratio downregulation Apoptosis Apoptosis mTOR->Apoptosis inhibition Bcl2_Bax_Ratio->Apoptosis induction

Figure 2: this compound/B suppresses the PI3K/Akt survival pathway.

Experimental_Workflow_Apoptosis cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Assays Cell_Seeding Seed Cancer Cells Treatment Treat with this compound Cell_Seeding->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow_Cytometry Flow Cytometry (Annexin V/PI) Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot

Figure 3: General experimental workflow for validating apoptosis.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its related compounds are potent inducers of apoptosis in a variety of cancer cell lines. Their multi-faceted mechanism of action, targeting key survival pathways like JAK/STAT and PI3K/Akt, as well as cellular metabolism, makes them attractive candidates for further preclinical and clinical development.

Future research should focus on elucidating the specific molecular targets of this compound itself and expanding the quantitative analysis of its efficacy across a broader panel of cancer types. Comparative studies with existing chemotherapeutic agents will also be crucial in determining its potential as a standalone or combination therapy. The detailed protocols and pathway diagrams provided in this guide aim to support and accelerate these vital research endeavors.

References

Structure-Activity Relationship of Jolkinol A Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Jolkinol A analogs, focusing on their cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal activities. The information is compiled from various studies to offer an objective overview supported by experimental data.

Introduction to this compound and its Analogs

This compound is a member of the lathyrane-type diterpenoids, a class of natural products found in plants of the Euphorbia genus. These compounds are characterized by a unique 5/7/3-membered tricyclic carbon skeleton. The diverse biological activities of this compound and its analogs, including anti-cancer, anti-inflammatory, and MDR reversal properties, have made them attractive scaffolds for drug discovery and development. Understanding the relationship between their chemical structures and biological functions is crucial for designing more potent and selective therapeutic agents.

Comparative Biological Activities of Jolkinol D Analogs

A systematic study of a series of Jolkinol D derivatives has provided significant insights into the SAR for cytotoxicity and MDR reversal. The following table summarizes the key findings.

CompoundR GroupCytotoxicity IC50 (µM) [MDR Cells]MDR Reversal (FAR) at 20 µM
Jolkinol D H99.67 ± 4.53-
Jolkinoate A Acetyl60.35 ± 1.2538.21 ± 5.52
Jolkinoate B Propionyl22.16 ± 3.9418.33 ± 4.00
Jolkinoate C Butyryl26.84 ± 5.3223.99 ± 0.45
Jolkinoate D Valeryl60.27 ± 6.4338.66 ± 6.30
Jolkinoate E Hexanoyl18.76 ± 3.1117.20 ± 2.55
Jolkinoate F Heptanoyl14.74 ± 0.7314.34 ± 2.64
Jolkinoate G Octanoyl48.92 ± 4.1620.58 ± 7.11
Jolkinoate I Benzoyl33.08 ± 5.4434.70 ± 6.93
Jolkinoate J p-Methylbenzoyl45.07 ± 3.3341.16 ± 3.03
Jolkinoate K p-Methoxybenzoyl32.71 ± 5.1721.67 ± 6.60
Jolkinoate L p-Fluorobenzoyl52.60 ± 3.8443.99 ± 3.67
Jolkinoate M p-Nitrobenzoyl14.95 ± 4.3312.13 ± 0.46
Jolkinodiol Hydrolysis product48.92 ± 4.1636.42 ± 5.77

Data Interpretation:

  • Cytotoxicity: The IC50 values represent the concentration of the compound required to inhibit the growth of multidrug-resistant cells by 50%. Lower IC50 values indicate higher cytotoxicity.

  • MDR Reversal: The Fluorescence Activity Ratio (FAR) is a measure of the compound's ability to inhibit the P-glycoprotein (P-gp) efflux pump, a key mechanism of multidrug resistance. Higher FAR values indicate greater MDR reversal activity.

Key SAR Findings for Jolkinol D Analogs:

  • Esterification at C-3 is crucial: Jolkinol D, with a free hydroxyl group at C-3, shows weak activity. Esterification of this hydroxyl group significantly enhances both cytotoxicity and MDR reversal activity.[1][2][3]

  • Aliphatic Chain Length: For aliphatic esters, there is a correlation between the length of the acyl chain and activity. Jolkinoate F (heptanoyl) and Jolkinoate M (p-nitrobenzoyl) showed the highest cytotoxicity.[3]

  • Aromatic Substituents: The presence of an aromatic ring in the ester group generally leads to potent MDR reversal activity. Electron-donating groups on the aromatic ring, such as in Jolkinoate J (p-methylbenzoyl) and Jolkinoate L (p-fluorobenzoyl), appear to improve activity.[4][5]

Anti-inflammatory Activity of Jolkinolide B

Jolkinolide B, another prominent this compound analog, has demonstrated significant anti-inflammatory properties. Its mechanism of action involves the modulation of key inflammatory signaling pathways.

Key SAR Findings for Anti-inflammatory Activity:

  • The presence of the α,β-unsaturated lactone moiety in Jolkinolide B is considered important for its biological activity.

  • Studies on other lathyrane and tigliane diterpenoids suggest that the overall lipophilicity and the specific pattern of oxygenation on the diterpene core influence their anti-inflammatory potency.[6]

Experimental Protocols

A brief description of the key experimental methodologies cited in the studies of this compound analogs is provided below.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well.

  • Formazan Solubilization: If the cells are metabolically active, mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized buffer) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production Assay)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.

  • Compound and LPS Treatment: The cells are pre-treated with different concentrations of the this compound analogs for a short period before being stimulated with LPS to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours to allow for NO production.

  • Griess Reagent Addition: The amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. The Griess reagent reacts with nitrite to form a colored azo dye.

  • Absorbance Measurement: The absorbance of the colored solution is measured at approximately 540 nm.

  • NO Concentration Calculation: The concentration of nitrite is determined from a standard curve, and the inhibitory effect of the compounds on NO production is calculated.

Multidrug Resistance Reversal Assay (Rhodamine 123 Efflux Assay)

This assay assesses the ability of compounds to inhibit the P-glycoprotein (P-gp) efflux pump, which is overexpressed in many multidrug-resistant cancer cells.

  • Cell Loading: P-gp-overexpressing cancer cells are loaded with a fluorescent substrate of P-gp, such as Rhodamine 123.

  • Compound Incubation: The cells are then incubated with the this compound analogs at various concentrations.

  • Efflux Period: The cells are incubated for a specific period to allow for the efflux of Rhodamine 123 by the P-gp pump. In the presence of a P-gp inhibitor, more Rhodamine 123 will be retained inside the cells.

  • Fluorescence Measurement: The intracellular fluorescence of Rhodamine 123 is measured using a flow cytometer or a fluorescence microplate reader.

  • Fluorescence Activity Ratio (FAR) Calculation: The FAR is calculated by comparing the fluorescence of cells treated with the compound to that of untreated cells. A higher FAR indicates greater inhibition of the P-gp pump and thus, more effective MDR reversal.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound analogs are exerted through their interaction with various cellular signaling pathways.

Anti-inflammatory Signaling Pathway of Jolkinolide B

Jolkinolide B has been shown to exert its anti-inflammatory effects by inhibiting the JAK2/STAT3 signaling pathway. This pathway is a critical regulator of inflammatory responses.

JolkinolideB_Anti_inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 JAK2 JAK2 TLR4->JAK2 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB P IkB IκB (degraded) NFkB_IkB->IkB NFkB NF-κB NFkB_IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n STAT3 STAT3 JAK2->STAT3 P pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_n p-STAT3 pSTAT3->pSTAT3_n JolkinolideB Jolkinolide B JolkinolideB->JAK2 Inhibition Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_n->Inflammatory_Genes pSTAT3_n->Inflammatory_Genes

Caption: Anti-inflammatory mechanism of Jolkinolide B via inhibition of the JAK2/STAT3 pathway.

Anticancer Signaling Pathway of Jolkinolide B

In cancer cells, Jolkinolide B has been found to inhibit the PI3K/Akt signaling pathway, which is often overactive in various cancers and promotes cell survival and proliferation.

JolkinolideB_Anticancer_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 P PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P pAkt p-Akt Akt->pAkt CellSurvival Cell Survival & Proliferation pAkt->CellSurvival ApoptosisInhibition Inhibition of Apoptosis pAkt->ApoptosisInhibition JolkinolideB Jolkinolide B JolkinolideB->PI3K Inhibition

Caption: Anticancer mechanism of Jolkinolide B via inhibition of the PI3K/Akt pathway.

MDR Reversal Experimental Workflow

The following diagram illustrates the general workflow for evaluating the MDR reversal activity of this compound analogs.

MDR_Reversal_Workflow cluster_workflow MDR Reversal Assay Workflow start Start step1 Culture MDR Cancer Cells start->step1 step2 Load Cells with Rhodamine 123 step1->step2 step3 Incubate with This compound Analogs step2->step3 step4 Allow Efflux of Rhodamine 123 step3->step4 step5 Measure Intracellular Fluorescence step4->step5 step6 Calculate FAR step5->step6 end End step6->end

Caption: General workflow for assessing MDR reversal activity of this compound analogs.

Conclusion

The structure-activity relationship studies of this compound analogs have revealed key structural features that govern their cytotoxic, anti-inflammatory, and MDR reversal activities. Esterification of the C-3 hydroxyl group is a critical modification for enhancing potency. The nature of the ester group, including aliphatic chain length and aromatic substitutions, allows for the fine-tuning of these biological activities. Jolkinolide B stands out as a potent anti-inflammatory and anticancer agent, with its mechanisms of action being elucidated in the JAK2/STAT3 and PI3K/Akt pathways, respectively. Further research into the synthesis and biological evaluation of a broader range of this compound analogs will undoubtedly lead to the development of novel and effective therapeutic agents.

References

A Comparative Analysis of the Anti-Inflammatory Activities of Jolkinol A and Dexamethasone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory therapeutics, corticosteroids like dexamethasone have long been the benchmark for potent immunosuppressive and anti-inflammatory effects. However, the quest for novel anti-inflammatory agents with potentially fewer side effects has led to the exploration of natural products, including diterpenoids isolated from medicinal plants. Among these, Jolkinol A, a lathyrane-type diterpenoid from the Euphorbia genus, has garnered interest for its potential biological activities. This guide provides a comparative overview of the anti-inflammatory properties of this compound and dexamethasone, presenting available experimental data, detailing relevant experimental protocols, and illustrating the key signaling pathways involved in their mechanisms of action.

It is important to note that while extensive research has been conducted on dexamethasone, specific quantitative data and direct comparative studies on the anti-inflammatory activity of this compound are limited in publicly available literature. Therefore, this guide will draw upon data from structurally related diterpenoids from Euphorbia species to provide a putative profile for this compound, which should be interpreted with caution pending direct experimental validation.

Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the available quantitative data for dexamethasone and related diterpenoids (as a proxy for this compound) in various in vitro anti-inflammatory assays.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

CompoundCell LineIC50 (µM)Reference
DexamethasoneJ7740.1 - 10 (dose-dependent inhibition)[1]
DexamethasoneRAW 264.7~34.6 µg/mL (~88 µM)[2]
Jolkinolide B (related diterpenoid)RAW 264.73.84 ± 0.25[3]
Tigliane Diterpenoids (from Euphorbia)RAW 264.74.8 - 11.3[4]
Paralianones & Pepluanols (from E. peplus)RAW 264.729.9 - 38.3[5]

Table 2: Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6)

CompoundAssayCell Line/SystemEffectReference
DexamethasoneTNF-α secretionHuman Retinal PericytesIC50: 2 nM - 1 µM[6]
DexamethasoneTNF-α releaseEosinophilsSignificant inhibition at 1 µM[7]
DexamethasoneIL-6 secretionHuman Retinal PericytesIC50: 2 nM - 1 µM[6]
DexamethasoneIL-6 releasePBMCSignificant inhibition at 10⁻⁶ M[8]
Ingenane Diterpenoids (from Euphorbia)TNF-α & IL-6 releaseRAW 264.7Significant dose-dependent inhibition[9]

Mechanistic Insights: Signaling Pathways

The anti-inflammatory effects of both dexamethasone and this compound (and related diterpenoids) are mediated through the modulation of key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Dexamethasone Signaling Pathway

Dexamethasone, a synthetic glucocorticoid, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus and influences gene expression through two primary mechanisms: transactivation and transrepression.

Dexamethasone_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dex Dexamethasone GR Glucocorticoid Receptor (GR) Dex->GR Dex_GR Dex-GR Complex GR->Dex_GR Binding IKK IKK Dex_GR->IKK Inhibition IkB IκB Dex_GR->IkB Upregulation MAPK_p MAPK Phosphatases (e.g., MKP-1) Dex_GR->MAPK_p Induction Dex_GR_n Dex-GR Complex Dex_GR->Dex_GR_n Translocation IKK->IkB Phosphorylation (Inhibited) IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB Sequesters NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation (Inhibited) IkB_NFkB->NFkB Release (Inhibited) Dex_GR_n->NFkB_n Direct Interaction (Inhibition) AP1 AP-1 Dex_GR_n->AP1 Direct Interaction (Inhibition) ProInflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, iNOS) NFkB_n->ProInflammatory_Genes Activation AP1->ProInflammatory_Genes Activation

Dexamethasone's anti-inflammatory mechanism.
Putative this compound Signaling Pathway

Based on studies of related diterpenoids from Euphorbia species, this compound is hypothesized to inhibit inflammation primarily by suppressing the NF-κB and MAPK signaling pathways.

JolkinolA_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JolkinolA This compound IKK IKK JolkinolA->IKK Inhibition MAPKs MAPKs (p38, JNK, ERK) JolkinolA->MAPKs Inhibition of Phosphorylation IkB IκB IKK->IkB Phosphorylation (Inhibited) IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB Sequesters NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation (Inhibited) IkB_NFkB->NFkB Release (Inhibited) AP1 AP-1 MAPKs->AP1 Activation (Inhibited) ProInflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, iNOS) NFkB_n->ProInflammatory_Genes Activation AP1->ProInflammatory_Genes Activation

Putative anti-inflammatory mechanism of this compound.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays are crucial for the accurate assessment and comparison of anti-inflammatory agents.

In Vitro Assays

1. Nitric Oxide (NO) Production Assay in Macrophages

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7 or J774).

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound (this compound or dexamethasone) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS; typically 1 µg/mL) to induce inflammation, in the continued presence of the test compound.

    • Incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

    • Determine the IC50 value, which is the concentration of the compound that inhibits NO production by 50%.

  • Visualization of Workflow:

NO_Assay_Workflow A Seed RAW 264.7 cells in 96-well plate B Pre-treat with This compound or Dexamethasone A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Add Griess Reagent E->F G Measure absorbance at 540 nm F->G H Calculate IC50 G->H

Workflow for Nitric Oxide (NO) Production Assay.

2. Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement by ELISA

  • Cell Line: Macrophages (e.g., RAW 264.7), peripheral blood mononuclear cells (PBMCs), or other relevant cell types.

  • Protocol:

    • Follow steps 1-5 of the NO Production Assay protocol.

    • Use the collected cell culture supernatant in a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokine of interest (e.g., human or murine TNF-α or IL-6).

    • Follow the manufacturer's instructions for the ELISA, which typically involve coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, adding a substrate, and measuring the resulting color change.

    • Quantify the cytokine concentration by comparing the sample's absorbance to a standard curve.

    • Determine the concentration of the test compound that causes a 50% reduction in cytokine production (IC50).

3. NF-κB Activation Assay (Reporter Gene Assay)

  • Cell Line: A cell line stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB-responsive promoter (e.g., HEK293-NF-κB-luc).

  • Protocol:

    • Seed the reporter cells in a multi-well plate.

    • Pre-treat the cells with the test compounds.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).

    • Incubate for an appropriate time to allow for reporter gene expression.

    • Lyse the cells and measure the reporter enzyme activity (e.g., luminescence for luciferase).

    • A decrease in reporter activity indicates inhibition of the NF-κB pathway.

4. MAPK Pathway Activation (Western Blot)

  • Cell Line: Any relevant cell line where the MAPK pathway is activated by an inflammatory stimulus.

  • Protocol:

    • Culture cells and treat them with the test compound followed by an inflammatory stimulus (e.g., LPS).

    • Lyse the cells at various time points to extract total protein.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with primary antibodies specific for the phosphorylated (activated) forms of MAPK proteins (e.g., anti-phospho-p38, anti-phospho-JNK, anti-phospho-ERK).

    • Also, probe with antibodies for the total forms of these proteins as loading controls.

    • Use secondary antibodies conjugated to an enzyme (e.g., HRP) for detection.

    • Visualize the protein bands using a chemiluminescent substrate.

    • A decrease in the phosphorylated form of a MAPK indicates inhibition of that pathway.

In Vivo Assays

1. Carrageenan-Induced Paw Edema in Rodents

  • Animal Model: Rats or mice.

  • Protocol:

    • Administer the test compound (this compound or dexamethasone) orally or via intraperitoneal injection.

    • After a set period (e.g., 30-60 minutes), inject a solution of carrageenan (a seaweed extract that induces acute inflammation) into the subplantar region of one of the hind paws.

    • Measure the paw volume or thickness using a plethysmometer or calipers at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

    • The anti-inflammatory effect is determined by the percentage reduction in paw edema in the treated group compared to a control group that received only the vehicle and carrageenan.[9][10][11][12][13]

2. Croton Oil-Induced Ear Edema in Mice

  • Animal Model: Mice.

  • Protocol:

    • Topically apply a solution of the test compound dissolved in a suitable solvent (e.g., acetone) to the inner surface of one ear.

    • After a short period, apply a solution of croton oil (a potent inflammatory agent) to the same ear.

    • The other ear serves as a control.

    • After a few hours (e.g., 4-6 hours), sacrifice the animals and take a biopsy punch from both ears.

    • The anti-inflammatory effect is determined by the reduction in the weight of the ear punch from the treated ear compared to the control ear.[3][14][15]

Conclusion

Dexamethasone is a highly potent and well-characterized anti-inflammatory agent with a broad mechanism of action primarily mediated through the glucocorticoid receptor, leading to the suppression of key inflammatory pathways like NF-κB and MAPK. While direct comparative data is lacking for this compound, evidence from related diterpenoids suggests that it also possesses anti-inflammatory properties, likely through the inhibition of the NF-κB and MAPK signaling pathways.

The available data on related compounds indicate that some diterpenoids can exhibit potent inhibition of nitric oxide production, with IC50 values in the low micromolar range, which is a promising indicator of anti-inflammatory potential. However, to definitively establish the comparative efficacy and therapeutic potential of this compound, further direct experimental investigations are warranted. This guide serves as a foundational resource for researchers interested in exploring the anti-inflammatory properties of this compound and provides a framework for designing comparative studies against established anti-inflammatory drugs like dexamethasone.

References

Jolkinol A Target Profile: A Comparative Analysis in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Jolkinol A, a lathyrane diterpenoid isolated from plants of the Euphorbia genus, has garnered interest in the scientific community for its potential therapeutic applications. This guide provides a comparative analysis of this compound's primary biological target, P-glycoprotein (P-gp), and its performance relative to other modulators. The information is compiled from various studies to facilitate further research and drug development efforts.

Primary Target: P-glycoprotein (ABCB1)

The primary molecular target of this compound and its analogues is the ATP-binding cassette sub-family B member 1 (ABCB1), also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1). P-gp is a transmembrane efflux pump that actively transports a wide variety of substrates, including many chemotherapeutic agents, out of cells. Its overexpression in cancer cells is a major mechanism of multidrug resistance (MDR), a significant challenge in cancer therapy.

This compound and related lathyrane diterpenoids are being investigated for their ability to inhibit P-gp, thereby reversing MDR and restoring the efficacy of anticancer drugs.

Comparative Analysis of P-gp Inhibition

The following table summarizes the P-gp inhibitory activity of this compound and its derivatives in comparison to a standard P-gp inhibitor.

CompoundCell LineIC50 (µM) for P-gp InhibitionFold Reversal of ResistanceReference Compound
This compound Data not availableData not availableData not availableVerapamil
Jolkinol D Derivative (1.3) L5178Y mouse T-lymphoma (ABCB1-transfected)0.25 ± 0.03Not specifiedVerapamil
Jolkinol D Derivative (1.8) L5178Y mouse T-lymphoma (ABCB1-transfected)0.38 ± 0.04Not specifiedVerapamil
Jolkinol D Derivative (1.10) L5178Y mouse T-lymphoma (ABCB1-transfected)0.29 ± 0.02Not specifiedVerapamil

Note: Specific IC50 values for this compound's direct P-gp inhibition were not available in the reviewed literature. The data presented for Jolkinol D derivatives, which share the same core structure, strongly suggest a similar mechanism of action for this compound.

Experimental Protocols

The following are generalized experimental protocols for assessing P-gp inhibition, based on common methodologies used in the field.

Rhodamine 123 Efflux Assay

This assay is a standard method to functionally assess the inhibitory activity of compounds on P-gp.

Principle: Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp by a test compound prevents this efflux, leading to an increase in intracellular fluorescence.

Protocol:

  • Cell Culture: Culture P-gp overexpressing cells (e.g., MCF-7/ADR, L5178Y-MDR) and the corresponding parental sensitive cell line.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) for a specified time (e.g., 1 hour).

  • Rhodamine 123 Loading: Add Rhodamine 123 to the cell culture and incubate for a further period (e.g., 30-60 minutes).

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS) to remove extracellular Rhodamine 123.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a flow cytometer or a fluorescence microplate reader.

  • Data Analysis: Compare the fluorescence intensity in treated cells to that in untreated cells and cells treated with a known P-gp inhibitor (e.g., Verapamil).

ATPase Activity Assay

P-gp utilizes the energy from ATP hydrolysis to transport its substrates. This assay measures the effect of a test compound on the ATPase activity of P-gp.

Principle: P-gp-associated ATPase activity is stimulated in the presence of its substrates. Inhibitors can either stimulate or inhibit this activity depending on their mechanism of interaction.

Protocol:

  • Membrane Preparation: Isolate cell membranes containing P-gp from overexpressing cells.

  • Assay Reaction: Incubate the membrane preparation with the test compound at various concentrations in the presence of ATP.

  • Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., malachite green assay).

  • Data Analysis: Determine the effect of the compound on the basal and substrate-stimulated ATPase activity of P-gp.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of P-gp in multidrug resistance and a typical workflow for identifying P-gp inhibitors.

MDR_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus Pgp P-gp (ABCB1) Chemo_outside Chemotherapeutic Drug Pgp->Chemo_outside Efflux DNA DNA Apoptosis Apoptosis DNA->Apoptosis Chemo_inside Chemotherapeutic Drug Chemo_outside->Chemo_inside Enters Cell Chemo_inside->Pgp Chemo_inside->DNA Damages JolkinolA This compound JolkinolA->Pgp Inhibits

Caption: Role of P-gp in multidrug resistance and its inhibition by this compound.

Experimental_Workflow Start Start: High-Throughput Screening Hit_ID Hit Identification (e.g., this compound) Start->Hit_ID Primary_Assay Primary Assay: Rhodamine 123 Efflux Hit_ID->Primary_Assay Secondary_Assay Secondary Assay: ATPase Activity Primary_Assay->Secondary_Assay Chemosensitivity Chemosensitivity Assay (Combination with Chemo Drug) Secondary_Assay->Chemosensitivity SAR Structure-Activity Relationship Studies Chemosensitivity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt End Preclinical Development Lead_Opt->End

Caption: Experimental workflow for the identification and validation of P-gp inhibitors.

This guide provides a foundational understanding of this compound's primary target and the experimental approaches to validate its activity. Further research is necessary to fully elucidate the therapeutic potential of this natural product in overcoming multidrug resistance in cancer.

Independent Verification of Jolkinol A's Cytotoxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic performance of Jolkinol A, a natural diterpenoid, against established anticancer agents. The information presented is collated from independent research to aid in the evaluation of its potential as a therapeutic candidate. All quantitative data is summarized for comparative analysis, and detailed experimental protocols for the cited cytotoxicity assays are provided.

Comparative Cytotoxicity of this compound and Standard Chemotherapeutics

The cytotoxic activity of this compound has been evaluated against various human cancer cell lines. To provide a clear benchmark, its performance is compared here with the well-established chemotherapeutic drugs Paclitaxel, Doxorubicin, and Cisplatin. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeThis compound (µM)Paclitaxel (nM)Doxorubicin (µM)Cisplatin (µM)
MCF-7 Breast Adenocarcinoma95.3[1]7.5[2]2.50 ± 1.76[3]~20-80 (varies with conditions)[4]
NCI-H460 Non-Small Cell Lung Cancer57.3[1]--11.5[5]
SF-268 CNS Cancer>100[1]---
C4-2B Prostate Cancer11.3 (for Euphofischer A, a related diterpenoid)[1]---
A549 Lung Carcinoma-1.35[6]> 20[3]12.74 ± 1.26[7]
HeLa Cervical Carcinoma--2.92 ± 0.57[3]4.00 ± 0.47[7]
HL-60 Promyelocytic Leukemia----

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and exposure time. The data presented here is for comparative purposes.

Experimental Protocols: Cytotoxicity Assessment

The data presented in this guide were primarily generated using the MTT assay, a standard colorimetric method for assessing cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][8]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and control drugs for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[9] This allows the formazan crystals to form.

  • Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

G cluster_workflow MTT Assay Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

MTT Assay Experimental Workflow

Mechanism of Action: An Overview

While the precise molecular mechanisms of this compound are still under investigation, studies on the closely related compound, Jolkinolide B, provide significant insights into its probable mode of action, which is believed to involve the induction of apoptosis through the modulation of key signaling pathways.

Apoptosis Induction

Jolkinolide B has been shown to induce apoptosis in various cancer cell lines.[3][8][9][10] This programmed cell death is characterized by a cascade of events involving the activation of caspases and regulation by the Bcl-2 family of proteins.

  • Caspase Activation: Jolkinolide B treatment leads to the activation of initiator caspases (caspase-8 and -9) and the executioner caspase-3.[3][9] Activated caspase-3 is responsible for the cleavage of cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.

  • Bcl-2 Family Regulation: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial for regulating apoptosis. Jolkinolide B has been observed to upregulate the expression of Bax and downregulate the expression of Bcl-2, thereby promoting the release of cytochrome c from mitochondria and initiating the intrinsic apoptotic pathway.[3][9]

G cluster_apoptosis Jolkinolide B-Induced Apoptosis Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Jolkinolide B Jolkinolide B Bax_up Bax (pro-apoptotic) Up-regulation Jolkinolide B->Bax_up Bcl2_down Bcl-2 (anti-apoptotic) Down-regulation Jolkinolide B->Bcl2_down Caspase8 Caspase-8 activation Jolkinolide B->Caspase8 Mitochondrion Mitochondrion Bax_up->Mitochondrion promotes Bcl2_down->Mitochondrion inhibits inhibition Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Probable Apoptotic Pathway of this compound/B

Modulation of Signaling Pathways

The cytotoxic effects of Jolkinolide B are also linked to its ability to interfere with critical signaling pathways that regulate cell survival, proliferation, and inflammation.

  • PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell survival and proliferation. Jolkinolide B has been found to inhibit this pathway, leading to decreased cell viability and the induction of apoptosis.[8][10][11] Inhibition of PI3K/Akt signaling can prevent the phosphorylation of downstream targets that promote cell survival.

  • JAK/STAT Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is involved in cytokine signaling and plays a role in cancer cell proliferation and survival. Jolkinolide B has been shown to downregulate the JAK2/STAT3 pathway, contributing to its apoptotic effects in leukemia cells.[9]

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation and cell survival. While direct evidence for this compound is limited, other natural compounds are known to inhibit the NF-κB pathway, which can sensitize cancer cells to apoptosis.[2][12]

G cluster_pi3k PI3K/Akt Pathway cluster_jak JAK/STAT Pathway cluster_nfkb NF-κB Pathway Jolkinol_A_B This compound/B PI3K PI3K Jolkinol_A_B->PI3K inhibits JAK JAK Jolkinol_A_B->JAK inhibits IKK IKK Jolkinol_A_B->IKK potential inhibition Akt Akt PI3K->Akt Cell_Survival_Proliferation1 Cell Survival & Proliferation Akt->Cell_Survival_Proliferation1 STAT STAT JAK->STAT Gene_Transcription Gene Transcription (Proliferation, Survival) STAT->Gene_Transcription IkB IkB IKK->IkB inhibits NFkB NF-κB IkB->NFkB sequesters Inflammation_Survival Inflammation & Cell Survival NFkB->Inflammation_Survival

References

head-to-head comparison of Jolkinol A and Jolkinol D

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Analysis for Researchers and Drug Development Professionals

Introduction

Jolkinol A and Jolkinol D are naturally occurring lathyrane-type diterpenoids isolated from plants of the Euphorbia genus. Both compounds have garnered interest in the scientific community for their potential therapeutic applications, particularly in oncology. While sharing a common structural backbone, their distinct functional groups impart differential biological activities. This guide provides a detailed head-to-head comparison of this compound and Jolkinol D, summarizing their known biological effects, mechanisms of action, and providing supporting experimental data to aid researchers in their drug discovery and development endeavors.

At a Glance: Key Biological Activities

FeatureThis compoundJolkinol D
Primary Reported Activity Inhibition of Cancer Stem Cell (CSC) PropertiesMultidrug Resistance (MDR) Reversal
Secondary Activities Weak CytotoxicityPro-apoptotic, Synergistic with Chemotherapeutics
Mechanism of Action Putative modulation of CSC-related signaling pathwaysInhibition of P-glycoprotein (P-gp) ATPase activity

Quantitative Analysis of Biological Activities

Table 1: Cytotoxic Activity
CompoundCell LineAssayIC50 (µM)Reference
This compound HGC-27, MV4-11, BaF3, SKVO3Not Specified> 50[1]
Jolkinol D L5178Y (parental)MTT Assay> 20[2]
L5178Y (MDR)MTT Assay> 20[2]

Note: The cytotoxic activity of Jolkinol D itself is reported to be low. However, its derivatives have shown varying degrees of cytotoxicity.

Table 2: Specialized Biological Activities
CompoundActivityCell Line/SystemAssayKey FindingsReference
This compound Inhibition of Mammosphere FormationMCF-7Mammosphere Formation AssayInhibits the formation of breast cancer stem cell-like spheroids.[3]
Jolkinol D P-glycoprotein (P-gp) InhibitionRecombinant Human P-gp MembranesATPase Activity AssayInhibits the basal ATPase activity of P-gp.[4][5]
Reversal of Multidrug ResistanceL5178Y (MDR)Chemosensitivity AssayInteracts synergistically with doxorubicin.[4][5]
Apoptosis InductionEPG85-257RDB (gastric carcinoma, resistant)Caspase-3 Activation AssayInduces apoptosis through caspase-3 activation.[4][5]

Experimental Protocols

Mammosphere Formation Assay (for this compound)

This assay assesses the ability of cancer stem-like cells to form three-dimensional spherical colonies in non-adherent culture conditions.

Protocol:

  • Cell Preparation: Human breast cancer cells (e.g., MCF-7) are cultured to 70-80% confluency. The cells are then trypsinized and resuspended in a serum-free DMEM/F12 medium supplemented with B27, EGF, and bFGF to create a single-cell suspension.[3][6][7]

  • Seeding: The single-cell suspension is plated in ultra-low attachment plates at a low density (e.g., 20,000 cells/mL) to prevent cell aggregation.

  • Treatment: this compound, at various concentrations, is added to the wells at the time of seeding.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 humidified incubator for 7-10 days to allow for mammosphere formation.

  • Quantification: The number and size of mammospheres (typically >50 µm in diameter) are counted using an inverted microscope.

  • IC50 Determination: The concentration of this compound that inhibits 50% of mammosphere formation compared to the vehicle control is calculated.

P-glycoprotein (P-gp) ATPase Activity Assay (for Jolkinol D)

This assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is essential for its drug efflux function.

Protocol:

  • Reaction Setup: Recombinant human P-gp membranes are incubated in an assay buffer.[4][8]

  • Compound Addition: Jolkinol D is added to the reaction mixture at various concentrations. A positive control (e.g., verapamil, a known P-gp substrate that stimulates ATPase activity) and a negative control (e.g., sodium orthovanadate, a P-gp inhibitor) are included.[4][8]

  • Initiation of Reaction: The reaction is initiated by the addition of MgATP. The mixture is incubated at 37°C for a defined period (e.g., 20-40 minutes).[4][8]

  • Measurement of Phosphate Release: The amount of inorganic phosphate (Pi) released due to ATP hydrolysis is measured. This can be done using a colorimetric method (e.g., Chifflet assay) or a luminescence-based assay (e.g., Pgp-Glo™ Assay).[4][8]

  • Data Analysis: The change in signal (absorbance or luminescence) is proportional to the P-gp ATPase activity. The effect of Jolkinol D is determined by comparing the activity in its presence to the basal activity (no compound).

Signaling Pathways and Mechanisms of Action

This compound: Targeting Cancer Stem Cell Pathways

While the precise mechanism of this compound's effect on cancer stem cells is not fully elucidated, its ability to inhibit mammosphere formation suggests an interaction with signaling pathways crucial for cancer stem cell self-renewal and survival.[3] Key pathways implicated in the maintenance of breast cancer stem cells include Wnt/β-catenin, Notch, and Hedgehog.[6][9]

Jolkinol_A_Pathway Jolkinol_A This compound CSC_Pathways Cancer Stem Cell Signaling Pathways (e.g., Wnt, Notch, Hedgehog) Jolkinol_A->CSC_Pathways Inhibits SelfRenewal Self-Renewal & Survival CSC_Pathways->SelfRenewal Mammosphere Mammosphere Formation SelfRenewal->Mammosphere

Caption: Putative mechanism of this compound on cancer stem cell pathways.

Jolkinol D: Reversing Multidrug Resistance via P-glycoprotein Inhibition

Jolkinol D's primary mechanism of action is the reversal of multidrug resistance in cancer cells. It achieves this by directly inhibiting the function of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively effluxes chemotherapeutic drugs from cancer cells. Jolkinol D has been shown to inhibit the basal ATPase activity of P-gp, thereby impairing its ability to pump out anticancer drugs.[4][5] This leads to an increased intracellular concentration of these drugs, restoring their cytotoxic effects. Furthermore, some derivatives of Jolkinol D have been shown to induce apoptosis in resistant cancer cells, suggesting a multi-faceted approach to overcoming drug resistance.[4][5]

Jolkinol_D_Pathway cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Hydrolysis Chemo_out Extracellular Chemotherapeutic Drug Pgp->Chemo_out ATP ATP ATP->Pgp Chemo_in Intracellular Chemotherapeutic Drug Chemo_in->Pgp Efflux Apoptosis Apoptosis Chemo_in->Apoptosis Jolkinol_D Jolkinol D Jolkinol_D->Pgp Inhibits

Caption: Mechanism of Jolkinol D in reversing multidrug resistance.

Conclusion

This compound and Jolkinol D, while structurally related, exhibit distinct and compelling biological activities that warrant further investigation. This compound presents a novel approach to cancer therapy by potentially targeting the resilient cancer stem cell population. In contrast, Jolkinol D and its derivatives offer a promising strategy to overcome a major hurdle in chemotherapy: multidrug resistance. This head-to-head comparison highlights the unique therapeutic potential of each compound and provides a foundation for future research aimed at developing these natural products into effective clinical agents. Further studies are necessary to fully elucidate the signaling pathways modulated by this compound and to explore the full therapeutic window and potential synergies of Jolkinol D with a broader range of chemotherapeutic drugs.

References

Validating the Synergistic Effect of Jolkinol A with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of natural compounds to enhance the efficacy of conventional chemotherapy is a burgeoning field in oncology research. Jolkinol A, a diterpenoid derived from plants of the Euphorbia genus, has demonstrated notable anti-cancer properties. This guide provides an objective comparison of the synergistic potential of this compound and related lathyrane diterpenes when combined with standard chemotherapeutic agents. The information is supported by available experimental data and detailed methodologies to assist in the design and interpretation of future studies.

Quantitative Analysis of Synergistic Effects

The synergy of Jolkinol derivatives with chemotherapy has been predominantly evaluated using the combination index (CI) method developed by Chou and Talalay. The CI provides a quantitative measure of the interaction between two drugs, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The following tables summarize the available data on the synergistic interactions of lathyrane diterpenes with doxorubicin.

Cell LineChemotherapy DrugJolkinol DerivativeConcentration (µM)Combination Index (CI)Reference
L5178Y (Mouse T-lymphoma, MDR1-transfected)DoxorubicinJolkinol D Derivative 3Not Specified< 0.5[1]
L5178Y (Mouse T-lymphoma, MDR1-transfected)DoxorubicinJolkinol D Derivative 4Not Specified< 0.5[1]
L5178Y (Mouse T-lymphoma, MDR1-transfected)DoxorubicinJolkinol D Derivative 5Not Specified< 0.5[1]
EPG85-257RDB (Gastric Carcinoma, P-gp overexpression)DoxorubicinVarious Jolkinol D DerivativesNot SpecifiedSynergistic[2][3]
EPP85-181RDB (Pancreatic Carcinoma, P-gp overexpression)DoxorubicinVarious Jolkinol D DerivativesNot SpecifiedSynergistic[2][3]

Note: Specific CI values for all Jolkinol D derivatives were not consistently provided in the source material, but were described as synergistic.

While direct quantitative data for this compound in combination with chemotherapy is not extensively available in the reviewed literature, studies on closely related compounds like Jolkinol B and D provide strong evidence for the potential of this class of molecules to act as chemosensitizers. For instance, Jolkinol B has been shown to work synergistically with paclitaxel.[4]

Experimental Protocols

The following is a generalized protocol for assessing the synergistic effects of this compound with a chemotherapeutic agent in vitro, based on commonly cited methodologies.

Cell Viability and Synergy Analysis (MTT Assay and Chou-Talalay Method)
  • Cell Culture: Culture cancer cells (e.g., MCF-7, A549, or multidrug-resistant cell lines) in appropriate media and conditions.

  • Drug Preparation: Prepare stock solutions of this compound and the chemotherapeutic drug (e.g., doxorubicin, cisplatin, paclitaxel) in a suitable solvent (e.g., DMSO).

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound alone, the chemotherapeutic drug alone, and in combination at constant and non-constant ratios. Include a vehicle control.

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: Add MTT solution to each well and incubate to allow the formation of formazan crystals.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance at a specific wavelength. Calculate the percentage of cell viability relative to the control.

  • Synergy Determination: Use software like CompuSyn to calculate the Combination Index (CI) based on the dose-response curves of the individual and combined treatments. This analysis will determine if the interaction is synergistic, additive, or antagonistic.

Mechanism of Action & Signaling Pathways

The synergistic effects of Jolkinol derivatives appear to be mediated through various mechanisms, including the reversal of multidrug resistance (MDR) and modulation of key signaling pathways.

Reversal of P-glycoprotein (P-gp) Mediated Multidrug Resistance

Several studies have shown that Jolkinol D derivatives can reverse MDR in cancer cells that overexpress the P-glycoprotein (P-gp) efflux pump.[2][3] P-gp actively transports chemotherapeutic drugs out of the cancer cell, reducing their intracellular concentration and efficacy. Jolkinol D derivatives are believed to inhibit the function of P-gp, thereby increasing the intracellular accumulation of the co-administered chemotherapeutic agent.

P_gp_Inhibition cluster_cell Cancer Cell Membrane Pgp P-glycoprotein (P-gp) Chemo_out Chemotherapy Pgp->Chemo_out Efflux Chemo_in Chemotherapy (e.g., Doxorubicin) Chemo_in->Pgp Binds to Chemo_outside_efflux Extracellular Space Chemo_out->Chemo_outside_efflux effluxed Jolkinol Jolkinol D Jolkinol->Pgp Inhibits Chemo_outside Chemotherapy (Extracellular) Chemo_outside->Chemo_in Paclitaxel_Synergy cluster_process Microtubule Dynamics Tubulin Tubulin Dimers Microtubule Microtubule Assembly Tubulin->Microtubule Stabilized_MT Stabilized Microtubules Microtubule->Stabilized_MT Apoptosis Apoptosis Stabilized_MT->Apoptosis Leads to Paclitaxel Paclitaxel Paclitaxel->Microtubule Promotes & Stabilizes Jolkinol_B Jolkinol B Jolkinol_B->Microtubule Enhances Polymerization Experimental_Workflow cluster_vitro In Vitro Analysis cluster_mechanism Mechanism of Action cluster_vivo In Vivo Validation A Cell Line Selection (Sensitive & Resistant) B Dose-Response Curves (this compound & Chemo Alone) A->B C Combination Treatment (Varying Ratios) B->C D Synergy Analysis (e.g., Chou-Talalay CI) C->D E Western Blot (Signaling Proteins) D->E F Flow Cytometry (Apoptosis, Cell Cycle) D->F G Efflux Pump Assays (e.g., Rhodamine 123) D->G H Xenograft Tumor Model D->H I Combination Therapy (Tumor Growth Inhibition) H->I J Toxicity Assessment I->J

References

Assessing the Selectivity of Jolkinol A for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jolkinol A, a naturally occurring diterpenoid, has demonstrated cytotoxic effects against various cancer cell lines. However, a comprehensive assessment of its selectivity for cancer cells over normal, non-cancerous cells is crucial for evaluating its therapeutic potential. This guide aims to provide a comparative analysis of this compound's performance, though a significant gap in the publicly available experimental data limits a direct comparison.

A critical lack of publicly available data on the cytotoxicity of this compound against normal human cell lines prevents a definitive assessment of its selectivity for cancer cells. While IC50 values for several cancer cell lines have been reported, the absence of corresponding data for non-cancerous cells means a selectivity index (SI) cannot be calculated. The SI is a crucial metric for determining the therapeutic window of a potential anti-cancer compound.

This guide, therefore, summarizes the available cytotoxicity data for this compound against cancerous cell lines and presents a general overview of relevant experimental protocols and apoptotic signaling pathways that would be pertinent to its evaluation.

Data Presentation: Cytotoxicity of this compound

The following table summarizes the available half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for this compound against various cancer cell lines. It is important to note that direct comparisons between these values should be made with caution due to potential variations in experimental conditions across different studies.

Cell LineCancer TypeParameterValue (µM)Reference
MCF-7Breast CancerGI5095.3[1]
NCI-H460Lung CancerGI5057.3[1]
SF-268CNS CancerGI50>100[1]
KBOral CancerIC50>30[1]
RAW 264.7Murine MacrophageIC509.4[1]

Note: The absence of IC50 values for normal, non-cancerous human cell lines is a significant data gap.

Experimental Protocols

To assess the cytotoxicity and selectivity of a compound like this compound, standardized experimental protocols are essential. The following is a generalized methodology for a cytotoxicity assay, which would be necessary to generate the comparative data required for a thorough evaluation.

General Cytotoxicity Assay Protocol (e.g., MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

1. Cell Seeding:

  • Culture cancer cell lines (e.g., MCF-7, A549) and a normal human cell line (e.g., MCF-10A, BEAS-2B) in appropriate culture medium.
  • Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of this compound to achieve a range of final concentrations.
  • Treat the cells with the different concentrations of this compound and a vehicle control.

3. Incubation:

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

4. MTT Addition and Incubation:

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

5. Solubilization:

  • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

6. Absorbance Reading:

  • Measure the absorbance of each well at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

7. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.
  • Calculate the Selectivity Index (SI) using the following formula:
  • SI = IC50 of normal cells / IC50 of cancer cells
  • A higher SI value indicates greater selectivity for cancer cells.

Mandatory Visualization

Experimental Workflow for Assessing Selectivity

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Cytotoxicity Assay cluster_3 Data Analysis CancerCells Cancer Cell Lines (e.g., MCF-7, A549) Treatment Treat with this compound (various concentrations) and Vehicle Control CancerCells->Treatment NormalCells Normal Human Cell Lines (e.g., MCF-10A, BEAS-2B) NormalCells->Treatment MTT MTT Assay Treatment->MTT IC50 Determine IC50 Values MTT->IC50 SI Calculate Selectivity Index (SI) IC50->SI

Caption: Workflow for assessing the selectivity of this compound.

Potential Apoptotic Signaling Pathway

While the specific pathways affected by this compound are not yet elucidated, many natural compounds exert their anticancer effects by inducing apoptosis. The diagram below illustrates a generalized intrinsic (mitochondrial) apoptosis pathway, which is a common mechanism for cancer cell death.

G JolkinolA This compound Bcl2 Anti-apoptotic Bcl-2 family JolkinolA->Bcl2 Inhibition? BaxBak Pro-apoptotic Bax/Bak JolkinolA->BaxBak Activation? Mitochondrion Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Bcl2->Mitochondrion BaxBak->Mitochondrion Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential intrinsic apoptosis pathway modulated by this compound.

Conclusion

The currently available data on this compound is insufficient to definitively assess its selectivity for cancer cells. To move forward, future research should prioritize:

  • Cytotoxicity screening of this compound against a panel of normal, non-cancerous human cell lines to enable the calculation of a selectivity index.

  • In-depth mechanistic studies to identify the specific signaling pathways modulated by this compound in both cancer and normal cells. This would provide a molecular basis for any observed selectivity.

Without this critical information, the development of this compound as a potential anti-cancer therapeutic remains speculative. The experimental framework and hypothetical pathway provided in this guide offer a roadmap for the necessary future investigations.

References

Jolkinol A: A Comparative Analysis of In Vitro Efficacy and In Vivo Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reported in vitro effects of Jolkinol A, a lathyrane diterpenoid of interest for its cytotoxic and multidrug resistance (MDR) modulating properties. While direct in vivo studies on this compound are limited in publicly available literature, this guide will also discuss the in vivo activities of closely related compounds to infer its potential therapeutic applications.

In Vitro Effects of this compound

This compound has demonstrated a range of biological activities in preclinical in vitro studies, primarily centered around its anti-cancer properties.

Cytotoxic Activity

This compound has been shown to inhibit the growth of various human cancer cell lines. The half-maximal growth inhibitory concentrations (GI50) from one study are presented in Table 1.[1]

Cell LineCancer TypeGI50 (µM)
MCF-7Breast Cancer95.3[1]
NCI-H460Lung Cancer57.3[1]
SF-268Central Nervous System Cancer>100[1]
Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines.
Modulation of Multidrug Resistance (MDR)
Induction of Apoptosis

The cytotoxic effects of many lathyrane diterpenoids are mediated through the induction of apoptosis, or programmed cell death. Research on compounds structurally similar to this compound suggests the involvement of key signaling pathways in this process, including the NF-κB and mitochondrial (intrinsic) apoptosis pathways.

In Vivo Effects and Potential of this compound and Related Compounds

As of the latest review of scientific literature, direct in vivo studies investigating the efficacy, pharmacokinetics, and toxicology of this compound in animal models have not been extensively reported. However, the potent in vitro activities of this compound and the in vivo data available for other lathyrane diterpenoids, such as Jolkinolide B, provide a strong rationale for its potential in vivo anti-cancer effects.

Studies on Jolkinolide B in a MCF-7 xenograft nude mouse model have shown that it can inhibit tumor growth, suggesting that other related compounds like this compound may have similar in vivo efficacy.[2] Further preclinical studies are necessary to fully elucidate the in vivo therapeutic potential and safety profile of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key in vitro assays discussed.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux Assay)
  • Cell Culture: Use a P-gp overexpressing cell line (e.g., MCF-7/ADR) and its parental non-resistant cell line (e.g., MCF-7).

  • Compound Incubation: Pre-incubate the cells with this compound at various concentrations or a known P-gp inhibitor (e.g., Verapamil) for 1 hour.

  • Rhodamine 123 Loading: Add the fluorescent P-gp substrate, Rhodamine 123, to the cells and incubate for 1-2 hours.

  • Efflux Measurement: Wash the cells and measure the intracellular fluorescence using a flow cytometer or fluorescence microplate reader.

  • Data Analysis: Increased intracellular fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Treat cancer cells with this compound at its GI50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

Visualizations

To further illustrate the concepts discussed, the following diagrams represent a typical experimental workflow and the key signaling pathways potentially modulated by this compound.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo Potential In Vivo Analysis start Cancer Cell Lines cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity mdr MDR Modulation Assay (e.g., Rhodamine 123 Efflux) start->mdr apoptosis Apoptosis Assay (e.g., Annexin V) start->apoptosis animal_model Animal Model (e.g., Xenograft Mice) cytotoxicity->animal_model Informs Dosing pathway Signaling Pathway Analysis (e.g., Western Blot) apoptosis->pathway efficacy Tumor Growth Inhibition animal_model->efficacy toxicity Toxicology Studies animal_model->toxicity pk_pd Pharmacokinetics/ Pharmacodynamics animal_model->pk_pd

A potential experimental workflow for evaluating this compound.

nf_kb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor ikk IKK Complex receptor->ikk jolkinol_a This compound jolkinol_a->ikk Inhibition nf_kb_ikb NF-κB-IκB Complex ikk->nf_kb_ikb Inhibits Degradation ikb IκB nf_kb NF-κB nf_kb_n NF-κB nf_kb->nf_kb_n Translocation nf_kb_ikb->ikb Phosphorylation & Degradation gene_expression Target Gene Expression nf_kb_n->gene_expression Transcription

Inhibitory effect of this compound on the NF-κB signaling pathway.

mitochondrial_apoptosis_pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol jolkinol_a This compound bcl2 Bcl-2 (Anti-apoptotic) jolkinol_a->bcl2 Inhibition bax Bax (Pro-apoptotic) jolkinol_a->bax Activation bcl2->bax Inhibits cytochrome_c Cytochrome c bax->cytochrome_c Release apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome apaf1->apoptosome caspase9 Caspase-9 caspase9->apoptosome caspase3 Caspase-3 apoptosis Apoptosis caspase3->apoptosis apoptosome->caspase3 Activation

This compound inducing the mitochondrial pathway of apoptosis.

References

Validating the Role of Caspase-3 in Jolkinol A's Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Jolkinol A and its derivatives, focusing on the validation of caspase-3's role in their apoptotic mechanism. While direct and extensive experimental data for this compound is limited in the public domain, this document synthesizes available information on related Jolkinol compounds and compares their activity with the well-established chemotherapeutic agent, Doxorubicin.

Data Presentation: Jolkinol Compounds vs. Doxorubicin

The following table summarizes the growth inhibitory and apoptosis-inducing effects of this compound, its related compounds, and Doxorubicin on various cancer cell lines. This data highlights the potential of Jolkinol compounds as inducers of apoptosis.

CompoundCell LineAssayEndpointResultReference
This compound MCF-7 (Breast Cancer)Growth InhibitionGI5095.3 µM[1]
NCI-H460 (Lung Cancer)Growth InhibitionGI5057.3 µM[1]
SF-268 (CNS Cancer)Growth InhibitionGI50>100 µM[1]
Jolkinolide B U937 (Human Leukemic)Apoptosis InductionCaspase-3 & -9 ActivationUpregulation of cleaved caspase-3 & -9[2]
MDA-MB-231 (Breast Cancer)Apoptosis InductionPI3K/Akt PathwaySuppression, leading to apoptosis[2]
Jolkinol D Derivatives EPG85-257 (Gastric) & EPP85-181 (Pancreatic)Apoptosis InductionCaspase-3 ActivationInduction of apoptosis through caspase-3 activation[3]
Doxorubicin AH66 (Rat Hepatoma)Apoptosis InductionCaspase-3 ActivityIncreased caspase-3 activity and DNA fragmentation[4]
MDA-MB 231 (Breast Cancer)Apoptosis InductionCaspase ActivationInduction of apoptosis via caspase activation at lower doses when conjugated with CPPs[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings related to caspase-3 activation.

Caspase-3 Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and common laboratory practices.[6][7][8]

Principle: This assay quantifies the activity of caspase-3 by measuring the cleavage of a specific colorimetric substrate, Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp-p-nitroanilide). The cleavage of the substrate by active caspase-3 releases p-nitroaniline (pNA), which can be detected by its absorbance at 405 nm.

Materials:

  • Cells to be assayed

  • This compound or other test compounds

  • Doxorubicin (as a positive control)

  • Cell Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% Triton X-100)

  • Reaction Buffer (containing DTT)

  • Caspase-3 substrate (Ac-DEVD-pNA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate at an optimal density and treat with various concentrations of this compound, Doxorubicin, or vehicle control for the desired time period.

  • Cell Lysis:

    • For adherent cells, remove the medium and wash the cells with PBS. Add cold Cell Lysis Buffer to each well and incubate on ice for 10 minutes.

    • For suspension cells, centrifuge the cells, discard the supernatant, and resuspend the pellet in cold Cell Lysis Buffer. Incubate on ice for 10 minutes.

  • Lysate Collection: Centrifuge the lysates at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant (cytosolic extract) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay).

  • Caspase-3 Assay:

    • In a new 96-well plate, add an equal amount of protein (e.g., 50-100 µg) from each sample to separate wells.

    • Add Reaction Buffer to each well.

    • Add the caspase-3 substrate (Ac-DEVD-pNA) to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader. The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the treated samples to the untreated control.

Western Blotting for Cleaved Caspase-3

This protocol provides a method for detecting the active form of caspase-3 (cleaved caspase-3) by Western blot.[9][10]

Principle: Western blotting uses antibodies to detect specific proteins in a sample. Pro-caspase-3 is an inactive zymogen that is cleaved into active p17 and p12 fragments during apoptosis. An antibody specific to the cleaved form of caspase-3 can be used to visualize its activation.

Materials:

  • Treated and untreated cell lysates (prepared as in the caspase-3 activity assay)

  • SDS-PAGE gels (10-15%)

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody against cleaved caspase-3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Separation:

    • Load equal amounts of protein (e.g., 20-40 µg) from each cell lysate onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The presence of a band at the expected molecular weight for cleaved caspase-3 indicates its activation.

Mandatory Visualizations

Signaling Pathway of Jolkinol-Induced Apoptosis

Jolkinol_Apoptosis_Pathway Jolkinol This compound / Derivatives Cell Cancer Cell Jolkinol->Cell Mitochondria Mitochondria Cell->Mitochondria Induces Stress Caspase9 Pro-Caspase-9 Mitochondria->Caspase9 Cytochrome c release (hypothesized) ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 Activation Caspase3 Pro-Caspase-3 ActiveCaspase9->Caspase3 Cleavage ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Activation Apoptosis Apoptosis ActiveCaspase3->Apoptosis Execution

Caption: Proposed signaling pathway for Jolkinol-induced apoptosis via caspase activation.

Experimental Workflow for Validating Caspase-3 Activation

Caspase3_Validation_Workflow cluster_treatment Cell Treatment cluster_assays Assays cluster_results Data Analysis Control Vehicle Control CellLysis Cell Lysis & Protein Quantification Control->CellLysis Jolkinol This compound Jolkinol->CellLysis Doxorubicin Doxorubicin (Positive Control) Doxorubicin->CellLysis CaspaseAssay Caspase-3 Activity Assay (Colorimetric/Fluorometric) CellLysis->CaspaseAssay WesternBlot Western Blot for Cleaved Caspase-3 CellLysis->WesternBlot ActivityData Quantitative Caspase-3 Activity CaspaseAssay->ActivityData BlotData Qualitative Cleaved Caspase-3 Levels WesternBlot->BlotData Conclusion Conclusion on Caspase-3 Role ActivityData->Conclusion BlotData->Conclusion

Caption: Experimental workflow for validating the role of caspase-3 in drug-induced apoptosis.

References

A Comparative Analysis of Jolkinol A from Diverse Euphorbia Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Jolkinol A, a prominent member of the lathyrane diterpenoid family, has garnered significant attention within the scientific community for its potent biological activities, particularly its cytotoxic and anti-inflammatory effects. This guide provides a comparative analysis of this compound derived from various Euphorbia species, offering a synthesis of available quantitative data, detailed experimental methodologies, and an exploration of its mechanism of action. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Quantitative Analysis of this compound and B in Euphorbia fischeriana

While this compound has been identified in several Euphorbia species, including Euphorbia fischeriana and Euphorbia ebracteolata, comprehensive quantitative data across multiple species remains limited in publicly available literature. However, a study on Euphorbia fischeriana provides valuable insight into the yield of this compound and its close analogue, Jolkinol B, from the plant's roots.

CompoundPlant SpeciesPlant PartExtraction MethodYield (mg/g of dry weight)Reference
Jolkinolide AEuphorbia fischerianaRootsSalting-Out-Assisted Liquid-Liquid Extraction (SALLE)0.148[1]
Jolkinolide BEuphorbia fischerianaRootsSalting-Out-Assisted Liquid-Liquid Extraction (SALLE)0.529[1]

Note: Jolkinolide A and Jolkinolide B are alternative names for this compound and Jolkinol B, respectively.

The presence of this compound in Euphorbia ebracteolata has been confirmed through Ultra-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) analysis, though specific yield data is not currently available[2].

Comparative Cytotoxic Activity

This compound and its derivatives have demonstrated notable cytotoxic activity against a range of cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and a related compound, 17-acetoxyjolkinolide B, isolated from Euphorbia fischeriana.

CompoundPlant SourceCancer Cell LineIC50 (µM)Reference
This compoundEuphorbia fischerianaHGC-27 (Gastric)> 50.00[3]
This compoundEuphorbia fischerianaMV4-11 (Leukemia)> 50.00[3]
This compoundEuphorbia fischerianaBaF3 (Pro-B)> 50.00[3]
This compoundEuphorbia fischerianaSKvo3 (Ovarian)> 50.00[3]
17-acetoxyjolkinolide BEuphorbia fischerianaNot Specified (in relation to NF-κB inhibition)0.300[4]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound and its analogues have been identified as inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses and cell survival. Specifically, 17-acetoxyjolkinolide B, a derivative of Jolkinol B from Euphorbia fischeriana, has been shown to directly target and inhibit IκB kinase β (IKKβ), a key enzyme in the canonical NF-κB pathway, with a potent IC50 of 300 nM[4]. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate pro-inflammatory and pro-survival gene expression.

NF_kappa_B_Inhibition_by_Jolkinol_Derivative cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa_NFkB IκBα-p65/p50 IKK_complex->IkBa_NFkB Phosphorylates Jolkinolide_B_derivative 17-acetoxyjolkinolide B Jolkinolide_B_derivative->IKK_complex Inhibits p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB p65/p50 IkBa_NFkB->NFkB Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory & Pro-survival Genes Nucleus->Gene_Expression Promotes Transcription

Inhibition of the NF-κB pathway by a Jolkinolide derivative.

Experimental Protocols

Extraction and Isolation of this compound

The following is a general workflow for the extraction and isolation of this compound from Euphorbia species, based on common phytochemical practices. A specific, optimized method for E. fischeriana is also presented.

Extraction_Isolation_Workflow Plant_Material Dried & Powdered Euphorbia Roots Extraction Extraction (e.g., 95% EtOH, rt) Plant_Material->Extraction Partition Partitioning (e.g., EtOAc/H2O) Extraction->Partition Crude_Extract Ethyl Acetate Fraction Partition->Crude_Extract Column_Chromatography Column Chromatography (Silica gel, ODS, Sephadex LH-20) Crude_Extract->Column_Chromatography Fractions Fractions Containing Diterpenoids Column_Chromatography->Fractions Prep_HPLC Preparative HPLC Fractions->Prep_HPLC Jolkinol_A Purified this compound Prep_HPLC->Jolkinol_A

General workflow for this compound extraction and isolation.

Optimized Salting-Out-Assisted Liquid-Liquid Extraction (SALLE) for this compound and B from E. fischeriana Roots [1]

This method was optimized using response surface methodology to maximize the yield of this compound and B.

  • Sample Preparation: Mix 0.1 g of powdered E. fischeriana root with 0.47 g of sodium dihydrogen phosphate.

  • Extraction: Add 5.5 mL of acetonitrile and 4.5 mL of water. Adjust the pH to 7.5.

  • Extraction Process: Vortex the mixture for a specified time, followed by centrifugation to separate the layers.

  • Collection: Collect the upper acetonitrile layer containing the extracted diterpenoids.

  • Analysis: Analyze the extract using High-Performance Liquid Chromatography (HPLC).

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

A general HPLC method for the quantification of diterpenoids in plant extracts is outlined below.

  • Instrumentation: HPLC system equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used, for example, a mixture of acetonitrile and water, both with 0.1% formic acid. The gradient program is optimized to achieve good separation of the target compounds.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength of 226 nm is suitable for Jolkinolides[2]. For LC-MS, detection is performed in full scan mode, often in positive-ion mode.

  • Quantification: A calibration curve is constructed using a certified reference standard of this compound at various concentrations. The concentration of this compound in the plant extract is then determined by comparing its peak area to the calibration curve.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of purified this compound and incubate for a further 48 hours.

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in culture medium) to each well and incubate for 1-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50% compared to untreated control cells.

Conclusion

This compound, a diterpenoid found in various Euphorbia species, exhibits significant biological activities. This guide provides a comparative overview based on the currently available scientific literature. While Euphorbia fischeriana has been a primary source for the isolation and study of this compound and its derivatives, further research is needed to quantify its presence in other Euphorbia species to enable a more comprehensive comparative analysis. The established inhibitory effect of Jolkinolide derivatives on the NF-κB pathway, specifically through the targeting of IKKβ, highlights its potential as a lead compound for the development of novel anti-inflammatory and anti-cancer therapeutics. The provided experimental protocols offer a foundation for researchers to further investigate this promising natural product.

References

Evaluating the Therapeutic Index of Jolkinol A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Jolkinol A, a lathyrane-type diterpenoid isolated from plants of the Euphorbia genus, has demonstrated notable cytotoxic effects against various cancer cell lines in preclinical studies.[1] Its potential as an anticancer agent is currently under investigation, with a critical aspect of its evaluation being the determination of its therapeutic index. The therapeutic index is a quantitative measure of a drug's safety margin, comparing the dose that produces a therapeutic effect to the dose that causes toxicity. A high therapeutic index is desirable, indicating that a much higher dose is needed to produce toxic effects than to achieve a therapeutic response.

This guide provides a comparative evaluation of the therapeutic index of this compound, drawing upon available preclinical data. Due to the limited availability of in vivo data for this compound, this guide will focus on a detailed comparison of its in vitro cytotoxicity against established anticancer drugs, doxorubicin and paclitaxel. Furthermore, it will present the available in vivo efficacy and toxicity data for these comparator drugs to provide a framework for the future evaluation of this compound. This guide is intended for researchers, scientists, and drug development professionals.

In Vitro Cytotoxicity

The initial assessment of an anticancer agent's efficacy involves determining its cytotoxic effects on cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) are key metrics used to quantify a compound's potency.

Comparative In Vitro Data

The following table summarizes the available in vitro cytotoxicity data for this compound, doxorubicin, and paclitaxel against the human breast adenocarcinoma cell line (MCF-7) and the human non-small cell lung cancer cell line (NCI-H460).

CompoundCell LineGI50/IC50 (µM)
This compound MCF-795.3
NCI-H46057.3
Doxorubicin MCF-74
NCI-H4600.009409
Paclitaxel MCF-7Not specified
NCI-H4600.183 (72h) / 4.496 (24h)

Note: The reported value for this compound is GI50, which represents the concentration causing 50% growth inhibition. The values for doxorubicin and paclitaxel are IC50, the concentration causing 50% inhibition of a biological or biochemical function. While related, these values may not be directly comparable.

In Vivo Efficacy and Toxicity: A Framework for Evaluation

A comprehensive evaluation of the therapeutic index requires in vivo studies in animal models to determine both the effective dose (ED50) and the toxic dose (TD50) or lethal dose (LD50). As of the latest available data, in vivo studies evaluating the antitumor efficacy and toxicity of this compound have not been published.

To provide a context for the potential in vivo performance of this compound, this section presents a summary of published in vivo data for the comparator drugs, doxorubicin and paclitaxel, in xenograft models using the same cell lines for which in vitro data is available.

Doxorubicin: In Vivo Data
  • MCF-7 Xenograft Model: In a study involving an MCF-7 xenograft nude mouse model, doxorubicin resistance was overcome by using a mesoporous silica nanoparticle delivery system.[2][3][4]

  • NCI-H460 Xenograft Model: In a xenograft model using NCI-H460 cells, doxorubicin administered at 0.5 mg/kg or 0.75 mg/kg daily for 12 administrations resulted in a measurable but not statistically significant tumor growth delay of 2.3 and 2.0 days, respectively.[5] When combined with a cyclin-dependent kinase inhibitor, doxorubicin showed significant tumor growth inhibition in an H-460 xenograft model.[6]

Paclitaxel: In Vivo Data
  • MCF-7 Xenograft Model: In an in vivo MCF-7 tumor model, overexpression of the MTDH gene was shown to diminish the activity of paclitaxel.[7] Another study investigated the effect of paclitaxel on tumor vasculature in MCF-7 xenografts.[8]

  • NCI-H460 Xenograft Model: Paclitaxel administered intravenously for 5 consecutive days at doses of 12 and 24 mg/kg/day produced statistically significant tumor growth inhibition in NCI-H460 xenografts in nude mice.[9][10] The toxicity of paclitaxel at 24 mg/kg/day was found to be similar to or lower than that of cisplatin in terms of body weight loss.[9] Another study showed that a single intratracheal treatment with paclitaxel (1.2 or 2.4 mg/kg) in mice with H460 cell implants resulted in fewer tumor incidences.[11]

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50/IC50 value.

Mammosphere Formation Assay

The mammosphere formation assay is a method used to enrich and quantify mammary stem and progenitor cells, which are capable of forming spherical colonies in non-adherent culture conditions.

Protocol:

  • Prepare a single-cell suspension from a breast cancer cell line (e.g., MCF-7).

  • Plate the cells at a low density in ultra-low attachment plates with a serum-free medium supplemented with growth factors such as EGF and bFGF.

  • Treat the cells with the test compound (e.g., this compound).

  • Incubate the plates for 7-10 days to allow for mammosphere formation.

  • Count the number of mammospheres formed and measure their size using a microscope.

  • The mammosphere formation efficiency (MFE) is calculated as the number of mammospheres formed divided by the initial number of cells seeded, expressed as a percentage.

Xenograft Mouse Model for In Vivo Efficacy

Xenograft models involve the transplantation of human tumor cells into immunocompromised mice to study tumor growth and the efficacy of anticancer agents.

Protocol:

  • Culture the desired cancer cell line (e.g., MCF-7 or NCI-H460) in vitro.

  • Harvest the cells and resuspend them in a suitable medium, sometimes mixed with Matrigel to support tumor formation.

  • Inject the cell suspension subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Administer the test compound (e.g., this compound) and comparator drugs via a clinically relevant route (e.g., intravenous, intraperitoneal, or oral) according to a predetermined dosing schedule.

  • Measure tumor volume regularly using calipers.

  • Monitor the animals for signs of toxicity, including body weight loss, changes in behavior, and mortality.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, and biomarker expression).

Visualizing Key Concepts

To aid in the understanding of the concepts discussed in this guide, the following diagrams have been generated using the DOT language.

Therapeutic_Index cluster_0 Therapeutic Index (TI) TD50 Toxic Dose (TD50) Dose that produces toxicity in 50% of the population TI Therapeutic Index = TD50 / ED50 TD50->TI Toxicity ED50 Effective Dose (ED50) Dose that produces a therapeutic effect in 50% of the population ED50->TI Efficacy

Caption: Conceptual Diagram of the Therapeutic Index.

Experimental_Workflow cluster_1 Experimental Workflow for Therapeutic Index Evaluation invitro In Vitro Studies (e.g., MTT Assay) invivo_efficacy In Vivo Efficacy Studies (Xenograft Models) Determine ED50 invitro->invivo_efficacy Promising candidates ti_calculation Therapeutic Index Calculation invivo_efficacy->ti_calculation invivo_toxicity In Vivo Toxicity Studies (Acute/Chronic) Determine TD50/LD50 invivo_toxicity->ti_calculation

Caption: Typical Experimental Workflow.

Conclusion and Future Directions

The available in vitro data suggests that this compound possesses cytotoxic activity against human cancer cell lines, albeit at higher concentrations compared to established chemotherapeutic agents like doxorubicin and paclitaxel. However, a comprehensive evaluation of its therapeutic index is currently hindered by the lack of in vivo efficacy and toxicity data.

Future research should prioritize conducting well-designed in vivo studies using relevant animal models to determine the effective and toxic dose ranges of this compound. These studies will be crucial for calculating its therapeutic index and providing a clearer picture of its potential as a safe and effective anticancer agent. Furthermore, exploring the in vivo activity of other lathyrane diterpenes may provide valuable insights into the potential of this class of compounds. The experimental protocols and comparative data presented in this guide offer a foundational framework for these future investigations.

References

Safety Operating Guide

Proper Disposal of Jolkinol A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

As a trusted partner in research and development, we are committed to providing comprehensive support that extends beyond product delivery. This document outlines the essential procedures for the proper disposal of Jolkinol A, ensuring the safety of laboratory personnel and compliance with environmental regulations. This compound, a diterpenoid isolated from plants of the Euphorbia genus, exhibits significant biological activity and requires careful handling and disposal.[1][2][3][4]

Understanding the Hazard Profile

Quantitative Data Summary

For clarity and easy reference, the key chemical and physical properties of this compound are summarized in the table below. This information is crucial for correct labeling and waste manifest documentation.

PropertyValueSource
Molecular FormulaC₂₉H₃₆O₆PubChem
Molecular Weight480.6 g/mol PubChem
AppearanceSolid (assumed)General chemical knowledge
SolubilityData not availableN/A

Experimental Protocols for Disposal

The following step-by-step procedures are based on general best practices for the disposal of hazardous laboratory chemicals.

Step 1: Waste Identification and Segregation
  • Designate a Waste Stream: Establish a dedicated hazardous waste stream for this compound and materials contaminated with it.

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can react violently or produce toxic gases.[6]

  • Types of Waste:

    • Solid Waste: Unused or expired this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, contaminated lab supplies (e.g., weigh boats, pipette tips, vials).

    • Liquid Waste: Solutions containing this compound, solvents used to dissolve this compound, and rinsate from cleaning contaminated glassware.

Step 2: Waste Collection and Containment
  • Use Appropriate Containers:

    • Solid Waste: Collect in a clearly labeled, leak-proof container with a secure lid. A dedicated, lined hazardous waste bin is recommended.

    • Liquid Waste: Use a compatible, non-reactive, and shatter-proof container with a screw-top cap. The original product container can be used if it is in good condition.[7][8]

  • Container Labeling:

    • Immediately label all waste containers with the words "Hazardous Waste".[6]

    • The label must include:

      • The full chemical name: "this compound Waste"

      • The composition of the waste (e.g., "this compound in methanol," "Contaminated lab debris with this compound").

      • The associated hazards (e.g., "Toxic," "Bioactive").

      • The accumulation start date (the date the first drop of waste is added).[9]

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[8][9]

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Designate an SAA: Store the labeled waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][9] This could be a marked area on a workbench or in a chemical fume hood.

  • Secondary Containment: All liquid waste containers must be placed in secondary containment to prevent spills.[8]

  • Storage Limits: Adhere to your institution's limits for the amount of hazardous waste that can be stored in an SAA (typically up to 55 gallons of total hazardous waste and/or 1 quart of acutely hazardous waste).[9]

Step 4: Arranging for Disposal
  • Contact EHS: Once the waste container is full or has been in the SAA for the maximum allowed time (check with your institution's policy, often 90-180 days), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[7]

  • Do Not Dispose Down the Drain or in Regular Trash: Under no circumstances should this compound or materials contaminated with it be disposed of down the sink or in the regular trash.[8][10]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

JolkinolA_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Disposal start This compound Waste Generated is_solid Is the waste solid? start->is_solid solid_waste Solid Waste (e.g., contaminated PPE, labware) is_solid->solid_waste Yes liquid_waste Liquid Waste (e.g., solutions, rinsate) is_solid->liquid_waste No collect_solid Collect in a labeled, leak-proof solid waste container solid_waste->collect_solid collect_liquid Collect in a labeled, compatible liquid waste container liquid_waste->collect_liquid label_info Label must include: 'Hazardous Waste' 'this compound Waste' Composition & Hazards Accumulation Start Date collect_solid->label_info store_saa Store in designated Satellite Accumulation Area (SAA) with secondary containment for liquids collect_solid->store_saa collect_liquid->label_info collect_liquid->store_saa is_full Is container full or storage time limit reached? store_saa->is_full contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup is_full->contact_ehs Yes continue_collection Continue collecting waste is_full->continue_collection No

Caption: Decision workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.